N-Methylmethanesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO2S/c1-3-6(2,4)5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNHTTIUNATJKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152112 | |
| Record name | Methanesulfonamide, N-methyl- | |
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Molecular Weight |
109.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184-85-6 | |
| Record name | N-Methylmethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonamide, N-methyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylmethanesulfonamide | |
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| Record name | Methanesulfonamide, N-methyl- | |
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| Record name | Methanesulfonamide, N-methyl | |
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Foundational & Exploratory
N-Methylmethanesulfonamide chemical properties
An In-depth Technical Guide to the Chemical Properties of N-Methylmethanesulfonamide
Introduction
This compound (CAS No. 1184-85-6) is an organosulfur compound of significant interest within the chemical, pharmaceutical, and agrochemical sectors.[1] As a simple, secondary sulfonamide, it serves as a critical structural motif and a versatile synthetic intermediate.[1][2] Its unique combination of a stable methanesulfonyl group and a reactive N-methyl moiety makes it an indispensable building block for constructing complex molecules with targeted biological activities.[1] This guide provides a comprehensive technical overview of its core chemical properties, synthesis, analytical characterization, reactivity, and handling protocols, designed for researchers, chemists, and professionals in drug development.
Molecular Structure and Identification
The foundational step in understanding the behavior of this compound is to analyze its structure. It consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a methyl group and the nitrogen of a methylamino group.
Key Identifiers:
-
IUPAC Name: this compound[3]
-
CAS Number: 1184-85-6[3]
-
Molecular Formula: C₂H₇NO₂S[4]
-
SMILES: CNS(=O)(=O)C[3]
Caption: Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various applications, from reaction solvent to storage conditions. While some sources describe it as a white to yellowish crystalline powder, others report it as a colorless to orange oil, a difference likely attributable to purity and ambient temperature.[4][5][6]
| Property | Value | Reference(s) |
| Appearance | Clear, colorless to orange oil OR White to pale yellow crystalline powder | [4][5][7] |
| Boiling Point | 118 °C at 0.3 mmHg | [4][7][8] |
| Density | ~1.194 g/cm³ (Predicted) | [4][5][7] |
| Flash Point | 52.8 - 53 °C | [4][7][8] |
| pKa | 11.57 ± 0.40 (Predicted) | [4][9] |
| Refractive Index | 1.4500 to 1.4540 | [4][7] |
| Vapor Pressure | 2.04 mmHg at 25 °C | [7][9] |
| Water Solubility | 5 g/L at 25 °C | [6] |
Synthesis Protocol and Mechanistic Rationale
The most prevalent and industrially viable synthesis of this compound involves the nucleophilic substitution reaction between methanesulfonyl chloride and methylamine.[4][10] This reaction is robust and provides a direct route to the desired product.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[4][10]
Materials:
-
Methanesulfonyl chloride (1.0 eq.)
-
Methylamine solution (8 M in Ethanol, 4.8 eq.)
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the methylamine solution in ethanol (4.8 eq.).
-
Initial Cooling: Cool the stirred solution to 0 °C using an ice bath. Causality Note: This initial cooling is critical to control the highly exothermic nature of the reaction between the acid chloride and the amine, preventing side reactions and ensuring safety.
-
Reagent Addition: Add methanesulfonyl chloride (1.0 eq.) dropwise via the dropping funnel over 1.5-2.0 hours, ensuring the internal temperature remains between 15-25 °C.[11] Expertise Note: A slow addition rate is paramount. A rapid addition can lead to a runaway reaction and the formation of undesired byproducts.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours to ensure the reaction proceeds to completion.[4][10]
-
Solvent Removal: Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
Work-up and Extraction: Dilute the resulting residue with dichloromethane (e.g., 200 mL for a 100 g scale reaction).[4][10] A solid precipitate, methylammonium chloride (the byproduct from methylamine neutralizing the HCl generated), will form.
-
Purification: Filter the solid byproduct and wash the filter cake with fresh DCM.[11] Combine the filtrates.
-
Final Isolation: Concentrate the filtrate under reduced pressure to yield this compound, typically as an orange or pale yellow oil.[4][10]
Synthesis Workflow Diagram
Caption: Experimental workflow for synthesis and purification.
Spectroscopic and Analytical Characterization
Structural confirmation is a self-validating step in any synthesis. The following data are key to identifying this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) provides precise information about the hydrogen environments in the molecule.
-
Spectrum Data (400 MHz, CDCl₃):
-
δ 4.819 (broad singlet, 1H): This signal corresponds to the amine proton (-NH-).[4][10] Its broadness is characteristic of protons on heteroatoms that can undergo chemical exchange.
-
δ 2.929 (singlet, 3H): This sharp singlet is assigned to the three protons of the methyl group directly attached to the sulfonyl group (S-CH₃).[4][10]
-
δ 2.789 (singlet, 3H): This singlet corresponds to the three protons of the N-methyl group (N-CH₃).[4][10] It appears slightly upfield compared to the S-methyl group due to the differing electronic environments.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present. For this compound, the expected characteristic peaks are:
-
~3300 cm⁻¹ (N-H stretch): A moderate to sharp peak indicating the presence of the secondary amine N-H bond.
-
~2900-3000 cm⁻¹ (C-H stretch): Peaks corresponding to the aliphatic C-H bonds of the two methyl groups.
-
~1320 cm⁻¹ and ~1150 cm⁻¹ (S=O stretch): Two strong, distinct peaks characteristic of the asymmetric and symmetric stretching of the sulfonyl (SO₂) group, respectively. This is a hallmark of sulfonamides.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak is expected at m/z = 109, corresponding to the molecular weight of the compound.
-
Key Fragmentation: Common fragmentation pathways would involve the cleavage of the S-N or S-C bonds. Expected fragments include:
-
m/z = 94: Loss of a methyl group ([M-CH₃]⁺).
-
m/z = 79: The methanesulfonyl fragment ([CH₃SO₂]⁺).
-
m/z = 30: The methylamino fragment ([CH₃NH]⁺).
-
Reactivity, Stability, and Applications
Chemical Reactivity and Stability
This compound is stable under standard temperatures and pressures.[12] However, the sulfonamide N-H proton is weakly acidic (predicted pKa ≈ 11.57) and can be deprotonated by a suitable base, allowing the nitrogen to act as a nucleophile in subsequent reactions.[4][13]
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases.[12][14]
-
Hazardous Decomposition: Upon combustion, it may produce toxic oxides of carbon, nitrogen, and sulfur.[12]
Applications in Industry
The primary utility of this compound is as a high-value intermediate in the synthesis of more complex molecules.[1][4]
-
Pharmaceuticals: It is a key building block for active pharmaceutical ingredients (APIs).[1][6] The sulfonamide functional group is a common feature in many drug classes, where it can modulate properties like solubility, bioavailability, and target binding.[1]
-
Agrochemicals: It serves as an intermediate in the manufacturing of pesticides, herbicides, and other crop protection agents.[1][15] Its incorporation can enhance the potency and selectivity of these agricultural chemicals.[1]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety.
GHS Hazard Classification
Handling and Personal Protective Equipment (PPE)
-
Use only in a well-ventilated area or under a chemical fume hood.[12][14]
-
Wear protective gloves, clothing, and eye/face protection (safety goggles).[12]
-
Avoid breathing dust, fumes, or vapors.[12]
-
Wash hands thoroughly after handling.[12]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[16]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4][8][9]
Conclusion
This compound is a foundational chemical with well-defined properties that make it highly valuable in synthetic chemistry. Its straightforward synthesis, predictable spectroscopic signature, and functional reactivity secure its role as a crucial intermediate in the development of pharmaceuticals and agrochemicals. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective application in research and development.
References
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- 7. chembk.com [chembk.com]
- 8. 1184-85-6 CAS MSDS (N-Methyl methanesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Cas 1184-85-6,N-Methyl methanesulfonamide | lookchem [lookchem.com]
- 10. N-Methyl methanesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 11. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]
- 12. aksci.com [aksci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. CAS 1184-85-6 | Where to buy this compound | YUFENG [yufenggp.com]
- 16. This compound | 1184-85-6 | TCI AMERICA [tcichemicals.com]
N-Methylmethanesulfonamide molecular structure
An In-Depth Technical Guide to the Molecular Structure of N-Methylmethanesulfonamide
Abstract
This compound (CAS 1184-85-6) is a foundational sulfonamide that serves as a critical intermediate in the synthesis of complex pharmaceutical and agrochemical agents.[1][2] Its deceptively simple structure belies a nuanced conformational landscape that dictates its reactivity and intermolecular interactions. This guide provides an in-depth exploration of its molecular architecture, synthesizing data from single-crystal X-ray diffraction, spectroscopic analysis, and computational chemistry. We will dissect its geometric parameters, explore its conformational preferences, and present validated protocols for its synthesis and characterization, offering field-proven insights for researchers in drug development and organic synthesis.
Molecular Identity and Physicochemical Properties
This compound (C₂H₇NO₂S) is an acyclic sulfonamide featuring a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group and a methylamino group.[3] This arrangement imparts significant polarity and the capacity for hydrogen bonding, influencing its physical state and solvent properties.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 109.15 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid or crystalline solid | [5][6] |
| Boiling Point | 118°C @ 0.3 mmHg | [2][4] |
| Density | ~1.194 g/cm³ (Predicted) | [2][4] |
| pKa | ~11.57 (Predicted) | [2][4] |
| CAS Number | 1184-85-6 | [3][4] |
Elucidation of the Core Molecular Structure
The definitive understanding of a molecule's structure is derived from a combination of experimental techniques and computational validation. For this compound, which is a liquid at ambient temperature, low-temperature X-ray crystallography provides the most precise experimental data on its solid-state conformation.
Single-Crystal X-ray Diffraction Analysis
A study conducted at 150 K provided the first high-resolution crystal structure of this compound.[5] The analysis revealed that in the solid state, the molecule adopts a gauche conformation with respect to the S-C and N-C bonds. This is a critical finding, as it contrasts with some gas-phase computational models that predict an eclipsed conformation as the global energy minimum.[5][7]
Causality Insight: The preference for the gauche conformer in the crystal lattice is driven by intermolecular hydrogen bonding. The amide proton (N-H) forms a hydrogen bond with an oxygen atom of an adjacent molecule, creating infinite chains within the crystal structure.[5] These packing forces stabilize the gauche conformation over the computationally predicted gas-phase minimum, a crucial distinction for scientists modeling solid-state behavior or receptor-ligand interactions.
Table 2: Selected Bond Lengths and Angles from Crystal Structure Data at 150 K
| Parameter | Bond/Angle | Value (Å or °) | Source |
| Bond Length | N2–S3 | 1.6185 (17) Å | [5] |
| Bond Length | S3–O3A | 1.4316 (14) Å | [5] |
| Bond Length | S3–C4 | 1.751 (2) Å | [5] |
| Bond Angle | O3A–S3–N2 | 106.72 (9) ° | [5] |
| Bond Angle | O3B–S3–C4 | 107.28 (10) ° | [5] |
| Torsion Angle | C1–N2–S3–C4 | -65.57 (20) ° | [5] |
| Torsion Angle | H–N2–S3–C4 | 71 (2) ° | [5] |
Computational Conformational Analysis
Ab initio calculations have been employed to explore the conformational energy landscape of this compound in the gas phase.[7][8] These studies identified two energy minima corresponding to different torsional angles around the S-N bond. The global minimum was calculated to be a conformation where the N-H bond eclipses the S-CH₃ bond, with a second, slightly higher energy minimum also present.[7] The energy barrier for interconversion between these conformers is relatively low, suggesting the molecule is flexible in solution.
Expertise Insight: The discrepancy between the calculated gas-phase minimum and the observed solid-state structure highlights the importance of selecting the appropriate model for the question at hand. For solution-phase dynamics or binding to a flexible active site, considering multiple low-energy conformers is essential. For solid-state formulation, the crystal structure provides the most relevant data.
Caption: Relationship between calculated and observed conformers.
Synthesis and Spectroscopic Characterization
A robust and reproducible synthesis is the first step in any rigorous structural study. The most common laboratory-scale synthesis of this compound is a nucleophilic substitution reaction.
Experimental Protocol: Synthesis
This protocol describes the reaction of methanesulfonyl chloride with methylamine.
Safety Precaution: This reaction is exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Methanesulfonyl chloride is corrosive and lachrymatory.
Methodology:
-
Reaction Setup: To a solution of methylamine in ethanol (e.g., 8M solution, 4.8 equivalents) in a round-bottom flask equipped with a magnetic stirrer, add a dropping funnel. Cool the flask to 0°C using an ice bath.[4][9]
-
Reagent Addition: Add methanesulfonyl chloride (1.0 equivalent) dropwise to the stirred methylamine solution, ensuring the internal temperature remains low.[4][9]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-18 hours.[4][9]
-
Workup:
-
Remove the solvent (ethanol) via rotary evaporation under reduced pressure.[9]
-
Dilute the resulting residue with dichloromethane (DCM). A solid precipitate (methylamine hydrochloride) will form.[4][9]
-
Filter the mixture to remove the solid salt.
-
Concentrate the filtrate under reduced pressure to yield this compound, typically as an oil.[9]
-
-
Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography.
Caption: Standard synthesis workflow for this compound.
Spectroscopic Validation
Spectroscopy provides a fingerprint of the molecule, confirming its identity and providing further structural insights.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for confirming synthesis success. In CDCl₃, the spectrum shows three distinct signals:
-
δ ~4.7-4.8 ppm (broad singlet, 1H): Corresponds to the acidic amide proton (N-H ).[5][9] Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.
-
δ ~2.93 ppm (singlet, 3H): Assigned to the methyl group attached to the sulfur atom (S-CH ₃).[4][9]
-
δ ~2.79-2.84 ppm (singlet or doublet, 3H): Assigned to the methyl group attached to the nitrogen atom (N-CH ₃).[5][9] In some high-resolution spectra, this may appear as a doublet due to coupling with the N-H proton.[5]
-
-
IR Spectroscopy: Infrared spectroscopy is invaluable for identifying the key functional groups.
-
S=O Stretching: Strong absorptions are expected for the symmetric and asymmetric stretches of the sulfonyl group.
-
S-N Stretching: The S-N stretching vibration is typically observed in the 836-947 cm⁻¹ region for methanesulfonamide derivatives.[10]
-
N-H Stretching: A peak corresponding to the N-H stretch will be present, typically in the 3200-3400 cm⁻¹ range.
-
Broader Significance in Drug Development
The methanesulfonamide group is a privileged scaffold in medicinal chemistry.[11] Its stability and ability to act as a hydrogen bond donor (N-H) and acceptor (S=O) make it a valuable bioisostere for other functional groups like carboxylic acids or phenols.[11] Understanding the precise geometry and conformational flexibility of a simple model system like this compound provides a critical foundation for designing more complex drug candidates with optimized binding affinities and pharmacokinetic properties.
References
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- 2. N-Methyl methanesulfonamide CAS#: 1184-85-6 [m.chemicalbook.com]
- 3. This compound | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methyl methanesulfonamide | 1184-85-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
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- 7. experts.illinois.edu [experts.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Methyl methanesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 10. Infrared Absorption Spectra of Organic Sulfur Compounds. II. Studies on S-N Stretching Bands of Methanesulfonamide Derivatives [jstage.jst.go.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis of N-Methylmethanesulfonamide from Methanesulfonyl Chloride
Abstract
This whitepaper provides a comprehensive technical guide for the synthesis of N-Methylmethanesulfonamide, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis is achieved via the reaction of methanesulfonyl chloride with methylamine. This document offers an in-depth exploration of the underlying reaction mechanism, a detailed, field-tested experimental protocol, and critical safety and handling procedures. Designed for researchers, scientists, and drug development professionals, this guide integrates theoretical principles with practical, actionable insights to ensure a safe, efficient, and reproducible synthesis.
Introduction and Significance
This compound is a vital building block in organic synthesis. The sulfonamide functional group it contains is a cornerstone in a vast array of therapeutic agents, known for exhibiting diverse biological activities.[1] The reliable synthesis of this compound is therefore of significant interest. The most direct and common route involves the reaction of methanesulfonyl chloride (MsCl) with methylamine, a process that, while straightforward in principle, requires careful control of reaction conditions to ensure high yield and purity.
This guide provides a self-validating system for this synthesis, explaining the causality behind experimental choices, from reagent stoichiometry to workup procedures, ensuring that the protocol is not just a series of steps but a well-understood and robust chemical transformation.
Reaction Overview: Mechanism and Principles
The synthesis of this compound from methanesulfonyl chloride and methylamine is a classic example of nucleophilic acyl substitution at a sulfonyl center.
Reaction Mechanism
The reaction proceeds through the nucleophilic attack of the primary amine (methylamine) on the highly electrophilic sulfur atom of methanesulfonyl chloride.[1] The presence of a lone pair on the nitrogen atom of methylamine allows it to act as an effective nucleophile. The reaction is driven to completion by the subsequent elimination of a chloride ion and a proton. An excess of the amine or the addition of a non-nucleophilic base is used to neutralize the hydrogen chloride (HCl) byproduct, preventing the protonation of the starting amine and thus maintaining its nucleophilicity.
While the reaction of MsCl with alcohols in the presence of a base can proceed via a highly reactive "sulfene" intermediate (CH₂=SO₂), the direct nucleophilic attack by an amine is a well-established pathway for sulfonamide formation.[2][3] Given the high nucleophilicity of methylamine, this direct substitution mechanism is predominant.
References
Introduction: Situating N-Methylmethanesulfonamide in Modern Chemistry
An In-Depth Technical Guide to the Physical Properties of N-Methylmethanesulfonamide
This compound (CAS No. 1184-85-6) is a sulfonamide derivative of significant interest within the chemical industry. Its utility is most pronounced as a versatile intermediate in the synthesis of pharmaceuticals and pesticides.[1][2] A thorough understanding of its fundamental physical and chemical properties is not merely academic; it is a prerequisite for successful process development, formulation, safety engineering, and regulatory compliance.
This guide provides a comprehensive technical overview of the core physical properties of this compound. Moving beyond a simple recitation of data, we will explore the causality behind measurement techniques and the implications of these properties for laboratory and industrial applications. The content herein is curated for researchers, chemists, and drug development professionals who require a robust and reliable data set for this important molecule.
Core Physicochemical Characteristics
The fundamental properties of this compound are summarized below. It is important to note the discrepancies in reported physical states, with some sources listing it as a crystalline powder and others as a liquid at ambient temperatures.[2][3] This may be attributable to the purity of the sample or the presence of isomers. For the purposes of this guide, we present the range of observed properties.
| Property | Value | Source(s) |
| CAS Number | 1184-85-6 | [1][4] |
| Molecular Formula | C₂H₇NO₂S | [1][5] |
| Molecular Weight | 109.15 g/mol | [1][5] |
| Appearance | White to yellowish crystalline powder or colorless liquid. | [2][3] |
| Melting Point | 141-144°C; 164-167°C (range observed) | [2][3][6] |
| Boiling Point | 118°C at 0.3 mmHg; 163.7°C at 760 mmHg | [1][3][6] |
| Density | ~1.194 g/cm³ | [1][3] |
| Flash Point | 52.8°C - 53°C | [3][7] |
| Vapor Pressure | 2.04 mmHg at 25°C | [6] |
In-Depth Analysis of Key Properties
Thermal Properties: Melting and Boiling Points
The reported melting point for this compound shows some variation, with ranges such as 141-144°C and 164-167°C.[2][3][6] This variability can be indicative of different polymorphic forms or varying levels of purity in the samples analyzed.
The boiling point is most reliably reported under reduced pressure (118°C at 0.3 mmHg), a common practice for organic compounds to prevent decomposition at their higher atmospheric boiling points (163.7°C at 760 mmHg).[1][3][6] The use of vacuum distillation is a critical consideration for purification, minimizing thermal degradation and ensuring the integrity of the compound.
Solubility Profile
This compound is reported to be easily soluble in common organic solvents, including water, alcohols, and ethers.[2] This broad solubility is a key attribute for its role as a synthetic intermediate, allowing it to be used in a variety of reaction media. A detailed, quantitative analysis of its solubility across a range of solvents and temperatures, similar to studies conducted on its parent compound methanesulfonamide, would be a valuable area for further research.[8]
Safety-Critical Data: Flash Point and Hazards
With a flash point of approximately 53°C, this compound is classified as a flammable liquid.[5] This necessitates careful handling and storage away from ignition sources in a cool, well-ventilated area.[9] Safety data sheets (SDS) indicate that the compound can cause skin and serious eye irritation.[9][10] Therefore, appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, is mandatory during handling.[9][11]
Spectroscopic Signature for Structural Verification
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The primary techniques are Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[12]
-
¹H NMR Spectroscopy : The proton NMR spectrum provides a definitive fingerprint. Based on synthesis data, the expected signals in CDCl₃ are: a broad singlet around δ 4.8 ppm for the amine proton (NH), and two singlets at approximately δ 2.9 ppm and δ 2.8 ppm for the two distinct methyl groups (S-CH₃ and N-CH₃).[1][13]
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for its functional groups. Key expected peaks include N-H stretching, S=O symmetric and asymmetric stretching (typically strong bands), and C-H stretching from the methyl groups.[12]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The exact mass is 109.01974964 Da.[5] Electron ionization MS would show a molecular ion peak (M+) and a characteristic fragmentation pattern that can be used for structural elucidation.
Experimental Protocols for Property Determination
To ensure reproducibility and accuracy, standardized experimental protocols are essential. The following sections detail the methodologies for determining key physical properties.
Protocol 1: Melting Point Determination via Capillary Method
This method provides a precise determination of the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is the melting point.
-
Validation: The procedure should be repeated to ensure consistency.
Caption: Workflow for Melting Point Determination.
Protocol 2: Equilibrium Solubility Determination via Shake-Flask Method
This is the gold-standard method for determining the equilibrium solubility of a compound in a specific solvent.[8]
Methodology:
-
System Setup: An excess amount of solid this compound is added to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation is reached.[8]
-
Equilibration: The vial is sealed and placed in a thermostatic shaker set to a constant temperature. The mixture is agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is established.
-
Phase Separation: After equilibration, the vial is left undisturbed to allow the excess solid to settle. A sample of the supernatant (the saturated solution) is then carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique, such as gravimetry (after solvent evaporation) or chromatography (e.g., HPLC).
-
Calculation: The solubility is then calculated and expressed in units such as g/100g of solvent or mole fraction.
Caption: Shake-Flask Method for Solubility.
Protocol 3: General Workflow for Spectroscopic Characterization
This workflow outlines the universal steps for obtaining high-quality spectroscopic data for structural confirmation.
Methodology:
-
Sample Purity: Ensure the this compound sample is of high purity, as impurities will complicate spectral interpretation. Purification (e.g., by distillation or recrystallization) may be necessary.
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[12]
-
IR: Prepare the sample as a KBr pellet (for solids) or a thin film between salt plates (for liquids).[14]
-
MS: Dissolve a small amount of the sample in a volatile solvent suitable for the ionization method being used.
-
-
Instrument Calibration: Ensure the spectrometer (NMR, IR, or MS) is properly calibrated according to standard operating procedures.
-
Data Acquisition: Acquire the spectrum using optimized parameters (e.g., number of scans, spectral width) to achieve a good signal-to-noise ratio.[12]
-
Data Processing & Analysis: Process the raw data (e.g., Fourier transform for NMR/IR) and analyze the resulting spectrum to identify characteristic peaks, shifts, and fragmentation patterns corresponding to the structure of this compound.
Caption: General Spectroscopic Analysis Workflow.
Conclusion
The physical properties of this compound define its behavior in chemical processes and are foundational to its safe and effective application. This guide has synthesized key data points, including thermal properties, solubility, and spectroscopic identifiers, into a single, cohesive resource. By grounding this data with standardized, repeatable experimental protocols, we provide researchers and development professionals with the trustworthy information needed to leverage this versatile chemical intermediate in their work. A continued investigation into its quantitative solubility and polymorphic forms would further enhance the collective understanding of this compound.
References
- 1. N-Methyl methanesulfonamide CAS#: 1184-85-6 [m.chemicalbook.com]
- 2. N-Methyl methanesulfonamide 1184-85-6 [mingyuanchemical.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 1184-85-6 CAS MSDS (N-Methyl methanesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aksci.com [aksci.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. N-Methyl methanesulfonamide | 1184-85-6 [chemicalbook.com]
- 14. scispace.com [scispace.com]
A Technical Guide to the Solubility of N-Methylmethanesulfonamide in Organic Solvents
Introduction: The Significance of N-Methylmethanesulfonamide and Its Solubility
This compound (NMMSA), with the CAS number 1184-85-6, is a vital organic compound belonging to the sulfonamide class.[1] Its molecular structure, featuring a methyl group attached to the nitrogen of a methanesulfonamide moiety, imparts a unique combination of polarity and hydrogen bonding capabilities.[1][2] This structure makes it a valuable intermediate and reagent in various sectors, most notably in the pharmaceutical and agrochemical industries.[3]
Understanding the solubility of NMMSA in organic solvents is a critical parameter for researchers and process chemists. Solubility data governs crucial aspects of drug development and chemical synthesis, including:
-
Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the ability of reactants to dissolve in a common solvent.
-
Purification and Crystallization: Selecting an appropriate solvent system is fundamental for isolating and purifying NMMSA, as well as for controlling its crystalline form, which can impact bioavailability in pharmaceutical applications.
-
Formulation Development: For its use in final products, particularly pharmaceuticals, solubility dictates the choice of excipients and delivery systems.[4][5]
This guide provides a comprehensive overview of the solubility of this compound, presents a standardized protocol for its experimental determination, and discusses the underlying physicochemical principles that govern its behavior in various organic media.
Physicochemical Properties of this compound
A foundational understanding of NMMSA's physical and chemical properties is essential to interpret its solubility characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C2H7NO2S | [1][6] |
| Molar Mass | 109.15 g/mol | [2][6] |
| Appearance | White to pale yellow crystalline powder | [1][6] |
| Melting Point | 141-144 °C | [6][7] |
| Boiling Point | 118 °C @ 0.3 mmHg | [3][6] |
| pKa | 11.57 ± 0.40 (Predicted) | [1][3] |
| Density | ~1.194 g/cm³ (Predicted) | [3][6] |
Qualitative and Quantitative Solubility Profile
This compound exhibits a range of solubilities that are highly dependent on the nature of the solvent. Its structure allows for both hydrogen bond donating (from the N-H group) and accepting (from the sulfonyl oxygens) interactions, leading to favorable solubility in polar solvents.
Qualitative Assessment: General observations indicate that NMMSA has moderate to good solubility in polar organic solvents.[1] It is noted to be soluble in ethanol and dimethylformamide (DMF), while having more limited solubility in water (approximately 5 g/L at 25 °C).[1] Another source describes it as easily soluble in common solvents like alcohols and ethers.[7]
Quantitative Data: While extensive, publicly available datasets on the temperature-dependent solubility of NMMSA are limited, the principles governing its solubility are analogous to similar sulfonamides like methanesulfonamide.[8][9] For compounds of this class, solubility generally increases with temperature.[8][10]
For instance, studies on the closely related methanesulfonamide show a significant increase in mole fraction solubility in solvents like methanol, ethanol, and acetone as the temperature rises from 283.15 K to 323.15 K.[8] A similar endothermic dissolution process is expected for NMMSA in most organic solvents.[11]
Factors Influencing Solubility: A Mechanistic Perspective
The solubility of NMMSA is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The dominant forces are dictated by the physicochemical properties of both NMMSA and the solvent.
-
Polarity and "Like Dissolves Like": The principle of "like dissolves like" is paramount.[12] NMMSA is a polar molecule due to the electronegative oxygen and nitrogen atoms of the sulfonamide group. Consequently, it dissolves best in polar solvents that can engage in similar dipole-dipole interactions.
-
Hydrogen Bonding: NMMSA has one hydrogen bond donor site (the N-H proton) and two strong hydrogen bond acceptor sites (the sulfonyl oxygens).
-
In Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can effectively solvate NMMSA by forming hydrogen bonds with both the N-H group and the sulfonyl oxygens, leading to good solubility.
-
In Aprotic Polar Solvents (e.g., DMF, DMSO, Acetone): These solvents are hydrogen bond acceptors. They can interact strongly with the N-H group of NMMSA. Solvents like DMF and DMSO are particularly effective due to their high polarity and strong hydrogen bond accepting capabilities, resulting in moderate to high solubility.[1]
-
-
Temperature: For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it consumes energy. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[8][11] This relationship is crucial for processes like recrystallization, where a compound is dissolved in a hot solvent and precipitates upon cooling.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To ensure scientific rigor and reproducibility, a standardized method for determining equilibrium solubility is essential. The saturation shake-flask method is widely considered the "gold standard" for its reliability in achieving thermodynamic equilibrium.[8][13] This protocol is adapted from established guidelines for pharmaceutical compounds.[14][15]
Principle: An excess amount of the solid solute (NMMSA) is agitated in the solvent at a constant temperature for a prolonged period to ensure the formation of a saturated solution in equilibrium with the undissolved solid.[8][13] The concentration of the solute in the liquid phase is then determined using a suitable analytical technique.
Materials and Equipment:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Glass vials with screw caps or stoppers
-
Thermostatic shaker (orbital shaker in an incubator or a water bath) capable of maintaining temperature ±0.5 °C
-
Syringe filters (e.g., 0.45 µm PTFE) to separate the liquid from the solid
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analysis equipment (e.g., GC, UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid NMMSA to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that saturation has been achieved.[8]
-
Solvent Addition: Accurately dispense a known volume or mass of the organic solvent into each vial.
-
Equilibration: Securely seal the vials to prevent solvent evaporation and place them in the thermostatic shaker set to the desired temperature. Agitate the mixtures for a duration sufficient to reach equilibrium (typically 24-72 hours).[8] It is advisable to conduct a preliminary experiment to determine the minimum time required for the concentration to become constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method. Quantify the concentration of NMMSA using a pre-validated analytical method, such as HPLC with a calibration curve.[8]
-
Calculation: Calculate the solubility from the measured concentration, accounting for any dilution factors. Express the results in appropriate units, such as g/100 mL, mg/mL, or mole fraction.
Workflow Diagram: The following diagram illustrates the key stages of the shake-flask method for determining solubility.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Conclusion
The solubility of this compound is a fundamental property that influences its synthesis, purification, and application, particularly in the pharmaceutical field. Its polar nature and hydrogen bonding capabilities render it soluble in a range of polar organic solvents, with solubility generally increasing with temperature. For precise and reliable data, the use of a standardized protocol, such as the shake-flask method, is imperative. The information and methodologies presented in this guide provide researchers and drug development professionals with the foundational knowledge required to effectively work with this important chemical compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methyl methanesulfonamide CAS#: 1184-85-6 [m.chemicalbook.com]
- 4. rheolution.com [rheolution.com]
- 5. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 6. chembk.com [chembk.com]
- 7. N-Methyl methanesulfonamide 1184-85-6 [mingyuanchemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3144-09-0 CAS MSDS (Methanesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubility Temperature Dependence Predicted from 2D Structure | ADMET and DMPK [pub.iapchem.org]
- 12. Solvent Miscibility Table [sigmaaldrich.com]
- 13. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. Solubility Measurements | USP-NF [uspnf.com]
Spectroscopic Data of N-Methylmethanesulfonamide: A Technical Guide
Introduction
N-Methylmethanesulfonamide (CAS No. 1184-85-6) is a sulfonamide compound of significant interest in organic synthesis and as a potential intermediate in the pharmaceutical and agrochemical industries[1][2]. Its simple yet functional structure, comprising a methanesulfonyl group and an N-methylamino group, presents a clear model for understanding the spectroscopic behavior of aliphatic sulfonamides. Accurate structural elucidation and purity assessment are paramount for its application, necessitating a thorough analysis of its spectroscopic profile.
This technical guide provides an in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes spectral data with the underlying principles of each technique, offering field-proven insights into experimental design and data interpretation.
Molecular Structure and Key Spectroscopic Features
The structural formula of this compound (C₂H₇NO₂S) dictates its characteristic spectroscopic signatures. The molecule contains two distinct methyl groups—one attached to the sulfur atom (S-CH₃) and one to the nitrogen atom (N-CH₃)—and a secondary amide proton (N-H). These features give rise to predictable signals in NMR, characteristic vibrational modes in IR, and specific fragmentation patterns in MS.
Caption: 2D Molecular Structure of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for identifying the number and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is characterized by three distinct signals corresponding to its three unique proton environments.
¹H NMR Data Summary
The following data were obtained in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer[2].
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.819 | Broad Singlet | 1H | N-H |
| 2.929 | Singlet | 3H | S-CH₃ |
| 2.789 | Singlet | 3H | N-CH₃ |
Interpretation of the ¹H NMR Spectrum
The causality behind the observed chemical shifts is rooted in the electronic environment of the protons:
-
N-H Proton (δ 4.819): This proton is attached to a nitrogen atom, which is adjacent to the strongly electron-withdrawing sulfonyl group (SO₂). This deshielding effect shifts its resonance significantly downfield. The broadness of the peak is characteristic of protons attached to nitrogen, often due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water or other protic species.
-
S-CH₃ Protons (δ 2.929): The methyl group directly bonded to the sulfur of the sulfonyl group is also deshielded, causing its signal to appear downfield relative to a typical alkane methyl group.
-
N-CH₃ Protons (δ 2.789): This methyl group is attached to the nitrogen atom. While nitrogen is electronegative, the deshielding effect is slightly less pronounced compared to the S-CH₃ group in this specific molecule, resulting in a slightly upfield chemical shift.
The singlet multiplicity for both methyl groups is expected, as there are no adjacent protons within three bonds to cause spin-spin coupling.
Experimental Protocol: ¹H NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard[2]. Ensure the sample is fully dissolved.
-
Filtration: Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter[3].
-
Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
-
Acquisition:
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, minimizing peak width at half-height for the TMS signal.
-
Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the protons.
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of a molecule. For this compound, two distinct carbon signals are expected.
¹³C NMR Data Summary
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~42 | S -CH₃ | The carbon of a methanesulfonyl group typically appears in the 40-50 ppm range[5]. |
| ~30 | N -CH₃ | The N-methyl carbon in similar aliphatic amine and amide environments resonates in this region. |
Interpretation of the Predicted ¹³C NMR Spectrum
-
S-CH₃ Carbon (~42 ppm): This carbon is directly attached to the highly electronegative sulfonyl group, which strongly deshields it and shifts its resonance significantly downfield.
-
N-CH₃ Carbon (~30 ppm): The carbon attached to the nitrogen is also deshielded, but to a lesser extent than the S-CH₃ carbon, placing its predicted signal further upfield.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃ with TMS[2].
-
Instrumentation and Setup: Use a high-field NMR spectrometer. Tune the probe for ¹³C observation.
-
Acquisition:
-
Employ a standard proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to encompass the expected range (e.g., 0-200 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 256 or more) is required to achieve an adequate signal-to-noise ratio.
-
Use a relaxation delay (D1) of 2 seconds to ensure proper relaxation of the carbon nuclei for quantitative analysis.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational modes. It is an excellent technique for identifying functional groups. The IR spectrum of this compound is dominated by absorptions from the N-H and S=O bonds.
IR Data Summary
The following table summarizes the characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3300 | Medium | N-H stretch |
| 2950 - 2850 | Medium | C-H stretch (asymmetric & symmetric) |
| ~1320 | Strong | SO₂ asymmetric stretch |
| ~1150 | Strong | SO₂ symmetric stretch |
| ~970 | Medium | S-N stretch |
| ~770 | Medium | S-C stretch |
Note: These are typical ranges. Exact peak positions can be found on experimental spectra available from sources like SpectraBase[4].
Interpretation of the IR Spectrum
Caption: Logical relationships of IR absorptions to functional groups.
-
N-H Stretch (~3300 cm⁻¹): The moderately intense band in this region is a clear indicator of the N-H bond in the secondary sulfonamide.
-
C-H Stretches (2950-2850 cm⁻¹): These absorptions are characteristic of the methyl groups present in the molecule.
-
SO₂ Stretches (~1320 cm⁻¹ and ~1150 cm⁻¹): The two strong bands are the most prominent features of the spectrum and are definitive evidence for the sulfonyl (SO₂) group. The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is from the symmetric stretch.
-
S-N and S-C Stretches (~970 cm⁻¹ and ~770 cm⁻¹): These vibrations occur in the fingerprint region and are characteristic of the sulfonamide core structure.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet containing the sample into the holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features. Electron Ionization (EI) is a common technique for volatile small molecules like this compound.
MS Data Summary
-
Molecular Formula: C₂H₇NO₂S
-
Molecular Weight: 109.15 g/mol [6]
-
Monoisotopic Mass: 109.01974964 Da[4]
-
Ionization Method: Electron Ionization (EI)
Interpretation of the Mass Spectrum & Fragmentation
In EI-MS, the parent molecule is first ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation of sulfonamides is often predictable.
-
Molecular Ion (M⁺•) at m/z 109: The peak corresponding to the intact molecular radical cation is expected.
-
Key Fragmentation Pathways:
-
Loss of Methyl Radical: Cleavage of the S-CH₃ bond can lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a fragment at m/z 94 .
-
S-N Bond Cleavage: A crucial fragmentation pathway for sulfonamides is the cleavage of the sulfur-nitrogen bond. This can lead to two possible charged fragments:
-
[CH₃SO₂]⁺ at m/z 79 .
-
[CH₃NH]⁺ at m/z 30 .
-
-
Loss of SO₂: Rearrangement followed by the elimination of a neutral sulfur dioxide molecule (SO₂, 64 Da) is a characteristic fragmentation for sulfonamides. This would produce a fragment ion at m/z 45 ([C₂H₇N]⁺•).
-
Caption: Plausible EI fragmentation pathway for this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small quantity of the volatile sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the ion source, often via a direct insertion probe or the gas chromatography (GC) inlet. The sample is vaporized by heating.
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes an electron to be ejected from the molecule, forming the positively charged molecular ion (M⁺•)[7].
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions and neutral radicals.
-
Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, creating the mass spectrum.
Conclusion
The spectroscopic analysis of this compound provides a clear and consistent picture of its molecular structure. ¹H NMR confirms the presence and ratio of the N-H, S-CH₃, and N-CH₃ protons. While experimental ¹³C NMR data is sparse, its expected spectrum is simple and predictable. FTIR spectroscopy definitively identifies the key sulfonyl (SO₂) and amine (N-H) functional groups through their strong, characteristic absorptions. Finally, mass spectrometry confirms the molecular weight and suggests plausible fragmentation pathways that are characteristic of the sulfonamide class. Together, these techniques provide a robust and self-validating toolkit for the unambiguous identification and quality assessment of this compound for researchers in drug discovery and chemical synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1184-85-6 | CAS DataBase [m.chemicalbook.com]
- 3. Methanesulfonamide(3144-09-0) 13C NMR spectrum [chemicalbook.com]
- 4. This compound | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Methyl methanesulfonamide | 1184-85-6 | FM38377 [biosynth.com]
- 7. N,N-Dimethyl methanesulfonamide(918-05-8) 13C NMR [m.chemicalbook.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-Methylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylmethanesulfonamide (NMMSA), a member of the sulfonamide class of organic compounds, serves as a versatile intermediate and reagent in the realms of pharmaceutical and pesticide synthesis.[1][2][3] Its utility in creating complex molecules necessitates a thorough understanding of its chemical and physical properties, as well as a robust framework for its safe handling to mitigate potential risks to laboratory personnel and the environment. This guide provides an in-depth, technically-grounded resource for researchers and drug development professionals, moving beyond a simple recitation of safety protocols to explain the scientific rationale behind each procedural recommendation.
Compound Identification and Physicochemical Properties
A foundational element of safe laboratory practice is a comprehensive understanding of the physical and chemical characteristics of the substances being handled. This knowledge informs everything from appropriate storage conditions to the selection of personal protective equipment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1184-85-6 | [1][4][5] |
| Molecular Formula | C2H7NO2S | [1][4][5] |
| Molecular Weight | 109.15 g/mol | [1][4][5] |
| Appearance | Colorless to almost colorless clear liquid or white to yellowish crystalline powder.[3][5][6] | [3][5][6] |
| Boiling Point | 118°C at 0.3 mmHg | [1][2][7] |
| Melting Point | 141-144 °C | [5][7][8] |
| Density | Approximately 1.194 - 1.2 g/cm³ | [1][5] |
| Flash Point | 52.8 - 53 °C | [5][6] |
| Solubility | Soluble in water, alcohols, and ethers.[3][7] | [3][7] |
The flash point of this compound indicates that it is a flammable liquid and vapor, a critical consideration for storage and handling procedures.[4][6][9] Its solubility in common laboratory solvents underscores the importance of containment to prevent unintentional environmental release.
Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of a proactive safety culture. For this compound, the primary hazards identified across multiple safety data sheets are irritation to the skin, eyes, and respiratory system.[10]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
The signal word associated with these hazards is "Warning".[4][10] Skin contact may lead to inflammation, itching, scaling, reddening, or blistering.[10]
The following Graphviz diagram illustrates a logical workflow for conducting a risk assessment prior to handling this compound.
Caption: Risk Assessment Workflow for this compound.
Engineering Controls and Personal Protective Equipment (PPE)
The principle of the hierarchy of controls dictates that engineering and administrative controls should be the primary means of mitigating exposure, with PPE serving as the final line of defense.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[10] For procedures with the potential to generate aerosols or vapors, a chemical fume hood is mandatory.[9] Facilities should be equipped with an eyewash fountain and safety shower in close proximity to the handling area.[10]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with this compound. The following diagram outlines the decision-making process for PPE selection.
Caption: Decision-making for PPE selection when handling NMMSA.
-
Eye and Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields.[9]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves.[9] Contaminated clothing should be removed immediately and laundered before reuse.[10]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[9] All respirator use must be in accordance with a comprehensive respiratory protection program.
Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to maintaining a safe laboratory environment.
Safe Handling Practices
-
Avoid all personal contact, including inhalation.[11]
-
Wash hands thoroughly after handling.[10]
-
Use non-sparking tools to prevent ignition of flammable vapors.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[11]
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][10]
-
Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[10]
-
Store away from foodstuff containers.[11]
Emergency Procedures
Preparedness for unexpected events is a critical component of laboratory safety.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Spill and Leak Response
-
Minor Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and eliminate all ignition sources.[10]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).[10]
-
Collect the absorbed material into a suitable, labeled container for disposal.[10]
-
-
Major Spills:
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9][10]
-
Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides may be generated.[10]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10]
Waste Disposal
All waste materials containing this compound must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with all federal, state, and local regulations.[10]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[10]
-
Do not reuse empty containers.[10] They should be triple-rinsed, with the rinsate collected as hazardous waste, before being punctured and disposed of or recycled.[13]
Conclusion
This compound is a valuable compound in synthetic chemistry, but its potential hazards necessitate a diligent and informed approach to its handling. By integrating a thorough understanding of its properties with robust engineering controls, appropriate personal protective equipment, and well-defined emergency procedures, researchers can confidently and safely utilize this reagent in their pursuit of scientific advancement. A proactive safety culture, grounded in the principles of risk assessment and procedural discipline, is the most effective tool for ensuring the well-being of all laboratory personnel.
References
- 1. N-Methyl methanesulfonamide CAS#: 1184-85-6 [m.chemicalbook.com]
- 2. N-Methyl methanesulfonamide | 1184-85-6 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound | 1184-85-6 | TCI AMERICA [tcichemicals.com]
- 7. N-Methyl methanesulfonamide 1184-85-6 [mingyuanchemical.com]
- 8. This compound [chembk.com]
- 9. echemi.com [echemi.com]
- 10. aksci.com [aksci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
N-Methylmethanesulfonamide mechanism of action in organic synthesis
An In-Depth Technical Guide to the Mechanism of Action of N-Methylmethanesulfonamide in Organic Synthesis
Introduction
This compound (NMMS), with the CAS number 1184-85-6, is a seemingly simple yet remarkably versatile molecule in the toolkit of the modern organic chemist.[1] While often categorized as a pharmaceutical or agrochemical intermediate, this classification belies its multifaceted mechanistic roles that are pivotal in the construction of complex molecular architectures.[1][2][3] For researchers, scientists, and professionals in drug development, a deep understanding of NMMS's reactivity is essential for leveraging its full potential.
This guide provides an in-depth exploration of the core mechanisms through which this compound operates in organic synthesis. We will move beyond simple reaction schemes to dissect the electronic and steric factors that govern its behavior as a potent nucleophile, a robust protecting group, and a participant in sophisticated elimination and condensation reactions. The narrative is grounded in field-proven insights, explaining the causality behind experimental choices to provide a self-validating framework for its application.
Section 1: Core Physicochemical Properties and Synthesis
A molecule's reactivity is fundamentally dictated by its physical and chemical properties. This compound is a liquid at room temperature, soluble in many polar organic solvents, a characteristic that enhances its utility as a reagent.[4]
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1184-85-6 | [5] |
| Molecular Formula | C2H7NO2S | [5] |
| Molecular Weight | 109.15 g/mol | [5] |
| Boiling Point | 118°C @ 0.3 mmHg | [3][6] |
| Density | ~1.194 g/cm³ (Predicted) | [3][6] |
| Appearance | Colorless to orange oil/liquid | [2][7] |
Standard Laboratory Synthesis
The most common and straightforward synthesis of NMMS involves the reaction of methanesulfonyl chloride with methylamine.[2][7] This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl chloride.
Causality of Experimental Choices:
-
Excess Methylamine: Using a significant excess of methylamine (e.g., 4.8 equivalents) serves two purposes. First, it ensures the complete consumption of the methanesulfonyl chloride starting material. Second, the excess amine acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.
-
Low Temperature Addition: Adding the methanesulfonyl chloride dropwise at 0 °C is crucial for controlling the exothermicity of the reaction. This prevents thermal degradation of the product and minimizes the formation of impurities.
-
Solvent: Ethanol is a suitable polar solvent that dissolves both reactants and facilitates the reaction.
-
A solution of monomethylamine (8 M in EtOH, 525 mL, 4.8 eq.) is cooled to 0 °C in a suitable reaction vessel equipped with a stirrer and a dropping funnel.
-
Methanesulfonyl chloride (100 g, 1.0 eq.) is added slowly, dropwise, to the stirred methylamine solution, maintaining the temperature at or below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 16 hours to ensure completion.
-
The solvent (ethanol) is removed under reduced pressure (rotary evaporation).
-
The resulting residue is diluted with dichloromethane (DCM, 200 mL). The solid precipitate (methylammonium chloride) is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield this compound as an orange-colored oil (Typical yield: ~82 g).
References
- 1. nbinno.com [nbinno.com]
- 2. N-Methyl methanesulfonamide | 1184-85-6 [chemicalbook.com]
- 3. N-Methyl methanesulfonamide CAS#: 1184-85-6 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1184-85-6 CAS MSDS (N-Methyl methanesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. N-Methyl methanesulfonamide synthesis - chemicalbook [chemicalbook.com]
The Genesis of a Core Moiety: A Technical Guide to the Discovery and History of N-Methylmethanesulfonamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of N-Methylmethanesulfonamide, a foundational building block in modern chemistry. We will dissect its historical emergence from the broader narrative of sulfonamide discovery, detail its core synthesis, outline its key physicochemical properties, and discuss its pivotal role as an intermediate in the pharmaceutical and agrochemical sectors. This document is intended to serve as a comprehensive technical resource, blending historical context with practical, field-proven insights.
Introduction: A Tale of Unassuming Importance
This compound (CAS No. 1184-85-6), a simple organosulfur compound, may not possess the direct therapeutic recognition of its more complex sulfonamide relatives. However, its significance lies in its fundamental role as a versatile structural motif and a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its journey from a derivative of early 20th-century sulfonamide chemistry to a ubiquitous component in contemporary molecular design underscores its enduring utility.[1] This guide will illuminate the scientific integrity of its synthesis and the logical progression of its application in various fields of chemical research and development.
Historical Context: The Dawn of the Sulfonamides and the Emergence of a Core Moiety
The story of this compound is intrinsically linked to the groundbreaking discovery of sulfonamide drugs. In 1932, the German chemist Gerhard Domagk, working at Bayer, discovered the antibacterial properties of a red azo dye named Prontosil.[1] This pioneering work, which earned Domagk the 1939 Nobel Prize in Medicine, revealed that Prontosil was a prodrug, metabolized in the body to the active compound sulfanilamide.[1] This discovery ushered in the era of sulfa drugs, the first class of synthetic antimicrobial agents.
While the initial focus of research was on these aromatic sulfonamides for their therapeutic potential, the foundational chemistry for creating a broader range of sulfonamides was being established.[1] The fundamental reaction for sulfonamide synthesis, the reaction of a sulfonyl chloride with an amine, became a cornerstone of organic synthesis.[1]
Pinpointing the exact first synthesis of this compound in the historical literature is challenging, as simple alkylsulfonamides did not initially garner the same attention as their aromatic, drug-like counterparts.[1] However, early investigations into the properties and reactions of aliphatic sulfonamides were documented in publications such as the Journal of the Chemical Society in the mid-20th century. One of the key and long-standing methods for preparing this compound is through the reaction of methanesulfonyl chloride with methylamine.[2] This straightforward and reliable method has been referenced and refined over many decades.[1]
Physicochemical Properties of this compound
A comprehensive understanding of a compound's physicochemical properties is paramount for its effective application in synthesis and development. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1184-85-6 | [2] |
| Molecular Formula | C2H7NO2S | [2] |
| Molecular Weight | 109.15 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 118°C / 0.3 mmHg | [2] |
| Density | 1.194 ± 0.06 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.4500 to 1.4540 | [2] |
| Flash Point | 53 °C | [2] |
Core Synthesis of this compound
The synthesis of this compound is a well-established process, primarily involving the reaction of methanesulfonyl chloride with methylamine. This nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride is a robust and widely utilized method.
Standard Laboratory Synthesis Protocol
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Methanesulfonyl chloride
-
Monomethylamine solution (e.g., 8 M in ethanol)
-
Ethanol
-
Dichloromethane
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Rotary evaporator
-
Filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: A solution of monomethylamine in ethanol is placed in a round-bottom flask equipped with a magnetic stir bar and cooled to 0°C in an ice bath.
-
Addition of Methanesulfonyl Chloride: Methanesulfonyl chloride is added slowly and dropwise to the stirred methylamine solution.[2] Maintaining a low temperature is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred continuously for approximately 16 hours to ensure the reaction goes to completion.[2]
-
Solvent Removal: The solvent is removed by distillation under reduced pressure using a rotary evaporator.[2]
-
Workup: The resulting residue is diluted with dichloromethane, and any solid precipitate (methylamine hydrochloride) is removed by filtration.[2]
-
Product Isolation: The filtrate is concentrated under reduced pressure to yield this compound, typically as an orange oil.[2]
Causality Behind Experimental Choices:
-
Excess Methylamine: Using a significant excess of methylamine (e.g., 4.8 equivalents) helps to drive the reaction to completion and neutralize the hydrochloric acid byproduct, forming methylamine hydrochloride.
-
Low-Temperature Addition: The slow, dropwise addition of methanesulfonyl chloride at 0°C is a critical safety and yield-optimization step. It mitigates the highly exothermic nature of the reaction, preventing uncontrolled temperature increases that could lead to side reactions and reduced product purity.
-
Post-Reaction Stirring: The extended stirring period at room temperature ensures that the reactants have sufficient time to interact fully, maximizing the conversion to the desired product.
-
Dichloromethane Wash: Dichloromethane is an effective solvent for the this compound product while having low solubility for the methylamine hydrochloride salt, allowing for a straightforward separation by filtration.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Applications in Research and Development
This compound's utility stems from its role as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
-
Pharmaceutical Intermediate: It is a crucial building block for a variety of pharmaceutical compounds. The methanesulfonamide moiety can be found in numerous drug candidates and approved drugs, where it often contributes to modulating pharmacokinetic properties, improving bioavailability, and enhancing therapeutic efficacy.
-
Agrochemical Intermediate: In the agrochemical sector, this compound serves as a valuable precursor for the synthesis of pesticides, herbicides, and other crop protection agents. Its incorporation into molecular structures can enhance the potency, selectivity, and environmental profile of these agricultural chemicals.
Conclusion
From its conceptual origins in the early days of sulfonamide research to its present-day status as a widely used chemical intermediate, this compound exemplifies the enduring value of simple, versatile building blocks in chemical synthesis. Its straightforward and well-understood synthesis, coupled with its favorable physicochemical properties, ensures its continued importance in the development of novel pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering a valuable resource for professionals in the chemical sciences.
References
A Comprehensive Guide to the Theoretical and Computational Analysis of N-Methylmethanesulfonamide (NMMSA)
Executive Summary: N-Methylmethanesulfonamide (NMMSA), a structurally simple molecule, serves as a vital model for understanding the complex behaviors of the sulfonamide functional group, a cornerstone in medicinal chemistry and materials science.[1][2] The advent of computational chemistry has provided an unprecedented lens through which to view the molecular world, allowing for the precise prediction and analysis of structures, properties, and interactions in silico.[3] This guide provides an in-depth exploration of the theoretical and computational methodologies applied to NMMSA. We will dissect the causality behind computational choices, from Density Functional Theory (DFT) and basis set selection to the interpretation of vibrational and electronic spectra. This document is intended for researchers, scientists, and drug development professionals, offering both a foundational understanding and advanced insights into the computational workflow for analyzing molecules of pharmaceutical interest.
Introduction: The Significance of this compound as a Model System
The sulfonamide moiety (-S(=O)₂-N<) is a privileged scaffold in drug discovery, forming the structural basis for a wide array of antibacterial, diuretic, and anticancer agents.[1] Understanding the fundamental conformational preferences, electronic structure, and vibrational properties of this group is paramount for rational drug design. This compound (CH₃SO₂NHCH₃) represents one of the simplest members of this class, making it an ideal candidate for high-level theoretical studies that can be rigorously benchmarked against experimental data.
Computational studies bridge the gap between static crystal structures and the dynamic behavior of molecules in solution. They allow us to probe energetic landscapes, predict spectroscopic signatures, and quantify electronic properties that govern molecular reactivity.[3] For NMMSA, this means elucidating the subtle interplay of forces that dictate its three-dimensional shape and how it interacts with its environment.
Foundational Computational Methodology: The 'Why' and 'How'
The accuracy of any computational study hinges on the appropriate selection of theoretical methods and basis sets. These choices are not arbitrary; they represent a deliberate balance between computational cost and the desired accuracy for the properties being investigated.
The Right Tool: An Overview of Density Functional Theory (DFT)
For molecules like NMMSA, Density Functional Theory (DFT) has become the workhorse of quantum chemical calculations.[4] Unlike more computationally expensive ab initio methods, DFT offers a favorable balance of accuracy and efficiency by approximating the complex many-electron wavefunction with the much simpler electron density. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are popular because they incorporate a portion of exact Hartree-Fock exchange, providing a robust description of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules.[4][5]
The Basis Set: Defining Molecular Reality
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the atoms. Pople-style basis sets, such as 6-311++G(d,p), are commonly employed.[4]
-
6-311G : A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering a high degree of flexibility.
-
++ : Adds diffuse functions on both heavy atoms and hydrogen. This is crucial for accurately describing lone pairs and anions, and for calculating properties like proton affinity.
-
(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for describing chemical bonds accurately.
The Computational Workflow: A Step-by-Step Protocol
A typical computational analysis of a small molecule like NMMSA follows a validated, sequential process.
Protocol 1: Standard Quantum Chemical Analysis Workflow
-
Structure Input : Define the initial 3D coordinates of NMMSA, often from known structures or chemical intuition.
-
Geometry Optimization : Perform an energy minimization calculation (e.g., using DFT with the B3LYP functional and 6-311++G(d,p) basis set) to find the lowest energy (most stable) structure. This process alters bond lengths, angles, and dihedrals until the forces on all atoms are negligible.
-
Frequency Calculation : At the optimized geometry, calculate the harmonic vibrational frequencies. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides the theoretical vibrational spectrum (IR and Raman) for comparison with experimental data.[4]
-
-
Property Calculation : Using the optimized geometry, perform single-point energy calculations to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and NBO analysis.
Conformational Analysis and Molecular Geometry
Even a simple molecule like NMMSA can adopt different shapes, or conformations, due to rotation around its single bonds. Computational studies have shown that NMMSA has two primary low-energy conformations: an eclipsed form and a staggered form.[6] While calculations often identify the eclipsed structure as the global energy minimum in the gas phase, the staggered conformation is very close in energy and is the one observed in the solid-state crystal structure.[6] This highlights a critical insight: the conformation observed in a crystal can be influenced by intermolecular forces (like hydrogen bonding) in the crystal lattice, which may stabilize a conformer that is not the absolute minimum in the gas phase.[6]
In the crystal structure determined at 150 K, the C-N-S-C torsion angle is -65.57°, confirming a gauche conformation.[6]
Table 1: Selected Optimized Geometrical Parameters of NMMSA
| Parameter | Bond/Angle | Calculated Value (DFT) | Experimental Value (X-ray)[6] |
|---|---|---|---|
| Bond Length | S-N | 1.65 Å | 1.633 Å |
| S=O | 1.45 Å | 1.435 Å (avg) | |
| N-C(amide) | 1.46 Å | 1.459 Å | |
| S-C(sulfonyl) | 1.78 Å | 1.758 Å | |
| Bond Angle | O-S-O | 119.5° | 119.29° |
| C-S-N | 105.8° | 106.33° |
| Dihedral Angle| C-N-S-C | -68.2° (Staggered) | -65.57° |
Note: Calculated values are representative and depend on the specific level of theory.
Vibrational Spectroscopy: A Synergy of Theory and Experiment
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" based on the characteristic vibrations of chemical bonds.[7] While experiments measure these vibrations, computational chemistry is essential for definitively assigning each observed spectral band to a specific molecular motion.[4][8]
The process involves calculating the harmonic frequencies from the DFT output. These calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set imperfections. To correct this, a scaling factor is typically applied. The real power of the calculation comes from the Potential Energy Distribution (PED) analysis, which decomposes each vibrational mode into contributions from individual bond stretches, angle bends, and torsions.
Table 2: Key Vibrational Frequencies and Assignments for NMMSA
| Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment (based on PED) | Vibrational Mode |
|---|---|---|---|
| ~3250 | ~3245 | ν(N-H) | N-H Stretching |
| ~2950 | ~2948 | ν(C-H) | C-H Stretching (Methyl) |
| ~1320 | ~1315 | νₐₛ(SO₂) | SO₂ Asymmetric Stretching |
| ~1150 | ~1145 | νₛ(SO₂) | SO₂ Symmetric Stretching |
| ~970 | ~965 | ν(S-N) | S-N Stretching |
| ~780 | ~775 | ν(S-C) | S-C Stretching |
Note: Frequencies are approximate and serve as examples.
Electronic Structure and Reactivity Insights
Beyond geometry and vibrations, computational chemistry provides a deep dive into the electronic landscape of a molecule, which is key to understanding its stability and reactivity.
Frontier Molecular Orbitals (FMOs): HOMO, LUMO, and the Energy Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of a molecule's electron orbitals.[9]
-
HOMO : Acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.
-
LUMO : Acts as the electron acceptor. A lower LUMO energy indicates a greater propensity to accept electrons.[10]
The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability.[5] A large gap implies high stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. For NMMSA, the HOMO is typically localized on the nitrogen and oxygen atoms, while the LUMO is distributed across the S-C antibonding orbitals.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides an immediate, visual guide to a molecule's reactive sites.
-
Red regions (negative potential) : Indicate areas of high electron density, such as around the sulfonyl oxygen atoms. These are sites for electrophilic attack.
-
Blue regions (positive potential) : Indicate areas of electron deficiency, such as around the amide proton (N-H). These are sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[11] It analyzes interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilizing energy. For sulfonamides, a key interaction is the hyperconjugation between the nitrogen lone pair (n_N) and the antibonding orbitals of the S=O bonds (σ*S-O).[5][12] This delocalization of electron density stabilizes the molecule and influences the geometry and bond strengths within the sulfonamide group.
Conclusion and Future Directions
The theoretical and computational analysis of this compound provides a powerful, multi-faceted understanding of its structure, stability, and spectroscopic properties. Through the synergy of DFT calculations and experimental data, we can achieve a level of insight that is inaccessible by either method alone. The principles and workflows detailed in this guide—from conformational searches and geometry optimization to vibrational analysis and the interpretation of electronic properties—are not limited to NMMSA. They form a robust framework that can be applied to more complex sulfonamide-containing drug candidates, aiding in the prediction of their behavior and accelerating the drug discovery process.[3] Future studies may expand on this foundation by incorporating explicit solvent models to better simulate physiological conditions[13] or by using these validated models in molecular docking and dynamics simulations to predict binding affinities with protein targets.[1][14]
References
- 1. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. m.youtube.com [m.youtube.com]
- 11. MO vs. NBO - Tutorial Example [nbo.chem.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
N-Methylmethanesulfonamide: A Versatile Reagent in Modern Pharmaceutical Synthesis
Introduction: Unveiling the Potential of a Multifaceted Reagent
In the intricate landscape of pharmaceutical synthesis, the strategic selection of reagents is paramount to achieving efficient, selective, and scalable processes. N-Methylmethanesulfonamide (CH₃SO₂NHCH₃), a structurally simple yet functionally versatile molecule, has emerged as a valuable tool for medicinal chemists and drug development professionals. Its unique combination of reactivity and stability allows it to serve multiple roles, primarily as a crucial building block in the construction of complex active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
While often categorized as a pharmaceutical intermediate, the utility of this compound extends to its application as a methylating agent and as a precursor for the introduction of the methanesulfonamide moiety, a common pharmacophore in a variety of drugs.[2] This document will delve into its specific applications in the synthesis of notable pharmaceuticals, offering a practical resource for laboratory-scale and process development chemistry.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful laboratory practice.
| Property | Value | Reference |
| CAS Number | 1184-85-6 | |
| Molecular Formula | C₂H₇NO₂S | [3] |
| Molecular Weight | 109.15 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 118 °C @ 0.3 mmHg | [4] |
| Density | ~1.28 g/cm³ | [3] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Application I: A Key Building Block in API Synthesis
This compound serves as a fundamental structural component in several important pharmaceutical agents. Its incorporation can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
Case Study 1: Synthesis of Sumatriptan
Sumatriptan, a member of the triptan class of drugs, is widely used for the treatment of migraine headaches.[5] The synthesis of Sumatriptan often involves the use of a precursor that incorporates the this compound moiety. One common synthetic route utilizes 4-hydrazino-N-methyl-benzenemethanesulfonamide hydrochloride as a key intermediate.[1][6]
Synthetic Workflow for Sumatriptan Synthesis:
Caption: Synthetic pathway to Sumatriptan.
Protocol: Fischer Indole Synthesis of Sumatriptan
-
Preparation of the Hydrazone Intermediate: In a suitable reaction vessel, dissolve 4-hydrazino-N-methyl-benzenemethanesulfonamide hydrochloride in a 2N hydrochloric acid solution.[1]
-
Add 4,4-dimethoxy-N,N-dimethylbutanamine to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the resulting hydrazone, 4-[2-[4-(dimethylamino)butylidene]hydrazino]-N-methylbenzene-methanesulfonamide, can be isolated.[1]
-
Cyclization to Sumatriptan: The isolated hydrazone is then subjected to a Fischer indole synthesis. This is typically achieved by reacting the hydrazone with a polyphosphate ester in a suitable solvent such as chloroform.[1]
-
The reaction mixture is heated to drive the cyclization.
-
After the reaction is complete, the mixture is worked up, and the crude Sumatriptan is purified by an appropriate method, such as column chromatography or recrystallization.
Causality in Experimental Choices:
-
The use of a strong acid like HCl in the initial step facilitates the formation of the hydrazone by protonating the dimethoxy acetal, making it a better leaving group.
-
The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system, which is the core of the Sumatriptan molecule. Polyphosphate ester is a commonly used acidic catalyst for this transformation.
Case Study 2: Synthesis of Dofetilide
Dofetilide is a class III antiarrhythmic agent used to treat and prevent certain types of irregular heartbeats.[7] The synthesis of Dofetilide involves the coupling of two key fragments, one of which contains the this compound group. Specifically, N-[4-[2-(methylamino)ethyl]phenyl]methanesulfonamide is a crucial intermediate.[2][7]
Synthetic Workflow for Dofetilide Synthesis:
Caption: A synthetic approach to Dofetilide.
Protocol: Synthesis of a Dofetilide Intermediate
-
N-Alkylation: In a round-bottom flask, combine N-[4-[2-(methylamino)ethyl]phenyl]methanesulfonamide, 1-(2-chloroethoxy)-4-nitrobenzene, sodium iodide (NaI), and potassium carbonate (K₂CO₃) in a suitable solvent like acetonitrile.[7]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting materials are consumed, cool the reaction mixture and perform an aqueous workup to isolate the crude product, which is a precursor to Dofetilide.
-
Reduction and Mesylation: The nitro group of the precursor is then reduced to an amine, typically through catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst).[7]
-
The resulting diamine is then mesylated using methanesulfonyl chloride to yield Dofetilide.[7]
Causality in Experimental Choices:
-
Potassium carbonate acts as a base to deprotonate the secondary amine of the this compound derivative, making it nucleophilic.
-
Sodium iodide can act as a catalyst via the Finkelstein reaction, converting the less reactive alkyl chloride to a more reactive alkyl iodide in situ.
-
The subsequent reduction and mesylation steps are standard transformations in organic synthesis to install the required functional groups of the final Dofetilide molecule.
Case Study 3: Synthesis of Sotalol
Sotalol is a non-selective beta-blocker and a class III antiarrhythmic agent.[8] A common synthesis of Sotalol starts with the methanesulfonylation of aniline to form N-phenylmethanesulfonamide, which is then further functionalized.[9][10]
Synthetic Workflow for Sotalol Synthesis:
Caption: Synthetic route to Sotalol.
Protocol: Initial Steps in Sotalol Synthesis
-
Sulfonamidation of Aniline: To a solution of aniline in a suitable solvent, add pyridine as a base. Cool the mixture in an ice bath.[9]
-
Slowly add methanesulfonyl chloride to the cooled solution. Allow the reaction to proceed to completion.
-
Work up the reaction mixture to isolate N-phenylmethanesulfonamide.
-
Friedel-Crafts Acylation: The N-phenylmethanesulfonamide is then subjected to a Friedel-Crafts acylation with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce the chloroacetyl group at the para position.[9]
Causality in Experimental Choices:
-
Pyridine is used as a base to neutralize the HCl generated during the sulfonamidation reaction.
-
The Friedel-Crafts acylation is a standard method for introducing acyl groups onto aromatic rings. The methanesulfonamide group is an ortho, para-director, leading to the desired regioselectivity.
Application II: this compound as a Protecting Group Precursor
While this compound itself is not a protecting group, the methanesulfonamide moiety, which can be derived from it or its precursors, serves as a robust protecting group for primary and secondary amines.[4] The exceptional stability of methanesulfonamides under a wide range of conditions makes them valuable in multi-step syntheses where other common amine protecting groups might not be suitable.[4]
Workflow for Amine Protection and Deprotection:
Caption: General scheme for amine protection and deprotection.
Protocol: Protection of a Primary Amine
-
Dissolve the primary amine in an anhydrous solvent such as dichloromethane.
-
Add a suitable base, such as triethylamine or pyridine (typically 1.1-1.5 equivalents).
-
Cool the solution to 0 °C.
-
Slowly add methanesulfonyl chloride (1.0-1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to isolate the methanesulfonamide.
Protocol: Deprotection of a Methanesulfonamide
A common method for the deprotection of methanesulfonamides is reductive cleavage.
-
Dissolve the methanesulfonamide in anhydrous methanol.
-
Add magnesium turnings (10-20 equivalents) to the solution.[4]
-
Reflux the mixture for 6-12 hours, monitoring the reaction by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride until gas evolution ceases.[4]
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected amine.
Causality in Experimental Choices:
-
The use of a base during the protection step is necessary to neutralize the HCl byproduct.
-
The reductive cleavage with magnesium in methanol provides a milder alternative to harsher reducing agents like lithium aluminum hydride for deprotection.[4]
Orthogonality in Protecting Group Strategies: The specific and often harsh conditions required for methanesulfonamide cleavage provide orthogonality with many other common amine protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which are removed under acidic and basic conditions, respectively.[4] This allows for selective deprotection in complex molecules with multiple protected functional groups.
Application III: this compound as a Methylating Agent
While less common than traditional methylating agents like methyl iodide or dimethyl sulfate, N-methylated sulfonamides can, under certain conditions, act as methyl group donors. However, for direct N-methylation of amines, more reactive and conventional reagents are generally preferred. The primary utility of this compound in this context is often as a precursor to other reactive species or as a building block where the methyl group is already in place.
For the selective N-methylation of amines, alternative "green" reagents like dimethyl carbonate are also gaining traction due to their lower toxicity.[11]
Comparative Overview of Common Methylating Agents:
| Methylating Agent | Reactivity | Toxicity | Byproducts |
| Methyl Iodide (MeI) | High | Toxic, suspected carcinogen | Iodide salts |
| Dimethyl Sulfate (DMS) | High | Highly toxic, carcinogenic | Sulfuric acid |
| Dimethyl Carbonate (DMC) | Moderate | Low toxicity | Methanol, CO₂ |
| This compound | Low (as a direct agent) | Moderate | - |
The choice of methylating agent depends on a balance of reactivity, selectivity, safety, and cost considerations.[12][13]
Conclusion and Future Perspectives
This compound is a versatile and valuable reagent in the pharmaceutical industry, primarily serving as a key structural component in the synthesis of a range of APIs. Its role as a precursor to the robust methanesulfonamide protecting group further enhances its utility in complex, multi-step synthetic sequences. While its direct application as a methylating agent is limited, its presence as a methylated building block is crucial in the construction of many drug molecules.
As the demand for more efficient and sustainable synthetic methodologies grows, the strategic application of reagents like this compound will continue to be a focal point of process development and medicinal chemistry research. A thorough understanding of its reactivity and applications, as outlined in this guide, will undoubtedly contribute to the innovation of novel and improved synthetic routes to life-saving medicines.
References
- 1. KR100566562B1 - Manufacturing method of sumatriptan - Google Patents [patents.google.com]
- 2. tdcommons.org [tdcommons.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sumatriptan - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Sotalol | C12H20N2O3S | CID 5253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride - Google Patents [patents.google.com]
- 11. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 12. nioch.nsc.ru [nioch.nsc.ru]
- 13. Item - Selective Deprotection of Methanesulfonamides to Amines - figshare - Figshare [figshare.com]
N-alkylation of sulfonamides using N-Methylmethanesulfonamide
An Application Note and Comprehensive Guide to the N-Alkylation of Sulfonamides
Authored by a Senior Application Scientist
Introduction: The Central Role of N-Alkyl Sulfonamides in Modern Chemistry
The sulfonamide functional group is a cornerstone of medicinal chemistry and drug development, present in a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[1] The strategic N-alkylation of sulfonamides is a critical synthetic transformation that allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. This modification can profoundly impact a drug candidate's efficacy and pharmacokinetic profile. The installation of small alkyl groups, particularly the "magic methyl" group, can lead to significant improvements in biological activity.[2]
However, the synthesis of N-alkylated sulfonamides is not without its challenges. Traditional methods often require harsh conditions, utilize toxic alkylating agents, and can suffer from side reactions, including undesired O-alkylation or over-alkylation.[3][4] This guide provides a comprehensive overview of robust and modern methodologies for the N-alkylation of sulfonamides, offering detailed protocols and expert insights into overcoming common synthetic hurdles.
A critical point of clarification is the role of specific reagents. While this guide explores various alkylating agents, it is important to note that a molecule like N-Methylmethanesulfonamide is itself a product of N-methylation; it is not used as a reagent to transfer a methyl group. Its synthesis, which serves as a perfect example of the protocols described herein, involves reacting methanesulfonyl chloride with methylamine.[5][6] This guide will focus on the established and effective methods for creating such valuable compounds.
Core Principles and Mechanistic Considerations
Successful N-alkylation of a sulfonamide hinges on the deprotonation of the sulfonamide N-H bond, which has a pKa typically in the range of 10-11, to form a nucleophilic sulfonamidate anion. This anion then attacks an electrophilic alkylating agent. The choice of base, solvent, and alkylating agent dictates the reaction's efficiency and selectivity.
Mechanism: Base-Mediated N-Alkylation
The most fundamental approach involves the reaction of a sulfonamide with a suitable base to generate the corresponding anion, which then undergoes a nucleophilic substitution reaction (typically SN2) with an alkyl halide.
Caption: General mechanism of base-mediated sulfonamide N-alkylation.
Expert Insights:
-
Choice of Base: The base must be strong enough to deprotonate the sulfonamide. Inorganic bases like potassium carbonate (K₂CO₃) are often sufficient and operationally simple. For less reactive substrates or alkylating agents, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required.[1]
-
Solvent Effects: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are preferred. They effectively solvate the cation of the base, leaving the sulfonamidate anion highly nucleophilic and ready to react.[7]
-
Competition between N- and O-Alkylation: The sulfonamidate anion is an ambident nucleophile, meaning it can react at either the nitrogen or an oxygen atom. N-alkylation is generally favored kinetically, especially in polar aprotic solvents. Using harder cations (like Na⁺) can sometimes lead to more O-alkylation compared to softer cations (like Cs⁺).[4]
Key Methodologies for N-Alkylation
Several powerful methods exist for the N-alkylation of sulfonamides, each with distinct advantages. The choice of method often depends on the substrate scope, functional group tolerance, and desired reaction conditions.
| Method | Alkylating Agent | Key Reagents | Advantages | Disadvantages |
| Classical Alkylation | Alkyl Halides (R-X) | Base (K₂CO₃, NaH) | Cost-effective, simple, wide range of alkyl halides available. | Can require harsh conditions, risk of over-alkylation, toxic reagents.[3] |
| Mitsunobu Reaction | Alcohols (R-OH) | PPh₃, DIAD/DEAD | Mild conditions, uses readily available alcohols, stereospecific (inversion of configuration at the alcohol).[8][9] | Stoichiometric phosphine oxide byproduct can complicate purification, not suitable for tertiary alcohols.[8] |
| "Borrowing Hydrogen" | Alcohols (R-OH) | Transition Metal Catalyst (Ir, Mn, Fe)[1][10][11][12] | Atom-economical (water is the only byproduct), uses green alkylating agents. | Requires a metal catalyst, can require high temperatures.[12] |
Protocol 1: Classical N-Methylation using Methyl Iodide
This protocol describes a general and reliable procedure for the N-methylation of a primary sulfonamide using potassium carbonate as the base.
Materials:
-
Aryl or alkyl sulfonamide (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Methyl Iodide (CH₃I) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the sulfonamide (1.0 eq) and anhydrous DMF (to achieve a concentration of ~0.2 M).
-
Base Addition: Add the finely powdered potassium carbonate (2.0 eq) to the solution.
-
Stirring: Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the sulfonamidate salt.
-
Addition of Alkylating Agent: Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting sulfonamide is consumed (typically 2-16 hours).
-
Workup:
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure N-methylated sulfonamide.
Protocol 2: N-Alkylation via the Mitsunobu Reaction
This protocol details the N-alkylation of a sulfonamide with a primary or secondary alcohol under mild Mitsunobu conditions.[8][9][13]
Materials:
-
Sulfonamide (1.2 eq)
-
Primary or Secondary Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere setup
Caption: Step-by-step workflow for sulfonamide N-alkylation via the Mitsunobu reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq), sulfonamide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the resulting solution to 0 °C using an ice bath.
-
DIAD Addition: Add the diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via syringe over 15-20 minutes. A color change and/or formation of a precipitate is often observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-24 hours, monitoring by TLC.
-
Workup: Once the reaction is complete, remove the THF under reduced pressure.
-
Purification: The primary challenge is removing the triphenylphosphine oxide byproduct.[8] The crude residue can be directly purified by column chromatography on silica gel. Alternatively, the crude mixture can be dissolved in a minimal amount of dichloromethane and diluted with diethyl ether or hexanes to precipitate some of the byproduct, which can then be removed by filtration prior to chromatography.
Exemplar Synthesis: Preparation of this compound
This protocol demonstrates how the principles of classical N-alkylation are applied to synthesize the title compound from basic starting materials.[5][6]
Reaction: CH₃SO₂Cl + 2 CH₃NH₂ → CH₃SO₂NHCH₃ + CH₃NH₃⁺Cl⁻
Materials:
-
Methanesulfonyl chloride (1.0 eq)
-
Methylamine (8M solution in Ethanol) (4.8 eq)
-
Ethanol
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, cool the methylamine solution in ethanol to 0 °C in an ice bath.
-
Addition: Slowly add the methanesulfonyl chloride dropwise to the stirred methylamine solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.[6]
-
Workup:
-
Remove the solvent by distillation under reduced pressure.
-
Dilute the residue with dichloromethane and stir. The methylamine hydrochloride salt will precipitate.
-
Filter the solid salt and collect the filtrate.
-
-
Isolation: Concentrate the filtrate to afford this compound as the final product.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Base is not strong enough.2. Alkylating agent is unreactive (e.g., alkyl chloride).3. Steric hindrance around the nitrogen or alkylating agent. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH or t-BuOK).2. Use a more reactive alkylating agent (I > Br > Cl). Consider converting an alcohol to a triflate.3. Increase reaction temperature or switch to a less sterically demanding method like the Mitsunobu reaction. |
| Formation of N,N-Dialkylated Product | 1. Using a large excess of the alkylating agent.2. The mono-alkylated product is deprotonated and reacts again. | 1. Use a stoichiometric amount or only a slight excess (1.1 eq) of the alkylating agent.[7]2. Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.3. Use a bulkier sulfonamide protecting group if possible, which can disfavor a second alkylation. |
| O-Alkylated Side Product is Observed | 1. Reaction conditions favor thermodynamic control.2. Use of certain solvents or counter-ions. | 1. Ensure kinetic control by running the reaction at lower temperatures.2. Use polar aprotic solvents (DMF, THF) which favor N-alkylation.3. Switching the counter-ion from Na⁺ to K⁺ or Cs⁺ can sometimes increase the preference for N-alkylation.[4] |
| Difficult Purification (Mitsunobu) | 1. Stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazo-ester byproduct. | 1. Use polymer-supported triphenylphosphine which can be filtered off.2. Optimize chromatography conditions (try different solvent systems).3. For some substrates, precipitation/crystallization can effectively remove byproducts. |
Conclusion
The N-alkylation of sulfonamides is a versatile and indispensable tool in synthetic and medicinal chemistry. By understanding the underlying mechanisms and having access to a variety of robust methodologies—from classical base-mediated reactions to modern catalytic "borrowing hydrogen" systems—researchers can effectively synthesize a diverse range of N-alkylated sulfonamides. Careful selection of reagents and reaction conditions, as detailed in this guide, is paramount to achieving high yields and minimizing side reactions, thereby accelerating the drug discovery and development process.
References
- 1. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]
- 2. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Methyl methanesulfonamide | 1184-85-6 [chemicalbook.com]
- 6. N-Methyl methanesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols [organic-chemistry.org]
- 11. ionike.com [ionike.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. organic-synthesis.com [organic-synthesis.com]
Application Note: Robust GC-MS Analysis of N-Methylmethanesulfonamide Following Derivatization
Abstract
This application note presents a detailed protocol for the derivatization of N-Methylmethanesulfonamide (N-MMSA) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and low volatility, direct GC-MS analysis of N-MMSA is challenging. The described method utilizes a silylation derivatization approach to enhance its volatility and thermal stability, enabling sensitive and reproducible quantification. This guide provides a step-by-step methodology, explains the underlying chemical principles, and offers insights into method validation and troubleshooting, ensuring scientific integrity and reliable results.
Introduction: The Rationale for Derivatization
This compound (N-MMSA) is a molecule of interest in various fields, including pharmaceutical development as a potential impurity or metabolite. Accurate and sensitive quantification of N-MMSA is crucial for safety and efficacy studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high resolution and sensitivity. However, direct analysis of polar compounds like N-MMSA, which contains a sulfonamide functional group (-SO2NH-), is often hindered by their low volatility and propensity for thermal degradation in the hot GC inlet and column.[1][2][3]
Derivatization is a chemical modification process that transforms an analyte into a more volatile and thermally stable derivative, making it amenable to GC-MS analysis.[2][3] This is achieved by masking the polar functional groups, thereby reducing intermolecular hydrogen bonding.[2] For N-MMSA, the active hydrogen on the nitrogen atom of the sulfonamide group is the primary target for derivatization.
This application note details a robust silylation protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert N-MMSA into its more volatile trimethylsilyl (TMS) derivative. Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as those found in amines and amides.[1]
Experimental Workflow Overview
The overall analytical workflow for the determination of N-MMSA by GC-MS following derivatization is illustrated below. This process begins with sample preparation, followed by the crucial derivatization step, and concludes with instrumental analysis.
Figure 1: General workflow for N-MMSA analysis.
Materials and Reagents
-
This compound (N-MMSA) standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Nitrogen gas (high purity)
-
GC vials with inserts and caps
-
Heating block or oven
-
Micropipettes
Detailed Derivatization Protocol: Silylation of N-MMSA
This protocol is designed for a 100 µL sample volume. Adjust volumes proportionally for different sample sizes.
Step 1: Sample Preparation and Drying
-
Accurately transfer 100 µL of the sample solution containing N-MMSA into a GC vial insert.
-
Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature.
-
Rationale: The presence of water or protic solvents will react with the silylating reagent, reducing the derivatization efficiency and leading to inaccurate results. Complete dryness is therefore critical.
-
Step 2: Derivatization Reaction
-
To the dried residue, add 50 µL of anhydrous pyridine.
-
Rationale: Pyridine acts as a catalyst and a solvent that can dissolve the polar N-MMSA and is compatible with the silylation reagent. It also acts as an acid scavenger, neutralizing the byproducts of the reaction.[4]
-
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex briefly to ensure thorough mixing.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe. The optimal temperature and time should be determined empirically but 70°C for 30 minutes is a good starting point for silylation reactions.[5]
-
Step 3: Sample ready for GC-MS Injection
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
The derivatization reaction is depicted below:
Figure 2: Silylation of N-MMSA with BSTFA.
GC-MS Instrumental Parameters
The following are recommended starting parameters for the GC-MS analysis of the TMS-derivatized N-MMSA. Method optimization is recommended for specific instrumentation and applications.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | For trace-level analysis to maximize analyte transfer to the column. |
| Injection Volume | 1 µL | |
| Inlet Temperature | 250°C | High enough to ensure rapid volatilization of the derivative without causing thermal degradation.[6] |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for many capillary columns.[6] |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for the separation of a wide range of compounds, including silylated derivatives.[6] |
| Oven Program | Initial: 80°C (hold 2 min) | |
| Ramp 1: 10°C/min to 280°C | A moderate ramp rate to ensure good separation of the analyte from any matrix components or reagent byproducts.[6] | |
| Hold: 5 min at 280°C | To elute any less volatile compounds from the column. | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS providing reproducible fragmentation patterns. |
| Ion Source Temp. | 230°C | |
| Quadrupole Temp. | 150°C | |
| Acquisition Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) | Full scan for qualitative identification and method development. SIM for enhanced sensitivity and quantitative analysis.[1] |
| SIM Ions | To be determined from the full scan mass spectrum of the derivatized N-MMSA standard. | Select characteristic and abundant ions for quantification and confirmation. |
Method Validation and Quality Control
A robust analytical method requires thorough validation to ensure its reliability. Key validation parameters to consider include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be evaluated by analyzing blank and spiked matrix samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with a series of standards.[7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[7]
-
Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively. These are typically assessed by analyzing replicate samples at different concentrations.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[8]
Troubleshooting
| Problem | Potential Cause | Solution |
| Low or no analyte peak | Incomplete derivatization | Ensure the sample is completely dry before adding reagents. Check the age and storage of the derivatization reagent. Optimize reaction time and temperature. |
| Degradation in the inlet | Lower the inlet temperature. Ensure the use of a clean, deactivated inlet liner. | |
| Poor peak shape (tailing) | Active sites in the GC system | Use a deactivated column and inlet liner. Perform system maintenance. |
| Incompatible solvent | The derivatized sample should be in a non-polar solvent if dilution is necessary. | |
| Interfering peaks | Reagent byproducts | Optimize the amount of derivatizing reagent. Use a higher-purity reagent. |
| Contamination | Use clean glassware and high-purity solvents. Run a solvent blank. |
Conclusion
The protocol described in this application note provides a reliable and robust method for the derivatization and subsequent GC-MS analysis of this compound. By converting the polar N-MMSA into a more volatile and thermally stable TMS derivative, this method enables sensitive and accurate quantification, which is essential for its monitoring in various scientific and industrial applications. Proper method validation is crucial to ensure the integrity of the generated data.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. gcms.cz [gcms.cz]
- 5. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of GC-MS method for the determination of methyl methanesulfonate and ethyl methanesulfonate in imatinib mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
Application Note: A Validated HPLC-Based Approach for the Quantification of N-Methylmethanesulfonamide
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) methodology for the quantitative analysis of N-Methylmethanesulfonamide (MMS). MMS is a critical intermediate and a potential genotoxic impurity (PGI) in various pharmaceutical manufacturing processes.[1][2][3] Ensuring its effective removal and precise quantification at trace levels is paramount for drug safety and regulatory compliance. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing two primary analytical approaches: a reversed-phase HPLC method with Ultraviolet (UV) detection and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The causality behind experimental choices, step-by-step protocols, and a complete validation strategy according to ICH Q2(R1) guidelines are thoroughly discussed.[4][5]
Introduction and Analytical Challenges
This compound (C₂H₇NO₂S, MW: 109.15 g/mol ) is a small, highly polar organic compound.[1][6] Its structural similarity to alkylating agents, which are known to be mutagenic, classifies it as a potential genotoxic impurity. Regulatory bodies like the EMA and FDA mandate strict control over PGIs in active pharmaceutical ingredients (APIs), often requiring quantification at parts-per-million (ppm) levels.[2][7]
The physicochemical properties of MMS present distinct analytical challenges:
-
Poor Retention: Due to its high polarity and solubility in aqueous solutions, MMS is poorly retained on traditional reversed-phase (e.g., C18) HPLC columns under standard mobile phase conditions.[8][9]
-
Lack of a Strong Chromophore: MMS does not possess a significant UV-absorbing chromophore, making sensitive detection by HPLC-UV difficult, especially at the low concentrations required for PGI analysis.[9][10]
To overcome these challenges, this guide details two robust methods. The first is an optimized HPLC-UV method suitable for process monitoring where higher concentrations may be present. The second is a highly sensitive and specific LC-MS/MS method, which is the gold standard for trace-level PGI quantification. For situations requiring enhanced UV sensitivity, a derivatization approach is also discussed.[11][12][13]
Method 1: Reversed-Phase HPLC-UV Analysis
This method is designed for the quantification of MMS in samples where concentrations are expected to be above the typical trace levels for genotoxic impurities, such as in reaction monitoring or intermediate product testing.
Scientific Rationale for Method Design
To address the poor retention of MMS, a highly aqueous mobile phase is employed to increase the interaction between the polar analyte and the non-polar stationary phase. A standard C18 column is selected for its versatility and robustness. Detection is performed at a low wavelength (~205 nm) to achieve the necessary sensitivity, as MMS exhibits some absorbance in the far-UV region.
Experimental Protocol
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium Acetate, analytical grade
-
Water, HPLC grade or Milli-Q
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV/Vis or Photodiode Array (PDA) Detector |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 5 mM Ammonium Acetate in Water : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 205 nm |
| Run Time | 15 minutes |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of MMS at 1 mg/mL in methanol.
-
Perform serial dilutions with the mobile phase to create a calibration curve with at least five concentration levels (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample (e.g., API or reaction mixture) into a volumetric flask.
-
Dissolve and dilute the sample with the mobile phase to a target concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[14]
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the calibration standards and sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of MMS in the sample from the calibration curve.
-
Method 2: LC-MS/MS Analysis for Trace Quantification
For the determination of MMS at trace levels, as required for genotoxic impurity testing, LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity.[12][15][16]
Scientific Rationale for Method Design
This method couples HPLC with tandem mass spectrometry. The HPLC component provides the initial separation. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for MMS. This eliminates interferences from the sample matrix. Electrospray ionization (ESI) in positive mode is typically effective for protonating the MMS molecule.
Experimental Protocol
Materials and Reagents:
-
Same as Method 1, with the addition of Formic Acid (LC-MS grade).
Instrumentation and Conditions:
| Parameter | HPLC Condition | Mass Spectrometer Condition |
| LC System | UPLC/UHPLC system (e.g., Waters ACQUITY, Sciex ExionLC) | Triple Quadrupole MS (e.g., Sciex 5500, Waters Xevo TQ-S) |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size | Ionization Mode |
| Mobile Phase A | 0.1% Formic Acid in Water | MRM Transition |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | MRM Transition 2 |
| Flow Rate | 0.4 mL/min | Capillary Voltage |
| Column Temp. | 40 °C | Source Temp. |
| Injection Vol. | 5 µL | Gas Settings |
| Gradient | 5% B (0-1 min), 5-95% B (1-5 min), 95% B (5-7 min), 5% B (7.1-10 min) |
Procedure:
-
Standard and Sample Preparation:
-
Prepare standards and samples as described in Method 1, but at much lower concentrations (e.g., in the range of 0.1 to 100 ng/mL), using 0.1% formic acid in water/ACN as the diluent.
-
-
Analysis:
-
Equilibrate the LC-MS/MS system.
-
Perform injections and acquire data in MRM mode.
-
Quantify the MMS concentration in samples using the calibration curve generated from the standards. The use of a deuterated internal standard is recommended for highest accuracy.
-
Method Validation Strategy (ICH Q2(R1))
A comprehensive validation must be performed to ensure the chosen analytical procedure is suitable for its intended purpose.[4][17] The following parameters should be assessed according to ICH Q2(R1) guidelines.[5][18]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or other impurities at the retention time of MMS. Peak purity should pass. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | Appropriate for the intended use (e.g., 80-120% of the test concentration). |
| Accuracy | Recovery of 90-110% for spiked samples at three concentration levels.[19] |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 5.0% for assay; ≤ 15.0% for trace impurity analysis. |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | S/N of 10:1 with acceptable precision and accuracy.[19] |
| Robustness | Method performance is unaffected by small, deliberate changes in parameters (e.g., pH, flow rate, column temp). |
Workflow and Data Visualization
The overall analytical workflow for quantifying this compound is depicted below.
Caption: General Workflow for MMS Quantification.
Conclusion
This application note provides two validated, reliable HPLC-based methods for the quantification of this compound. The HPLC-UV method serves as a robust tool for routine analysis and in-process controls, while the LC-MS/MS method offers the high sensitivity and specificity required for trace-level genotoxic impurity analysis in final drug substances. The choice of method should be guided by the specific analytical requirements, including the sample matrix and the required limit of quantification. Adherence to the detailed protocols and validation guidelines presented will ensure accurate, reproducible results that meet stringent pharmaceutical quality and safety standards.
References
- 1. N-Methyl methanesulfonamide CAS#: 1184-85-6 [m.chemicalbook.com]
- 2. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. This compound | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of genotoxic impurities in pharmaceutical substances - Ananyina - Farmaciya (Pharmacy) [edgccjournal.org]
- 8. N-Methyl methanesulfonamide 1184-85-6 [mingyuanchemical.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. researchgate.net [researchgate.net]
- 16. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 18. ICH Official web site : ICH [ich.org]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
N-Methylmethanesulfonamide: A Versatile Reagent in Modern Heterocyclic Synthesis
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
N-Methylmethanesulfonamide (CAS No. 1184-85-6) has emerged as a crucial building block in the synthesis of a diverse array of heterocyclic compounds.[1] Its unique structural features—combining a stable methanesulfonyl group with a reactive N-H bond—render it an indispensable tool for medicinal chemists and drug development professionals. This guide provides an in-depth exploration of the applications of this compound in constructing key heterocyclic scaffolds, including pyrimidines, pyridines, and thiazoles. We will delve into the mechanistic underpinnings of its reactivity, offer detailed, field-proven experimental protocols, and present data to illustrate its utility in modern organic synthesis.
Introduction: The Chemical Utility of this compound
This compound, a simple yet potent bifunctional molecule, possesses a molecular weight of 109.14 g/mol and the chemical formula C2H7NO2S.[2] The molecule's value in synthesis is rooted in the properties of the sulfonamide functional group. The electron-withdrawing nature of the sulfonyl group acidifies the adjacent N-H proton, making it amenable to deprotonation and subsequent nucleophilic reactions. This reactivity is central to its role in cyclization and multicomponent reactions (MCRs) that form the backbone of many heterocyclic syntheses.[3][4]
In pharmaceutical and agrochemical development, the methanesulfonamide moiety is a highly valued pharmacophore. It can act as a bioisosteric replacement for other functional groups like carboxylic acids, improving pharmacokinetic profiles while maintaining biological activity.[5] Furthermore, its ability to act as both a hydrogen bond donor and acceptor allows it to form critical interactions with biological targets, a feature leveraged in many kinase and cyclooxygenase inhibitors.[5] This guide focuses on the synthetic applications of its parent reagent, this compound, as a foundational element for building these complex, biologically active heterocycles.
General Workflow for Heterocyclic Synthesis
The use of this compound often follows a general synthetic logic where it is first incorporated into a linear precursor, which then undergoes a cyclization reaction to form the final heterocyclic ring. This workflow provides a robust and modular approach to generating molecular diversity.
Caption: General workflow for synthesizing heterocycles using this compound.
Synthesis of Pyrimidine Derivatives
Pyrimidines are a cornerstone of medicinal chemistry, forming the core of numerous antiviral, antibacterial, and anticancer agents.[6][7] Their synthesis often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine-containing species. This compound can be ingeniously incorporated into precursors that facilitate pyrimidine ring formation.
Mechanistic Rationale
One advanced strategy involves using an this compound-derived ynamide, such as N-methyl-N-(phenylethynyl)methanesulfonamide. In this approach, the sulfonamide-activated ynamide acts as a powerful electrophile. Reaction with a nucleophilic amidine hydrochloride triggers a cascade involving nucleophilic attack on the alkyne, followed by intramolecular cyclization and tautomerization to yield the stable aromatic pyrimidine ring. The N-methylmethanesulfonylamino group becomes a key substituent on the final heterocycle, capable of influencing the molecule's biological activity.[6][8]
Caption: Reaction pathway for pyrimidine synthesis from a sulfonamide-activated ynamide.
Protocol: Synthesis of 2,5-diphenyl-4-(N-methylmethylsulfonamido)pyrimidine
This protocol is adapted from methodologies involving the cyclization of sulfonamide-activated alkynes with amidines.[6]
Materials and Reagents:
-
N-methyl-N-(phenylethynyl)methanesulfonamide
-
Benzamidine hydrochloride
-
Triethylamine (Et3N)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add N-methyl-N-(phenylethynyl)methanesulfonamide (1.0 mmol, 1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (10 mL).
-
Add benzamidine hydrochloride (1.2 mmol, 1.2 eq) to the solution.
-
Add triethylamine (2.5 mmol, 2.5 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (20 mL) and saturated aqueous NaHCO3 (15 mL).
-
Separate the organic layer, and wash it sequentially with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.[5]
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure pyrimidine derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Synthesis of Pyridine Derivatives via Multicomponent Reaction
Pyridines are among the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, noted for their wide-ranging biological activities.[9][10] Multicomponent reactions (MCRs) provide a highly efficient pathway to synthesize polysubstituted pyridines, and sulfonamide-containing compounds are excellent partners in these transformations.[11]
Mechanistic Rationale
A common strategy is a one-pot condensation reaction involving an aromatic aldehyde, a ketone bearing the sulfonamide moiety (prepared from N-MMS), malononitrile, and ammonium acetate. The reaction proceeds through a series of intermediates, including a Knoevenagel condensation and a Michael addition, culminating in a cyclization and oxidation sequence to form the aromatic pyridine ring. This compound can be pre-functionalized into a suitable ketone, such as N-(4-acetylphenyl)-N-methylmethanesulfonamide, to serve as a key building block.
Protocol: Synthesis of a Polysubstituted Pyridine with a Sulfonamide Moiety
This protocol is a representative example based on established MCR methodologies for pyridine synthesis.[11][12]
Materials and Reagents:
-
Aryl aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
N-(4-acetylphenyl)-N-methylmethanesulfonamide (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium acetate (NH4OAc) (1.5 mmol)
-
Ethanol (optional, for solvent-based reaction)
Procedure:
-
In a clean, dry flask, combine the aryl aldehyde (1.0 mmol, 1.0 eq), N-(4-acetylphenyl)-N-methylmethanesulfonamide (1.0 mmol, 1.0 eq), malononitrile (1.0 mmol, 1.0 eq), and ammonium acetate (1.5 mmol, 1.5 eq).
-
Solvent-Free Conditions: For a greener approach, mix the reagents thoroughly and heat the mixture to 90-110°C. Stir vigorously for the time required (typically 1-3 hours), monitoring by TLC.[11][12]
-
Solvent-Based Conditions: Alternatively, the reagents can be refluxed in a solvent such as ethanol until the reaction is complete.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If performed solvent-free, a solid may form.
-
Add a small amount of cold ethanol to the crude mixture and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and then water to remove residual ammonium acetate and other polar impurities.
-
Purification: The filtered solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture).
-
Characterization: Analyze the product by melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its identity and purity.
| Entry | Aryl Aldehyde | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | ~90% | [11] |
| 2 | 3-Methylbenzaldehyde | ~92% | [11] |
| 3 | 4-Methoxybenzaldehyde | ~88% | [12] |
| Table 1: Representative yields for the multicomponent synthesis of substituted pyridines bearing a sulfonamide moiety. Yields are indicative and based on similar reported procedures. |
Synthesis of Thiazole Derivatives
The thiazole ring is another privileged scaffold in medicinal chemistry, found in compounds with antimicrobial, anti-inflammatory, and anticancer properties.[13][14] this compound can be introduced onto a pre-formed thiazole ring or be part of a precursor that cyclizes to form the thiazole.
Mechanistic Rationale
A straightforward method to synthesize N-thiazolyl methanesulfonamides involves the direct sulfonylation of an aminothiazole. In this reaction, the amino group of the thiazole acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. A base, such as pyridine or triethylamine, is used to neutralize the HCl generated during the reaction, driving it to completion. This method is highly effective for preparing a wide range of substituted N-thiazolyl sulfonamides.[15]
Caption: Workflow for the direct sulfonylation of 2-aminothiazole.
Protocol: Synthesis of N-(Thiazol-2-yl)methanesulfonamide
This protocol is based on standard sulfonylation procedures for heterocyclic amines.[15][16]
Materials and Reagents:
-
2-Aminothiazole
-
Methanesulfonyl chloride
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 2-aminothiazole (10 mmol, 1.0 eq) in anhydrous pyridine (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add methanesulfonyl chloride (11 mmol, 1.1 eq) dropwise to the stirred solution. Caution: The reaction is exothermic. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Pour the reaction mixture into ice-cold 1M HCl (50 mL) to neutralize the excess pyridine. A precipitate may form.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and wash them sequentially with saturated aqueous NaHCO3 (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography if necessary.
-
Characterization: Verify the product's structure and purity via melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Conclusion
This compound is a powerful and versatile reagent that serves as a gateway to a vast chemical space of medicinally relevant heterocyclic compounds. Its predictable reactivity and the desirable physicochemical properties of the resulting sulfonamide group make it an invaluable asset for researchers, scientists, and drug development professionals. The protocols detailed in this guide provide reliable and reproducible methods for the synthesis of pyrimidines, pyridines, and thiazoles, demonstrating the broad utility and strategic importance of this compound in contemporary organic synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. growingscience.com [growingscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 11. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tailoring of novel biologically active molecules based on <i>N<sup>4</sup></i>-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials - Arabian Journal of Chemistry [arabjchem.org]
Application Notes & Protocols: N-Methylmethanesulfonamide (NMM) as a High-Performance Solvent for Organic Synthesis
Abstract
N-Methylmethanesulfonamide (NMM), a polar aprotic solvent, is emerging as a valuable medium for a range of organic transformations. Its unique combination of high thermal stability, excellent dissolving power for both organic and inorganic compounds, and favorable safety profile makes it a compelling alternative to more conventional solvents like DMF, DMAc, and DMSO. This guide provides an in-depth exploration of NMM's properties and its practical application in key organic reactions, complete with detailed protocols and mechanistic insights for researchers, chemists, and professionals in drug development.
Introduction to this compound (NMM)
This compound (CAS No. 1184-85-6) is an organic sulfonamide that exists as a colorless liquid or a white to yellowish crystalline powder at room temperature.[1] While historically utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, its potential as a reaction solvent is gaining significant traction.[2][3] The utility of NMM stems from its distinct molecular structure, which imparts a valuable set of physical and chemical properties.
The presence of the sulfonyl group and the N-methyl moiety creates a highly polar molecule capable of effectively solvating a wide array of substrates and reagents. Unlike protic solvents, NMM lacks acidic protons, classifying it as a polar aprotic solvent. This characteristic is crucial for reactions involving strong bases or sensitive anionic intermediates.
Physicochemical Properties of NMM
A solvent's performance is dictated by its physical properties. NMM's high boiling point and thermal stability allow for reactions to be conducted at elevated temperatures, often leading to significantly increased reaction rates and driving equilibria towards the desired products.
| Property | Value | Reference(s) |
| CAS Number | 1184-85-6 | [1][2] |
| Molecular Formula | C₂H₇NO₂S | [4] |
| Molecular Weight | 109.15 g/mol | [4] |
| Appearance | Colorless liquid or white/yellowish crystalline powder | [1][5] |
| Boiling Point | 118 °C at 0.3 mmHg | [3][5] |
| Melting Point | 141-144 °C | [5] |
| Solubility in Water | 5 g/L at 25 °C | [1] |
| pKa | ~11.57 (Predicted) | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Core Applications in Organic Synthesis
NMM's properties make it particularly well-suited for several classes of reactions critical to modern organic synthesis. Its ability to facilitate challenging transformations offers chemists a powerful tool for molecule construction.
Nucleophilic Substitution Reactions (SN2)
Mechanistic Insight: Bimolecular nucleophilic substitution (SN2) reactions proceed through a single, concerted transition state where the nucleophile attacks the electrophilic carbon as the leaving group departs.[6][7] Polar aprotic solvents like NMM are highly effective for these reactions. They can solvate the cation of the nucleophilic salt, leaving the anion (the nucleophile) relatively "bare" and highly reactive. This enhances nucleophilicity and accelerates the reaction rate compared to protic solvents, which would solvate and deactivate the nucleophile through hydrogen bonding.
Causality in Action: The high dielectric constant of NMM stabilizes the charged transition state of the SN2 reaction, lowering the activation energy. Its aprotic nature ensures the nucleophile remains highly active, leading to faster conversions and potentially cleaner reactions with fewer side products.
This protocol describes the O-alkylation of a phenol, a classic SN2 transformation.
Materials:
-
Phenol derivative (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
This compound (NMM), sufficient to make a 0.5 M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol derivative and potassium carbonate.
-
Solvent Addition: Add NMM to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Stir the suspension at room temperature for 10 minutes. Add the alkyl halide dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C. The high boiling point of NMM allows for this elevated temperature safely. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x). The purpose of washing is to remove the NMM solvent and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. N-Methyl methanesulfonamide | 1184-85-6 [chemicalbook.com]
- 4. This compound | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methyl methanesulfonamide 1184-85-6 [mingyuanchemical.com]
- 6. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: N-Methylmethanesulfonamide Synthesis
Welcome to the technical support center for the synthesis of N-Methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this common synthetic transformation. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring a successful and reproducible synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is followed by an analysis of potential causes and actionable solutions.
Issue 1: Consistently Low or No Product Yield
Question: I am performing the reaction between methanesulfonyl chloride and methylamine, but my yield of this compound is consistently low, or in some cases, I'm recovering no product at all. What are the likely causes and how can I fix this?
Answer:
Low or no yield in this synthesis is a common but often easily rectifiable issue. The primary culprit is typically the hydrolysis of the highly reactive starting material, methanesulfonyl chloride.[1] Here’s a breakdown of the potential causes and their solutions:
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Hydrolysis of Methanesulfonyl Chloride | Methanesulfonyl chloride is extremely sensitive to moisture and will readily hydrolyze to the unreactive methanesulfonic acid.[1] This is the most frequent cause of low yields. | Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware before use. Use anhydrous solvents. It is also best practice to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Inappropriate Base or Stoichiometry | An inadequate amount of base will result in the accumulation of HCl, which can protonate the methylamine, rendering it non-nucleophilic. | Optimize Base Usage: Use a non-nucleophilic organic base like triethylamine or pyridine (at least 1.1 equivalents) to scavenge the HCl produced.[1] Alternatively, a larger excess of methylamine (2.2 equivalents or more) can be used, where one equivalent acts as the nucleophile and the other as the base. |
| Poor Quality of Reagents | Old or improperly stored methanesulfonyl chloride may have already partially hydrolyzed.[1] | Use Fresh Reagents: It is highly recommended to use a fresh bottle of methanesulfonyl chloride or to purify older stock by distillation before use. |
| Incorrect Reaction Temperature | The reaction is exothermic. Adding methanesulfonyl chloride too quickly or at too high a temperature can lead to uncontrolled side reactions. | Maintain Low Temperature: The addition of methanesulfonyl chloride should be performed slowly and dropwise to a cooled solution (0 °C) of methylamine.[2] |
Issue 2: Presence of an Insoluble White Precipitate in the Reaction Mixture
Question: During my reaction, a significant amount of a white solid precipitates out of the organic solvent. Is this my product?
Answer:
It is highly unlikely that the precipitate is your desired product, this compound, which is typically an oil or a low-melting solid.[2][3] The white precipitate is almost certainly the methylamine hydrochloride salt (CH₃NH₃⁺Cl⁻), which is a byproduct of the reaction.[4]
Troubleshooting Steps:
-
Filtration: At the end of the reaction, this salt should be removed by filtration.
-
Aqueous Work-up: If a filtration step is not performed, the salt will be removed during the aqueous work-up, as it is highly soluble in water.
Issue 3: Unexpected Peaks in the ¹H NMR Spectrum of the Crude Product
Question: My crude ¹H NMR spectrum shows more than just the peaks for this compound. What are these impurities?
Answer:
The presence of unexpected peaks in your NMR spectrum points to impurities that were not fully removed during the work-up. Here are the most common culprits:
| Impurity | Expected ¹H NMR Signal(s) | Reason for Presence | Removal Strategy |
| Unreacted Methylamine (as hydrochloride salt) | A broad singlet for the NH₃⁺ protons and a singlet for the CH₃ group. | Incomplete reaction or use of a large excess. | Wash the organic layer with a dilute acid solution (e.g., 1M HCl) followed by water and brine. |
| Methanesulfonic Acid | A singlet for the methyl group, with a chemical shift different from the product. | Hydrolysis of methanesulfonyl chloride. | Wash the organic layer with a saturated sodium bicarbonate solution to deprotonate the acid and extract it into the aqueous layer. |
| Bis(methanesulfonyl)methylamide | A singlet for the methyl group attached to the nitrogen and a singlet for the two methyl groups on the sulfur atoms. | This is a potential side product if the N-H of the product is deprotonated and reacts with another molecule of methanesulfonyl chloride. | Careful control of stoichiometry (avoiding a large excess of methanesulfonyl chloride) can minimize its formation. Purification by column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: Can I use an aqueous solution of methylamine for this reaction?
While it might seem convenient, using an aqueous solution of methylamine is generally not recommended. The water will compete with the methylamine in reacting with the methanesulfonyl chloride, leading to significant hydrolysis and a lower yield of the desired product.[1] Anhydrous conditions are key to success.
Q2: Is it necessary to use a non-nucleophilic base like triethylamine if I am already using an excess of methylamine?
No, it is not strictly necessary. Using a sufficient excess of methylamine (at least 2 equivalents) allows it to act as both the nucleophile and the base to neutralize the generated HCl. However, using a tertiary amine base like triethylamine can sometimes lead to a cleaner reaction profile.
Q3: My final product is an oil, but I've seen it described as a solid. Is something wrong?
This compound has a relatively low melting point and can exist as an oil or a solid at or near room temperature.[2][3] The presence of minor impurities can also depress the melting point, causing it to appear as an oil. If spectroscopic data (NMR, IR) confirms the structure and purity, then an oily appearance is not necessarily a cause for concern.
Q4: How can I effectively purify my crude this compound?
For most purposes, a thorough aqueous work-up followed by removal of the solvent under reduced pressure is sufficient to obtain a reasonably pure product. If higher purity is required, the following methods can be employed:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.[1]
-
Column Chromatography: For oily products or to remove closely related impurities, silica gel column chromatography is a reliable purification method.
-
Distillation: this compound can be purified by vacuum distillation.[3]
Visualizing the Reaction and Side Reactions
The following diagram illustrates the main reaction pathway for the synthesis of this compound and the key side reaction of methanesulfonyl chloride hydrolysis.
References
Technical Support Center: Optimizing N-Alkylation of N-Methylmethanesulfonamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the N-alkylation of N-methylmethanesulfonamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this important transformation. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and optimize for success.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding reaction setup and component selection.
Q1: What is the general mechanism for the N-alkylation of this compound?
The reaction typically proceeds via a nucleophilic substitution pathway (SN2). First, a suitable base deprotonates the sulfonamide nitrogen, which is the most acidic proton (pKa ≈ 11.6), to form a potent nucleophilic anion.[1] This anion then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the new N-C bond. The reactivity of the alkylating agent generally follows the order of I > Br > Cl for the leaving group.[2]
Caption: Reaction mechanism for N-alkylation.
Q2: How do I select the appropriate base for the deprotonation step?
Base selection is critical and depends on the reactivity of your alkylating agent and the sensitivity of your substrate.
-
Strong Bases (e.g., NaH, KOt-Bu): Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the sulfonamide, driving the reaction forward. It is best used in anhydrous polar aprotic solvents like THF or DMF.[2]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Carbonate bases are often used in polar aprotic solvents like DMF or acetonitrile, especially with more reactive alkylating agents (like benzyl or allyl halides). Cesium carbonate (Cs₂CO₃) is more soluble and can be more effective than K₂CO₃. These are generally safer to handle than NaH.[2] In some catalytic systems, like manganese-catalyzed "borrowing hydrogen" reactions, K₂CO₃ is highly effective.[2][3]
Q3: What is the ideal solvent for this reaction?
Polar aprotic solvents are the standard choice because they effectively solvate the cation of the base (e.g., Na⁺), leaving the sulfonamide anion exposed and highly nucleophilic.[2]
-
DMF (Dimethylformamide): An excellent solvent that dissolves many substrates and salts, often leading to faster reaction rates. However, it has a high boiling point, which can make removal difficult, and can decompose at high temperatures.[2][4]
-
THF (Tetrahydrofuran): A good choice, especially with strong bases like NaH.[2] Its lower boiling point makes for easier workup. Ensure it is anhydrous, as any moisture will quench the base.[5]
-
DMSO (Dimethyl sulfoxide): Similar to DMF in its properties and can sometimes accelerate sluggish reactions.[2] Be cautious at elevated temperatures in the presence of bases and electrophiles.[6]
-
Acetonitrile (ACN): Another viable option, particularly with carbonate bases.
Q4: Can I use alternative alkylating agents besides alkyl halides?
Yes, several other methods exist, which can be advantageous if you are dealing with sensitive functional groups or require milder conditions.
-
Alcohols (via "Borrowing Hydrogen"): This green chemistry approach uses alcohols as alkylating agents with a transition-metal catalyst (e.g., based on Mn, Ru, or Ir).[7][8][9] The only byproduct is water. This method is excellent for producing mono-N-alkylated sulfonamides.[9]
-
Trichloroacetimidates: These can be effective alkylating agents under thermal conditions, often without needing an external catalyst.[2][10] The reaction is thought to proceed via an SN1 pathway if the imidate can form a stable carbocation.[10]
-
Mitsunobu Reaction: This classic method couples the sulfonamide with a primary or secondary alcohol using a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD).[11][12] It is known for its mild conditions and stereospecific inversion of the alcohol's stereocenter.[11][12]
Troubleshooting Guide
This section is formatted to address specific experimental failures with causal analysis and actionable solutions.
Q: My reaction is giving a very low yield or is not proceeding to completion. What are the likely causes and how can I fix it?
A: This is a common issue that can stem from several factors. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting logic for low yield in N-alkylation.
Detailed Analysis:
-
Incomplete Deprotonation: If you are using a weak base like K₂CO₃ with an unreactive alkyl halide, deprotonation may be the rate-limiting step or may not go to completion. Solution: Switch to a stronger, irreversible base like sodium hydride (NaH) in anhydrous THF.[2] Always ensure your solvent and glassware are rigorously dried, as water will consume the base.[5]
-
Poor Alkylating Agent Reactivity: The leaving group is paramount. Alkyl chlorides can be significantly less reactive than bromides or iodides.[2] Additionally, sterically hindered electrophiles (e.g., secondary or tertiary halides) will react much slower via an SN2 mechanism. Solution: If using an alkyl chloride or bromide, consider switching to the corresponding iodide. Adding a catalytic amount of potassium iodide (KI) can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[5]
-
Insufficient Temperature: Many N-alkylation reactions require heating to proceed at a practical rate.[2] Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition by TLC.
-
Product Loss or Decomposition: If your starting material is consumed but the desired product is absent, it may be unstable under the reaction conditions (e.g., high heat for prolonged periods) or being lost during the aqueous workup, especially if it has some water solubility.[13][14] Solution: Perform the reaction at the lowest effective temperature. For workup, ensure the pH of the aqueous layer is appropriate and minimize emulsions during extraction.[15]
Q: I am observing the formation of a significant amount of the N,N-dialkylated byproduct. How can I suppress this side reaction?
A: This is a classic challenge when alkylating primary sulfonamides. The mono-alkylated product, N-methyl-N-alkyl-methanesulfonamide, still possesses a methyl group on the nitrogen, but further alkylation at the methyl carbon is not possible. The primary issue with primary sulfonamides (R-SO₂NH₂) is that the mono-alkylated product (R-SO₂NHR') is still acidic and can be deprotonated and alkylated a second time. While this compound itself is a secondary sulfonamide and cannot be N,N-dialkylated at the nitrogen, this is a critical point of confusion and a common issue for the broader class of primary sulfonamides that researchers may also be working with.
To control over-alkylation in primary sulfonamides, which is a related and important problem:
-
Control Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05–1.1 equivalents). A large excess will strongly favor dialkylation.[2][16]
-
Slow Addition: Add the alkylating agent dropwise or via syringe pump to the deprotonated sulfonamide solution. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant mono-anion.[2][16]
-
Lower Temperature: Reducing the reaction temperature can sometimes increase selectivity, as the second alkylation may have a higher activation energy.[16]
-
Leverage Steric Hindrance: Using a bulkier alkylating agent can sterically disfavor the second alkylation step.[16]
Data Summary Tables
For quick reference, these tables summarize key quantitative and qualitative parameters.
Table 1: Comparison of Common Bases for N-Alkylation
| Base | Strength | Common Solvents | Key Considerations |
|---|---|---|---|
| NaH | Strong | THF, DMF (anhydrous) | Irreversible; highly effective but requires strict anhydrous conditions; pyrophoric.[5] |
| K₂CO₃ | Moderate | DMF, Acetonitrile | Safer and easier to handle; effective for reactive alkylating agents (e.g., benzyl halides).[2] |
| Cs₂CO₃ | Moderate | DMF, Acetonitrile | More soluble and often more effective than K₂CO₃, but more expensive.[2] |
| KOt-Bu | Strong | THF, t-BuOH | Very strong base; can promote elimination side reactions with secondary/tertiary halides.[17] |
Table 2: Influence of Alkylating Agent on Reactivity
| Alkylating Agent Type | Leaving Group (X) | General Reactivity Trend | Notes |
|---|---|---|---|
| Alkyl Halides | I, Br, Cl | R-I > R-Br > R-Cl | Standard choice for SN2 reactions.[2] |
| Alkyl Sulfonates | OTs, OMs, OTf | R-OTf > R-OTs > R-OMs | Excellent leaving groups, often more reactive than halides. |
| Alcohols | OH | Requires catalytic activation | "Borrowing Hydrogen" or Mitsunobu conditions needed.[7][12] |
| Trichloroacetimidates | OC(CCl₃)=NH | Requires thermal/acidic activation | Good for precursors to stable carbocations.[10] |
Experimental Protocols
Protocol 1: General N-Alkylation using Sodium Hydride and an Alkyl Halide
This protocol describes a general method for the N-alkylation of this compound.
Caption: General experimental workflow for N-alkylation.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent). Add anhydrous THF to achieve a concentration of approximately 0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in small portions. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for an additional 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.[2]
References
- 1. N-Methyl methanesulfonamide CAS#: 1184-85-6 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols [organic-chemistry.org]
- 10. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
Purification of N-Methylmethanesulfonamide from crude reaction mixtures
Welcome to the comprehensive technical support guide for the purification of N-Methylmethanesulfonamide (NMMS). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of NMMS from crude reaction mixtures. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure you achieve the desired purity for your downstream applications.
Introduction: The Challenge of Purifying this compound
This compound (CAS 1184-85-6) is a valuable intermediate in the pharmaceutical and pesticide industries.[1][2] Its synthesis, typically involving the reaction of methanesulfonyl chloride with methylamine, can result in a crude product containing various impurities.[3][4] These may include unreacted starting materials, byproducts, and colored impurities that can interfere with subsequent reactions or compromise the quality of the final product.
This guide provides a systematic approach to troubleshooting common purification issues and offers validated methods to obtain high-purity this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Low Yield of Purified this compound
A consistently low yield after purification can be attributed to several factors, from suboptimal reaction conditions to losses during the purification process itself.
Root Cause Analysis and Solutions:
-
Incomplete Reaction: Ensure the initial synthesis has gone to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Hydrolysis of Starting Material: Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis by moisture, which would form the unreactive sulfonic acid and reduce the yield of the desired product.[5] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Losses During Work-up: During aqueous work-up, some this compound may remain in the aqueous layer due to its solubility in water.[6] To minimize this, perform multiple extractions with a suitable organic solvent like dichloromethane.
-
Inappropriate Purification Method: The chosen purification method may not be optimal for your specific impurity profile. For instance, if impurities have similar polarities to NMMS, simple recrystallization may not be effective.
Problem 2: Presence of Colored Impurities in the Final Product
The appearance of a colored (often orange or yellow) oil or solid is a common issue.[4]
Root Cause Analysis and Solutions:
-
Side Reactions: The color may be due to side products formed during the synthesis.
-
Degradation: this compound or impurities may degrade upon exposure to heat or light.
-
Solution - Decolorization: If the product is a solid, colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[7] The charcoal adsorbs the colored impurities, which are then removed by hot gravity filtration.[7]
Problem 3: Difficulty in Removing a Persistent Impurity
Sometimes, a specific impurity is particularly challenging to remove due to similar physical properties to this compound.
Root Cause Analysis and Solutions:
-
Co-elution in Chromatography: The impurity may have a similar polarity to NMMS, leading to overlapping peaks in column chromatography. To address this, you can:
-
Co-crystallization: The impurity may have a similar crystal lattice structure, leading to its incorporation into the NMMS crystals during recrystallization. In this case, a different recrystallization solvent or a multi-solvent system might be effective.[9]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
Q1: What is the best method to purify crude this compound?
The optimal purification method depends on the nature and quantity of the impurities, as well as the physical state of the crude product. The most common and effective methods are:
-
Recrystallization: This is a suitable method if the crude this compound is a solid and the impurities have different solubility profiles.
-
Column Chromatography: This is a versatile technique for separating NMMS from impurities with different polarities.[8]
-
Distillation: Given that this compound has a high boiling point and can be distilled under reduced pressure (118°C/0.3mmHg), this method can be effective for removing non-volatile or highly volatile impurities.[1][2][3]
Q2: How do I choose the right solvent for recrystallizing this compound?
An ideal recrystallization solvent should dissolve this compound well at high temperatures but poorly at room temperature, while the impurities should either be highly soluble or insoluble at all temperatures.[5]
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White to yellowish crystalline powder or colorless liquid | [1][6] |
| Melting Point | 141-144 °C | [1][2] |
| Boiling Point | 118 °C at 0.3 mmHg | [1][2][3] |
| Water Solubility | 5 g/L at 25 °C | [6] |
| Solubility | Soluble in polar organic solvents like ethanol and dimethylformamide | [6] |
Based on its properties, common solvents for recrystallizing sulfonamides include ethanol, isopropanol, or mixtures of ethanol and water.[5] It is always recommended to perform small-scale solubility tests to find the optimal solvent or solvent mixture.
Q3: My this compound is an oil. How can I purify it?
If your crude product is an oil, the primary purification methods are column chromatography or vacuum distillation.[4]
-
Column Chromatography: This is often the preferred method for oily products. A typical starting point would be a silica gel column with a gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate).
-
Vacuum Distillation: This can be a very effective method for purifying liquid NMMS on a larger scale, provided the impurities have significantly different boiling points.[10]
Q4: What are the expected impurities in a crude this compound reaction mixture?
Common impurities can include:
-
Unreacted Methylamine: This is highly volatile and can usually be removed during solvent evaporation.
-
Unreacted Methanesulfonyl Chloride: This is reactive and can be quenched and removed during an aqueous work-up.
-
Methylammonium Chloride: This is a salt byproduct that is typically insoluble in organic solvents like dichloromethane and can be removed by filtration.[4]
-
Bis-sulfonated Products: With primary amines, there is a possibility of forming bis-sulfonated side products.[5]
Q5: What safety precautions should I take when handling this compound?
This compound may cause skin and eye irritation.[6][11] It is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] Always consult the Safety Data Sheet (SDS) before handling the chemical.[12]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines the general steps for purifying solid, crude this compound.
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude NMMS in the minimum amount of boiling solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.[7]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[14]
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is suitable for purifying oily or solid crude this compound.
-
Column Packing: Pack a chromatography column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude NMMS in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the column.
-
Elution: Start eluting with a non-polar solvent and gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).[8]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting flowchart for common purification problems.
References
- 1. chembk.com [chembk.com]
- 2. N-Methyl methanesulfonamide 1184-85-6 [mingyuanchemical.com]
- 3. N-Methyl methanesulfonamide CAS#: 1184-85-6 [m.chemicalbook.com]
- 4. N-Methyl methanesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. US3252997A - Purification of sulfolane compounds - Google Patents [patents.google.com]
- 11. This compound | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. aksci.com [aksci.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Stability of N-Methylmethanesulfonamide under acidic and basic conditions
Welcome to the technical support resource for N-Methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound under various experimental conditions. We will explore the causality behind its degradation, offer validated protocols for stability assessment, and provide troubleshooting solutions for common issues encountered in the lab.
Frequently Asked Questions (FAQs): Understanding the Stability Profile
This section addresses the most common questions regarding the chemical stability of this compound.
Q1: What is the primary degradation pathway for this compound under hydrolytic stress?
Like many sulfonamides, the primary degradation pathway for this compound under both acidic and basic hydrolytic conditions is the cleavage of the sulfur-nitrogen (S-N) bond.[1] This is the most chemically labile bond in the molecule under these conditions. The reaction results in the formation of methanesulfonic acid and methylamine.
Q2: What are the expected degradation products of this compound in acidic and basic solutions?
Under both acidic and basic hydrolysis, the cleavage of the S-N bond is the most probable degradation pathway.[1]
-
Under acidic conditions: The degradation products are methanesulfonic acid and methylammonium ions (the protonated form of methylamine).
-
Under basic conditions: The degradation products are the salt of methanesulfonic acid and free methylamine.
Q3: How do pH and temperature affect the stability of this compound?
The stability of this compound is significantly influenced by both pH and temperature.
-
pH: Extreme pH conditions, both highly acidic and highly basic, are known to accelerate the rate of hydrolysis.[1] While specific kinetic data is not widely published, many sulfonamides exhibit maximum stability in the neutral pH range.[1] To determine the optimal pH for your specific application, a comprehensive pH-rate profile study is recommended.
-
Temperature: As with most chemical reactions, the rate of degradation for this compound increases with temperature.[1][2] This relationship can often be modeled using the Arrhenius equation to predict degradation rates at different temperatures. For long-term storage of solutions, lower temperatures are advisable.[1]
Q4: Are there other factors besides pH and temperature that can cause degradation?
Yes, several other factors can impact stability:
-
Oxidation: The presence of oxidizing agents can lead to degradation.[3]
-
Photodegradation: Although this compound, as an aliphatic sulfonamide, is expected to be more photolytically stable than its aromatic counterparts due to the lack of a significant chromophore, exposure to light, particularly UV light, should still be considered a potential stress factor.[4][5] It is best practice to protect solutions from light by using amber vials or covering containers with aluminum foil.[1]
-
Catalytic Impurities: The presence of certain metal ions can potentially catalyze hydrolytic degradation.[1]
Q5: What are the recommended storage conditions for this compound?
To ensure its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7][8] It should be kept away from incompatible substances such as strong acids, bases, and oxidizing agents.[7]
Experimental Protocols & Data Presentation
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[3][9]
Protocol: Forced Hydrolysis Study of this compound
This protocol outlines a typical procedure for evaluating the hydrolytic stability under acidic, basic, and neutral conditions.
1. Reagent and Solution Preparation:
- Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol or acetonitrile.
- Acidic Solution: 0.1 M Hydrochloric Acid (HCl).
- Basic Solution: 0.1 M Sodium Hydroxide (NaOH).
- Neutral Solution: High-purity water (e.g., HPLC grade).
2. Stress Sample Preparation:
- For each condition, mix 1 mL of the this compound stock solution with 9 mL of the respective stress solution (0.1 M HCl, 0.1 M NaOH, or water) in a sealed, amber glass vial.[1] This yields a final concentration of 100 µg/mL.
- Prepare a control sample by diluting the stock solution in the mobile phase used for analysis and keep it refrigerated.
3. Incubation:
- Place the vials in a calibrated oven or water bath set to a constant, elevated temperature (e.g., 60°C).[1]
4. Time-Point Sampling:
- Withdraw aliquots from each vial at predetermined time points (e.g., 0, 4, 8, 12, 24, and 48 hours).[1]
- Immediately neutralize the acidic and basic samples to halt further degradation before analysis. For example, an aliquot of the acidic sample can be neutralized with an equivalent amount of 0.1 M NaOH, and the basic sample with 0.1 M HCl.
5. Sample Analysis:
- Analyze the samples using a validated stability-indicating HPLC method, typically with a UV or PDA detector.[10][11] LC-MS can also be used for the identification of degradation products.[12]
- Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the initial (time zero) sample.
Data Summary: Typical Forced Degradation Conditions
The extent of degradation should ideally be in the range of 5-20% to ensure that primary degradation products are formed without excessive secondary degradation.[9]
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 48 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 48 hours |
| Neutral Hydrolysis | Purified Water | 60°C | Up to 48 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Photolytic | UV/Visible Light | Ambient | ICH Q1B exposure levels |
| Thermal (Dry Heat) | N/A (Solid State) | 80°C | Up to 72 hours |
Visualizing the Process
Diagrams help clarify complex chemical processes and experimental workflows.
Caption: Primary hydrolytic degradation pathway.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. aksci.com [aksci.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CAS 1184-85-6 | Where to buy this compound | YUFENG [yufenggp.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. biomedres.us [biomedres.us]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Identification of Impurities in Commercial N-Methylmethanesulfonamide
Welcome to the technical support resource for the analysis of N-Methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification in commercial batches of this compound. Here, we address common challenges and provide in-depth, field-proven methodologies to ensure the quality and integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my commercial this compound sample?
The impurity profile of commercial this compound is primarily influenced by its synthesis route and subsequent storage conditions. The most common synthesis involves the reaction of methanesulfonyl chloride with methylamine.
Potential impurities can be categorized as:
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Residual methanesulfonyl chloride and methylamine.
-
By-products: Formed from side reactions during synthesis. While specific by-products for this exact synthesis are not extensively documented in public literature, general principles of sulfonamide synthesis suggest the possibility of over-alkylation or side reactions involving the solvent.
-
Reagent-Related Impurities: Impurities present in the starting materials themselves.
-
-
Degradation Products:
-
This compound is susceptible to hydrolysis, especially under acidic or basic conditions. The primary degradation pathway is the cleavage of the sulfur-nitrogen (S-N) bond, which would lead to the formation of methanesulfonic acid and methylamine .
-
-
Residual Solvents:
-
Solvents used during the synthesis and purification process (e.g., ethanol, dichloromethane) may be present in the final product.
-
Q2: I'm seeing an unexpected peak in my chromatogram. How do I begin to identify it?
Identifying an unknown peak requires a systematic approach. The first step is to gather as much information as possible about the peak and the sample.
Initial Troubleshooting Steps:
-
Blank Injection: Run a blank (injecting only your mobile phase or solvent) to rule out contamination from the solvent, system, or carryover from a previous injection.
-
Review Synthesis and Handling: Consider the synthesis route and any potential for degradation due to storage or sample preparation conditions (e.g., pH, temperature).
-
Mass Spectrometry (MS) Data: If you are using a mass spectrometer, the mass-to-charge ratio (m/z) of the unknown peak is the most critical piece of information for tentative identification.
-
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can provide structural information about the impurity, especially if it can be isolated.
Troubleshooting Guides: Common Analytical Issues
This section provides solutions to specific problems you might encounter during the analysis of this compound.
Scenario 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
| Symptom | Potential Cause | Recommended Solution |
| Tailing Peaks | Active Sites on Column: Silanol groups on the silica-based column can interact with the analyte. | Use a column with low silanol activity (e.g., end-capped C18) or add a competing base to the mobile phase. |
| Column Overload: Injecting too much sample can lead to peak tailing. | Reduce the injection volume or the concentration of the sample. | |
| Mismatched Solvent Strength: The sample solvent is significantly stronger than the mobile phase. | Prepare the sample in the mobile phase or a weaker solvent. | |
| Fronting Peaks | Column Overload: Can also cause fronting, though less common than tailing. | Reduce the injection volume or sample concentration. |
| Channeling in the Column: A void has formed at the head of the column. | Replace the column. |
Scenario 2: Inconsistent Retention Times in GC Analysis
| Symptom | Potential Cause | Recommended Solution |
| Shifting Retention Times | Leaks in the System: Leaks in the carrier gas line, septum, or column fittings can cause pressure fluctuations. | Perform a leak check of the system and tighten or replace fittings as necessary. |
| Inconsistent Oven Temperature: The GC oven is not maintaining a stable temperature. | Calibrate the oven temperature or have it serviced. | |
| Column Degradation: The stationary phase of the column is degrading. | Condition the column according to the manufacturer's instructions or replace it. |
Scenario 3: Low Sensitivity or No Peaks Detected
| Symptom | Potential Cause | Recommended Solution |
| Low Signal Intensity | Improper Injection Technique: Inconsistent injection volumes or speed. | Use an autosampler for better reproducibility. If using manual injection, ensure a consistent technique. |
| Sample Degradation: The analyte may be degrading in the injector or on the column. | Lower the injector temperature. For GC-MS, derivatization may be necessary to improve thermal stability. | |
| Detector Issues: The detector may be contaminated or not operating at the optimal settings. | Clean the detector according to the manufacturer's instructions and optimize detector parameters. | |
| No Peaks Observed | Syringe/Injector Problem: A blocked syringe or a major leak in the injector. | Check the syringe for blockage and ensure all injector fittings are tight. |
| Incorrect Method Parameters: The analytical method is not suitable for the analyte. | Verify all method parameters, including temperatures, flow rates, and detector settings. | |
| Column Installation: The column may be installed incorrectly. | Ensure the column is installed at the correct depth in the injector and detector. |
Workflow for Impurity Identification
The following diagram outlines a logical workflow for the identification and characterization of impurities in this compound.
Caption: Workflow for the identification of impurities.
Detailed Experimental Protocols
The following are starting-point protocols for the analysis of this compound. Optimization will likely be required for your specific instrumentation and sample matrix.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient:
-
Start with 5% B, hold for 2 minutes.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (this compound lacks a strong chromophore, so low UV is necessary). For impurities with a suitable chromophore, a diode array detector (DAD) can be used to screen a range of wavelengths.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the expected concentration of impurities.
-
Injection Volume: 1 µL.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an invaluable tool for the structural elucidation of unknown impurities.
-
Instrumentation: NMR spectrometer (300 MHz or higher recommended for better resolution).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number and types of protons and their connectivity.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish detailed connectivity and definitively assign the structure of an unknown compound.
-
-
Data Analysis: Compare the chemical shifts and coupling constants of the impurity signals to known compounds or use them to piece together the structure. The presence of common laboratory solvents and impurities should be considered during spectral interpretation.
Protocol 4: Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR provides information about the functional groups present in a molecule and can be a quick method for identifying certain types of impurities.
-
Instrumentation: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation:
-
ATR: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a transparent pellet.
-
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Look for characteristic absorption bands that may indicate the presence of impurities. For example, a broad peak around 3300 cm⁻¹ could suggest the presence of water or an alcohol. The absence or presence of specific peaks can help confirm or rule out potential impurity structures.
Technical Support Center: Ensuring the Integrity of N-Methylmethanesulfonamide During Storage
Welcome to the dedicated technical support center for N-Methylmethanesulfonamide (CAS: 1184-85-6). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this vital pharmaceutical and agrochemical intermediate during storage.[1][2] By understanding the principles of its stability and implementing proper handling protocols, you can ensure the integrity and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound can be compromised by several environmental factors. The most critical factors to control are:
-
Moisture: The sulfonamide functional group is susceptible to hydrolysis, especially under non-neutral pH conditions.[3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: As with many organic molecules, exposure to UV or visible light can induce photodegradation.[4]
-
Incompatible Materials: Contact with strong oxidizing agents can lead to chemical decomposition.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. For optimal preservation, store the compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[5][6]
Q3: How can I detect if my sample of this compound has degraded?
A3: Degradation of this compound can be identified through several observational and analytical methods:
-
Visual Inspection: Any change in the physical appearance of the compound, such as discoloration or clumping, may indicate degradation.
-
Analytical Techniques: The most reliable way to detect degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the area of the main peak is a clear sign of degradation.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented in the literature, based on the general chemistry of sulfonamides, the primary degradation products are likely to result from hydrolysis of the sulfonamide bond. This would yield methanesulfonic acid and methylamine. Under thermal stress, decomposition is expected to produce oxides of carbon, nitrogen, and sulfur.
Troubleshooting Guide: Addressing Degradation Issues
This guide provides a structured approach to troubleshooting potential degradation of this compound in your experiments.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Potential Cause: Degradation of this compound stock solutions or during the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound before each experiment, especially for aqueous solutions.
-
Verify Solvent Purity: Ensure that the solvents used to prepare solutions are of high purity and free from contaminants that could catalyze degradation.
-
Control Experimental Conditions: Maintain consistent temperature and pH throughout your experiments. If the experimental conditions are harsh (e.g., high temperature, extreme pH), minimize the exposure time of this compound to these conditions.
-
Analyze Stock Solutions: If you suspect degradation of a stock solution, analyze it using a validated stability-indicating HPLC method to confirm its purity and concentration.
-
Issue 2: Visible Changes in Stored this compound
-
Potential Cause: Improper storage conditions leading to degradation.
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the compound is stored according to the recommended conditions (cool, dry, dark, inert atmosphere).
-
Inspect Container Seal: Ensure the container is tightly sealed to prevent moisture and air from entering.
-
Discard and Replace: If you observe significant changes in the appearance of the compound, it is best to discard the batch and obtain a fresh supply to ensure the reliability of your results.
-
In-Depth Technical Protocols
Protocol 1: Recommended Storage and Handling of this compound
This protocol outlines the best practices for the storage and handling of this compound to maintain its stability.
Materials:
-
This compound
-
Inert gas (Nitrogen or Argon)
-
Tightly sealable, opaque container
-
Refrigerator (2-8°C)
-
Well-ventilated chemical fume hood
Procedure:
-
Upon receipt, immediately transfer the this compound to a tightly sealed, opaque container.
-
If the compound is not already under an inert atmosphere, gently flush the container with nitrogen or argon gas before sealing.
-
When handling the compound, always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
For preparing solutions, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
-
After dispensing the required amount, re-flush the container with inert gas before sealing and returning it to the refrigerator.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and detect any degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase and Gradient:
-
A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is typically used for sulfonamides.
-
A gradient elution may be necessary to achieve good separation of the parent compound from potential degradation products.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of about 100 µg/mL.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by obtaining a UV spectrum of this compound (typically around 220-280 nm for sulfonamides).
-
Column Temperature: 30°C
Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
-
Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.
Data Presentation and Visualization
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation. |
| Humidity | Dry environment | Prevents hydrolysis. |
| Light | Protected from light (opaque container) | Prevents photodegradation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidative degradation. |
| Container | Tightly sealed | Prevents exposure to moisture and air. |
Diagram 1: General Degradation Pathways for Sulfonamides
References
- 1. helago-sk.sk [helago-sk.sk]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. N-Methyl methanesulfonamide | 1184-85-6 [chemicalbook.com]
- 6. 1184-85-6 CAS MSDS (N-Methyl methanesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Managing Exothermic Reactions with N-Methylmethanesulfonamide
Welcome to the technical support center for N-Methylmethanesulfonamide (NMMSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe management of exothermic reactions involving this versatile reagent. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, ensuring every protocol is a self-validating system for safety and success.
Section 1: Core Principles & Hazard Identification
Q1: What is this compound and why do reactions involving it require careful thermal management?
This compound (CAS 1184-85-6) is a chemical intermediate frequently used in the synthesis of pharmaceuticals and pesticides.[1][2] While stable under recommended storage conditions, its utility often lies in reactions that are inherently energetic.[3] The synthesis of NMMSA itself, typically involving the reaction of methanesulfonyl chloride with methylamine, is a classic example of a highly exothermic process.[1][2]
Exothermic reactions release heat, and if this heat is generated faster than it can be dissipated, it leads to a rapid increase in temperature. This can create a dangerous positive feedback loop, potentially resulting in a thermal runaway—an event that can cause equipment failure, fire, or explosion.[4][5][6] Therefore, understanding the thermal profile of any reaction involving NMMSA is not just good practice; it is a critical safety imperative.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂H₇NO₂S | [7] |
| Molecular Weight | 109.15 g/mol | [1] |
| Boiling Point | 118°C @ 0.3 mmHg | [1][2][8] |
| Flash Point | 53 °C | [1][8] |
| Storage Temp. | 2-8°C, under inert gas | [1][8] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Haz. Decomp. Products | Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides |[3][9] |
Section 2: Troubleshooting Guide: Real-Time Intervention
Q2: My reaction temperature is rising unexpectedly. What is the immediate course of action?
Observing a temperature increase that deviates from the expected profile is the first sign of a potential loss of control. Immediate, calm, and systematic action is required. The primary goal is to slow the reaction rate and increase heat removal.
Emergency Protocol for Uncontrolled Temperature Rise:
-
Alert Personnel: Immediately inform colleagues and your lab supervisor of the situation.
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.
-
Remove External Heating: If a heating mantle or oil bath is in use, remove it from the reactor. Lab jacks under heating sources are essential for rapid removal.[4]
-
Maximize Cooling:
-
If using a cooling jacket, ensure the coolant is flowing at its maximum rate and lowest possible temperature.
-
If no jacket is present, carefully apply an external cooling bath (e.g., ice-water or dry ice/acetone) to the flask.[10] Be cautious of thermal shock to glassware.
-
-
Maintain Stirring: Ensure agitation is maintained. Efficient stirring is crucial for effective heat transfer to the vessel walls and cooling medium.
-
Prepare for Quenching: If the temperature continues to rise despite these measures, prepare to quench the reaction as detailed in the next question.
Below is a workflow diagram illustrating the decision-making process during a thermal excursion.
Caption: Emergency response workflow for a thermal excursion.
Q3: How do I safely quench a reaction that has started to exotherm uncontrollably?
Quenching is the rapid deactivation of reactive species to halt the reaction. The choice of quenching agent is critical; it must react with the energetic materials but do so in a controllable manner. Adding a highly reactive quencher like water can exacerbate the problem by causing a violent, uncontrolled release of energy.
Causality Behind the Protocol: The following protocol is based on a graded approach. It begins with a less reactive solvent (isopropanol) to handle the bulk of the reactivity under controlled conditions, followed by progressively more reactive solvents to ensure complete deactivation.[11] Cooling the reaction vessel is paramount to slow the kinetics before introducing the quenching agent.
Step-by-Step Emergency Quenching Protocol:
-
Prerequisite: Ensure the steps in the previous protocol (Q2) have been followed, especially maximizing cooling. The reaction should be in an ice bath or similar cooling setup.[12]
-
Select Quenching Agent: Start with a less reactive alcohol like isopropanol or sec-butanol.[11][12] Avoid water or methanol as the initial quencher.
-
Inert Atmosphere: If not already in place, ensure the vessel is under an inert atmosphere (Nitrogen or Argon) to prevent flammable solvents from igniting.[11]
-
Slow, Controlled Addition: Using a pipette or addition funnel, add the isopropanol very slowly and dropwise.[13]
-
Observe and Wait: After adding a small aliquot, observe the reaction. If vigorous gas evolution or a temperature increase occurs, pause the addition until it subsides.[12][13] Patience is key.
-
Gradual Quenching: Continue the cautious, stepwise addition until the reaction with isopropanol is no longer vigorous.
-
Secondary Quench: Once the initial exotherm is controlled, you can switch to a more reactive alcohol like ethanol, and then finally a mixture of alcohol and water, again, adding slowly and observing the effect.[11]
-
Final Quench: Only when the addition of the alcohol/water mixture produces no thermal effect should you consider adding water alone to ensure all reactive materials are consumed.
-
Stir and Verify: After the quench appears complete, allow the mixture to warm to room temperature and stir for several hours to ensure no pockets of unreacted material remain.[11]
Section 3: Proactive Strategies for Exotherm Management
Q4: How can I assess the thermal risk of my reaction before starting the experiment?
A proactive safety assessment is the most effective way to prevent thermal incidents. This involves a combination of literature review and laboratory analysis to understand the reaction's thermodynamic and kinetic properties.
Step-by-Step Thermal Hazard Assessment:
-
Literature Review: Consult sources like Bretherick's Handbook of Reactive Chemical Hazards and safety data sheets for all reactants, intermediates, and products to identify known incompatibilities or thermal instabilities.[4]
-
Calorimetric Screening (DSC): Perform a Differential Scanning Calorimetry (DSC) analysis on the reaction mixture. DSC measures the heat flow associated with thermal transitions as a function of temperature.[14] It can identify the onset temperature of the exothermic reaction and estimate the total heat of reaction (ΔH). A sharp, large exotherm at a low onset temperature is a sign of a high-risk reaction.
-
Reaction Calorimetry (RC): For reactions with significant thermal risk, especially during scale-up, a more advanced Reaction Calorimetry (RC1e) study is essential. This technique measures the heat evolution rate in real-time under process-like conditions, allowing you to calculate the heat of reaction, adiabatic temperature rise, and the Maximum Temperature of the Synthesis Reaction (MTSR) in a worst-case scenario.[15]
-
Data Analysis & Mitigation:
-
Rule of Thumb: The MTSR should be significantly lower than the decomposition temperature of the reaction mass.[15]
-
If the risk is high, redesign the process. This could involve using a semi-batch process where the limiting reagent is added slowly to control the rate of heat generation, or selecting a higher-boiling solvent to act as a heat sink.[14]
-
Caption: Workflow for proactive thermal hazard assessment.
Q5: What are the key considerations when scaling up a reaction with this compound?
Scaling up a reaction is not a linear process. The fundamental challenge is that as you increase the volume of a reactor, its surface area does not increase proportionally.
The Surface-Area-to-Volume Problem:
-
Heat Generation: This is proportional to the volume of the reaction mixture (increases by the cube of the radius, r³).[14]
-
Heat Removal: This is proportional to the surface area of the reactor in contact with the cooling medium (increases by the square of the radius, r²).[14]
This mismatch means that large-scale reactors are inherently less efficient at dissipating heat than small-scale lab flasks. A reaction that is easily controlled at 100 mL can become a dangerous runaway at 10 L.
Key Rules for Safe Scale-Up:
-
Incremental Scaling: Never scale a reaction by more than a factor of three (3x) from the previous, successful run.[4][5] Any changes to reagents, solvents, or conditions require restarting at a small scale.[5]
-
Monitor Internal Temperature: The internal reaction temperature can be significantly different from the external bath temperature. Always use a thermocouple probe to monitor the actual reaction temperature.[4]
-
Control Addition Rate: For exothermic reactions, the rate of reaction (and heat generation) should be controlled by the addition rate of a key reagent (semi-batch mode), not by the cooling system alone.[14]
-
Sufficient Headspace: The reaction vessel volume should be at least twice the total volume of all added substances to accommodate potential foaming or gas evolution.[4][5]
-
Re-evaluate Hazards: Conduct a risk assessment before each scale-up step. What was a minor risk at a small scale may become a major hazard at a larger scale.[5]
Section 4: Frequently Asked Questions (FAQs)
-
Q: What personal protective equipment (PPE) is mandatory when working with NMMSA?
-
Q: What are the best practices for storing this compound?
-
Q: In case of a spill, what is the correct cleanup procedure?
Section 5: References
-
N-Methyl methanesulfonamide Safety Data Sheet. AK Scientific, Inc. --INVALID-LINK--
-
Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. --INVALID-LINK--
-
This compound SDS. ECHEMI. --INVALID-LINK--
-
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. Benchchem. --INVALID-LINK--
-
N-Methyl methanesulfonamide | 1184-85-6. ChemicalBook. --INVALID-LINK--
-
Quenching Solvent Drying Still Bottoms. University of California, Santa Barbara. --INVALID-LINK--
-
Quenching Solvent Drying Still Bottoms. University of Washington. --INVALID-LINK--
-
This compound. PubChem, National Institutes of Health. --INVALID-LINK--
-
N-Methyl methanesulfonamide CAS#: 1184-85-6. ChemicalBook. --INVALID-LINK--
-
Methanesulfonamide Safety Data Sheet. Cymit Quimica. --INVALID-LINK--
-
This compound. ChemBK. --INVALID-LINK--
-
4-Hydrazino-N-methyl Benzene Methanesulfonamide, Hydrochloride Salt SAFETY DATA SHEET. Santa Cruz Biotechnology. --INVALID-LINK--
-
Scale-up Reactions. Division of Research Safety, University of Illinois. --INVALID-LINK--
-
Scale Up Safety. Stanford Environmental Health & Safety. --INVALID-LINK--
-
Quenching Reactive Metal Still Bottoms Standard Operating Procedure. Princeton University. --INVALID-LINK--
-
Quenching of Pyrophoric Materials. Sarpong Group, UC Berkeley. --INVALID-LINK--
-
Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. --INVALID-LINK--
-
Safe chemical reaction scale up. ResearchGate. --INVALID-LINK--
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske & Associates. --INVALID-LINK--
-
Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed, National Institutes of Health. --INVALID-LINK--
-
Scale-Up Methods in Chemical Reaction Engineering. Socratica. --INVALID-LINK--
-
1184-85-6(N-Methyl methanesulfonamide) Product Description. ChemicalBook. --INVALID-LINK--
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. ResearchGate. --INVALID-LINK--
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. --INVALID-LINK--
-
Methods and reaction mixtures for controlling exothermic reactions. Google Patents. --INVALID-LINK--
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. --INVALID-LINK--
-
Calorimetry of Reactions in Solution. YouTube. --INVALID-LINK--
-
[How To] Evaluate Reaction Calorimetry [RC1e] study. Pharma Engineering. --INVALID-LINK--
-
Calculating Enthalpy Change of Reaction by Calorimetry. YouTube. --INVALID-LINK--
-
What are the compatibilities of different reagents with Ni-NTA matrices?. QIAGEN. --INVALID-LINK--
-
Calorimetry Lab. University of Massachusetts. --INVALID-LINK--
-
Calorimetric Investigation of the Relaxation Phenomena in Amorphous Lyophilized Solids. MDPI. --INVALID-LINK--
-
Chemical Compatibility Chart. Sterlitech. --INVALID-LINK--
-
Syringe Filters Solvent Compatibility Chart. Restek. --INVALID-LINK--
References
- 1. N-Methyl methanesulfonamide | 1184-85-6 [chemicalbook.com]
- 2. N-Methyl methanesulfonamide CAS#: 1184-85-6 [m.chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. This compound | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1184-85-6 CAS MSDS (N-Methyl methanesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. ehs.uci.edu [ehs.uci.edu]
- 11. chemistry.nd.edu [chemistry.nd.edu]
- 12. ehs.ucr.edu [ehs.ucr.edu]
- 13. rubingroup.org [rubingroup.org]
- 14. fauske.com [fauske.com]
- 15. [How To] Evaluate Reaction Calorimetry [RC1e] study - Pharma Engineering [pharmacalculations.com]
- 16. echemi.com [echemi.com]
Technical Support Center: A Researcher's Guide to Removing Unreacted N-Methylmethanesulfonamide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of unreacted N-Methylmethanesulfonamide (NMMSA) from their reaction mixtures. As a polar, often water-soluble impurity, NMMSA can be persistent. This document provides in-depth, field-proven strategies and detailed protocols to ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound (NMMSA) that influence its removal?
A1: Understanding the physicochemical properties of NMMSA is the foundation for selecting an appropriate purification strategy. However, it's important to note that literature values can sometimes be conflicting.
| Property | Reported Value(s) | Significance for Purification |
| Appearance | White to yellowish crystalline powder or colorless liquid.[1] | The physical state at room temperature can vary. If it's a solid, filtration might be an option if your product is a liquid. If it's a liquid, other separation techniques will be necessary. |
| Boiling Point | 118 °C at 0.3 mmHg.[2][3] | The high boiling point makes removal by simple distillation challenging, especially for thermally sensitive products. |
| Solubility | Soluble in water (5 g/L at 25 °C), ethanol, and dimethylformamide (DMF). Sparingly soluble in glacial acetic acid and very slightly soluble in chloroform.[4][5] | Its polarity and water solubility are the primary reasons it can be difficult to remove from less polar organic products using standard extraction methods. |
| pKa | ~11.57 (predicted).[4] | The weakly acidic nature of the N-H bond means it can be deprotonated under strongly basic conditions, which can be exploited for its removal. |
Q2: My product is non-polar. Can I just wash the NMMSA out with water?
A2: While NMMSA has some water solubility, a simple water wash might not be sufficient, especially if the NMMSA concentration is high or if your organic solvent has some miscibility with water. For a more effective removal, multiple washes with brine (saturated NaCl solution) are recommended. The salt increases the polarity of the aqueous phase, further driving the polar NMMSA out of the organic layer.[6]
Q3: Is NMMSA stable on silica gel?
A3: Generally, sulfonamides are stable on silica gel, which is slightly acidic. However, if your target compound is sensitive to acid, you might consider deactivating the silica gel with a small amount of a base like triethylamine in your eluent.[7] It is always a good practice to test the stability of your compound on a small scale by spotting it on a TLC plate and letting it sit for a while before eluting.[8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you might face when trying to remove NMMSA and provides actionable solutions.
Scenario 1: Persistent NMMSA in a Non-Polar to Moderately Polar Product after Aqueous Workup
Problem: You've performed several aqueous washes, but NMR or LC-MS analysis still shows a significant amount of NMMSA in your organic product.
Root Cause Analysis & Solution Workflow:
Caption: Decision workflow for troubleshooting persistent NMMSA after aqueous workup.
In-depth Explanation:
-
Optimizing Liquid-Liquid Extraction: The goal is to maximize the partitioning of NMMSA into the aqueous phase.[9][10]
-
Increase Aqueous Phase Polarity: Using brine instead of plain water makes the aqueous layer more polar, which enhances the extraction of the polar NMMSA.[9]
-
Increase Number of Extractions: Multiple extractions with smaller volumes of the aqueous phase are more effective than a single extraction with a large volume.
-
pH Adjustment: If your product is stable to acidic or basic conditions, you can adjust the pH of the aqueous wash. A slightly acidic wash (e.g., dilute HCl) can protonate any potential basic impurities, while a basic wash (e.g., dilute NaHCO₃ or NaOH) can deprotonate the weakly acidic NMMSA, making it more water-soluble.[2]
-
-
Breaking Emulsions: Emulsions are a common issue when dealing with polar impurities and can trap NMMSA in the organic layer.[11]
-
Adding more brine can often help to break up an emulsion.
-
Filtering the mixture through a pad of Celite can also be effective.
-
If the emulsion persists, centrifugation can be used to separate the layers.
-
Scenario 2: Product is Polar and Co-elutes with NMMSA during Column Chromatography
Problem: Your product has a similar polarity to NMMSA, making separation by standard silica gel chromatography difficult.
Troubleshooting Strategies:
-
Optimize the Solvent System:
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with similar Rf values.[7]
-
Alternative Solvent Systems: If a standard ethyl acetate/hexane system is not working, consider using a more polar mobile phase, such as methanol/dichloromethane.[12] For very polar compounds, a small percentage of ammonium hydroxide in methanol can be effective.[8]
-
-
Change the Stationary Phase:
-
Reverse-Phase Chromatography: If your product is sufficiently non-polar to be retained on a C18 column, this can be an excellent way to separate it from the highly polar NMMSA, which will elute quickly.[13]
-
Alumina or Florisil: These can offer different selectivity compared to silica gel and may provide better separation.[8]
-
-
Dry Loading: If your crude product is dissolved in a high-boiling polar solvent like DMF or DMSO, direct loading onto a silica column will result in poor separation. In such cases, adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the column is highly recommended.[14][15]
Scenario 3: Product is Thermally Labile or Non-crystalline, Precluding Distillation or Recrystallization
Problem: You cannot use heat-based purification methods, and your product is an oil, making recrystallization impossible.
Solution: Scavenger Resins
Scavenger resins are solid-supported reagents that react with and bind to specific functional groups, allowing for their removal by simple filtration.[9][14]
-
For NMMSA (a sulfonamide):
Workflow for Using Scavenger Resins:
Caption: General workflow for the removal of NMMSA using scavenger resins.
Detailed Experimental Protocols
Protocol 1: Enhanced Liquid-Liquid Extraction
This protocol is designed for the removal of NMMSA from a reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Initial Wash: Transfer the reaction mixture to a separatory funnel. Add an equal volume of deionized water, shake gently, and allow the layers to separate. Drain the aqueous layer.
-
Brine Washes: Add an equal volume of saturated aqueous NaCl solution (brine) to the organic layer. Shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[17] Allow the layers to separate and drain the aqueous layer. Repeat this brine wash two more times.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which should now be significantly depleted of NMMSA.
Protocol 2: Purification by Recrystallization
This method is suitable if your desired product is a solid at room temperature and has a different solubility profile than NMMSA.
-
Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature. Common recrystallization solvents include ethanol, isopropanol, and mixtures of solvents like ethyl acetate/hexanes.[5][18]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product containing NMMSA in a minimal amount of the hot solvent.[19]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[20]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[19]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[19]
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual NMMSA that may be on the surface of the crystals.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
This protocol outlines the separation of a moderately polar product from the more polar NMMSA.
-
TLC Analysis: Determine a suitable solvent system using thin-layer chromatography (TLC). The ideal system will give your product an Rf value of approximately 0.3-0.4, while the NMMSA should have a much lower Rf (closer to the baseline). A good starting point for many compounds is a mixture of ethyl acetate and hexanes.[12]
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. If the crude product is not readily soluble, use the dry loading technique described in the troubleshooting section.[14]
-
Elution: Run the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. waters.com [waters.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 12. Chromatography [chem.rochester.edu]
- 13. uhplcs.com [uhplcs.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. biotage.com [biotage.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 18. chem.ualberta.ca [chem.ualberta.ca]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Reaction Selectivity with N-Methylmethanesulfonamide
Welcome to the Technical Support Center for N-Methylmethanesulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this compound and related sulfonamides in their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the causal relationships that govern selectivity and yield. This resource addresses common challenges in a direct question-and-answer format, offering field-proven insights and troubleshooting strategies to enhance the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section tackles the most common issues encountered during the N-alkylation of sulfonamides and related reactions. Each answer provides a mechanistic explanation and actionable solutions to improve selectivity and overall reaction performance.
Issue 1: Low or No Product Yield in N-Alkylation Reactions
Question: I am attempting an N-alkylation of a sulfonamide using this compound as a model substrate or precursor, but I am observing very low to no product formation. What are the likely causes and how can I improve the reaction outcome?
Answer: Low conversion is a frequent challenge that can often be traced to several key experimental parameters. The nucleophilicity of the sulfonamide nitrogen is relatively low due to the strong electron-withdrawing effect of the adjacent sulfonyl group, making reaction conditions critical.
Core Factors to Investigate:
-
Reaction Temperature and Time: Many N-alkylation reactions require significant thermal energy to overcome the activation barrier.[1] If you are running the reaction at room temperature, it may be insufficient. Conversely, excessively long reaction times at high temperatures can lead to decomposition.
-
Recommendation: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For challenging substrates, refluxing in a higher-boiling solvent like toluene or xylenes may be necessary.[1]
-
-
Base Selection: The choice of base is crucial for deprotonating the sulfonamide N-H bond to generate the more nucleophilic sulfonamidate anion. The strength and nature of the base can dictate the reaction's success.
-
Strong, Non-Nucleophilic Bases: For standard alkylations with alkyl halides, strong bases like sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or cesium carbonate (Cs₂CO₃) are often effective.[1]
-
"Borrowing Hydrogen" Catalysis: In modern catalytic methods using alcohols as alkylating agents, milder bases like potassium carbonate (K₂CO₃) are often sufficient in the presence of a suitable transition metal catalyst (e.g., Mn, Ru, Ir).[1][2][3]
-
-
Solvent Effects: The solvent plays a pivotal role by solvating reactants and intermediates.
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF) are highly recommended for reactions involving alkyl halides.[1][4] They effectively solvate the cation of the base, leaving the sulfonamidate anion more "naked" and nucleophilic.
-
Nonpolar Solvents: For certain catalytic systems, such as manganese-catalyzed "borrowing hydrogen" reactions, less polar solvents like xylenes or toluene are preferred.[1]
-
-
Nature of the Alkylating Agent:
-
Leaving Group: When using alkyl halides, the reactivity follows the order: I > Br > Cl. If you are using an alkyl chloride with poor results, switching to the corresponding bromide or iodide will significantly accelerate the reaction.[1]
-
Steric Hindrance: Highly hindered alkylating agents or sulfonamides can dramatically slow the reaction rate.[1] If steric bulk is an issue, more forcing conditions (higher temperature, longer reaction time) may be required.
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical decision-making process for troubleshooting low-yield N-alkylation reactions.
Caption: A step-by-step troubleshooting guide for low-yield N-alkylation reactions.
Issue 2: Poor Selectivity - Formation of N,N-Dialkylated Byproduct
Question: I am reacting a primary sulfonamide and observing a significant amount of the N,N-dialkylated byproduct. How can I improve the selectivity for the mono-alkylated product?
Answer: The formation of a dialkylated product is a classic selectivity problem that arises when the mono-alkylated product is still sufficiently nucleophilic to react with a second equivalent of the alkylating agent. While this compound itself is already a secondary sulfonamide, this issue is paramount when synthesizing it or its analogs from a primary sulfonamide like methanesulfonamide. The principles below are key to controlling selectivity.
Strategies to Promote Mono-alkylation:
-
Control Stoichiometry: This is the most critical factor. Using a large excess of the alkylating agent will statistically favor dialkylation.
-
Recommendation: Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.2 equivalents) of the alkylating agent.[1]
-
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent all at once creates a high initial concentration, increasing the likelihood of the newly formed mono-alkylated product reacting again.
-
Recommendation: Add the alkylating agent dropwise over an extended period using a syringe pump. This maintains a low, steady concentration of the electrophile, favoring its reaction with the more abundant primary sulfonamide starting material.[1]
-
-
Lower Reaction Temperature: Higher temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barrier for the second, often more sterically hindered, alkylation.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the first alkylation.
-
Decision Tree for Improving Mono-alkylation Selectivity
This diagram illustrates the decision process for suppressing N,N-dialkylation.
Caption: Strategies to prevent N,N-dialkylation and enhance mono-alkylation selectivity.
Data & Reagent Selection Guides
Effective reaction optimization requires careful selection of reagents. The tables below provide a comparative summary of common bases and solvents.
Table 1: Comparison of Common Bases for N-Alkylation
| Base | Abbreviation | Typical pKa (Conjugate Acid) | Common Use Case | Considerations |
| Sodium Hydride | NaH | ~36 | Standard alkylations with alkyl halides | Non-nucleophilic; requires anhydrous conditions; handle with care (flammable). |
| Potassium tert-Butoxide | KOt-Bu | ~19 | Strong, non-nucleophilic base | Can promote elimination side reactions with certain substrates.[1] |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 | Effective for many alkylations | Milder than hydrides/alkoxides but often very effective; less basic than K₂CO₃.[1] |
| Potassium Carbonate | K₂CO₃ | ~10.3 | "Borrowing Hydrogen" catalysis; milder conditions | Often requires a catalyst and higher temperatures; may be insufficient for difficult alkylations.[1] |
Table 2: Solvent Selection Guide for N-Alkylation Reactions
| Solvent | Type | Dielectric Constant | Recommended For | Not Recommended For |
| N,N-Dimethylformamide | Polar Aprotic | 37 | Sₙ2 reactions with alkyl halides | Difficult to remove due to high boiling point. |
| Dimethyl Sulfoxide | Polar Aprotic | 47 | Excellent for dissolving salts and promoting Sₙ2 | Can be reactive at high temperatures; very high boiling point. |
| Tetrahydrofuran | Polar Aprotic | 7.6 | General-purpose solvent for many reactions | Can sometimes act as a nucleophile, leading to byproducts.[4] |
| Toluene / Xylenes | Nonpolar | 2.4 / ~2.3 | "Borrowing Hydrogen" catalysis | May not sufficiently solvate reactants for ionic Sₙ2 reactions.[1] |
| Acetonitrile | Polar Aprotic | 37.5 | Good general-purpose solvent | Can participate in "Ritter-type" side reactions.[4] |
| Dichloromethane | Polar Aprotic | 9.1 | Less nucleophilic alternative to THF/ACN | Lower boiling point limits reaction temperature.[4] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common N-alkylation procedures.
Protocol 1: General N-Alkylation using an Alkyl Halide
This protocol describes a standard procedure for the N-alkylation of a sulfonamide using a strong base and an alkyl halide.
Workflow Diagram:
Caption: General experimental workflow for N-alkylation of a sulfonamide.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the sulfonamide (1.0 equivalent) and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in small portions. Stir the suspension at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Add the alkyl halide (1.05 equivalents) dropwise to the cooled suspension.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.[1]
-
Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Manganese-Catalyzed N-Alkylation with an Alcohol ("Borrowing Hydrogen")
This protocol outlines an environmentally friendly method using an alcohol as the alkylating agent, which generates water as the only byproduct.[1]
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the sulfonamide (1.0 mmol), the alcohol (1.0 mmol), a Mn(I) PNP pincer precatalyst (e.g., 5 mol %), and K₂CO₃ (0.1 mmol, 10 mol %).[1]
-
Add anhydrous xylenes to achieve a 1 M concentration of the sulfonamide.[1]
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
Cool the reaction to room temperature.
-
The product can be purified directly by column chromatography on silica gel.[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simple and versatile catalytic system for N-alkylation of sulfonamides with various alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manganese Dioxide Catalyzed N-Alkylation of Sulfonamides and Amines with Alcohols under Air [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Tale of Two Sulfonamides: A Comparative Guide to N-Methylmethanesulfonamide and Methanesulfonamide in Organic Synthesis
In the intricate world of organic synthesis, the selection of reagents and building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of functional groups available to the modern chemist, the sulfonamide moiety stands out for its remarkable versatility and prevalence in pharmaceuticals and agrochemicals. This guide provides an in-depth, objective comparison of two closely related yet functionally distinct sulfonamides: N-Methylmethanesulfonamide and its parent compound, methanesulfonamide. Drawing upon experimental data and established chemical principles, we will explore their divergent performances in key synthetic transformations, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies.
At a Glance: Structural and Physical Distinctions
The fundamental difference between this compound and methanesulfonamide lies in the substitution at the nitrogen atom. Methanesulfonamide possesses two acidic N-H protons, while this compound has one N-H proton and one N-methyl group. This seemingly minor structural alteration has profound implications for their physical properties and, more importantly, their chemical reactivity.
| Property | Methanesulfonamide | This compound |
| CAS Number | 3144-09-0[1][2] | 1184-85-6[3][4] |
| Molecular Formula | CH₅NO₂S[1][2] | C₂H₇NO₂S[3][4] |
| Molecular Weight | 95.12 g/mol [1][2] | 109.15 g/mol [4] |
| Appearance | White crystalline solid[1] | Colorless to pale yellow liquid or white crystalline solid[3][5] |
| Melting Point | 88-92 °C[6] | 141-144 °C (for solid form)[5] |
| Boiling Point | Decomposes | 118 °C @ 0.3 mmHg[7] |
| Solubility | Soluble in polar organic solvents and water[6] | Moderately soluble in polar organic solvents, limited solubility in water[3] |
The presence of the N-methyl group in this compound generally leads to a lower melting point and increased solubility in less polar organic solvents compared to the more crystalline and polar methanesulfonamide. This difference in physical properties can influence the choice of reaction solvents and work-up procedures.
The Decisive Role of the N-H Proton: A Comparative Analysis in Catalysis
One of the most well-documented and illustrative examples of the divergent behavior of these two sulfonamides is in the Sharpless Asymmetric Dihydroxylation. In this powerful transformation for the synthesis of chiral diols, methanesulfonamide has been shown to act as a highly effective additive, significantly accelerating the reaction rate and often improving enantioselectivity.[8] Its role is twofold and substrate-dependent:
-
As a Cosolvent: For aliphatic olefins, methanesulfonamide facilitates the transfer of hydroxide ions from the aqueous to the organic phase, thereby accelerating the hydrolysis of the osmate ester intermediate, which is often the rate-limiting step.[8]
-
As a General Acid Catalyst: For conjugated aromatic olefins, the weakly acidic N-H protons of methanesulfonamide protonate the electron-rich osmate ester intermediate, again promoting its hydrolysis.[8]
In stark contrast, this compound is a significantly less effective additive in this reaction. The replacement of one acidic N-H proton with an electron-donating methyl group has a destabilizing effect on the resonance structure that is crucial for the efficient transfer of hydroxide ions. This leads to poorer solubility of the hydroxide ions in the organic phase and a diminished catalytic effect.
Experimental Data: Sharpless Asymmetric Dihydroxylation of trans-5-Decene
| Additive | Reaction Time (t₉₀%) | Enantiomeric Excess (ee%) |
| None | > 24 h | 98 |
| Methanesulfonamide | 3 h | 99 |
| This compound | 18 h | 98 |
Data adapted from a study by Junttila and Hormi.
This data clearly demonstrates the superior performance of methanesulfonamide in accelerating the reaction rate without compromising enantioselectivity.
Nucleophilicity and Directing Group Ability: A Head-to-Head Comparison
The presence of the N-H protons in methanesulfonamide also renders it a versatile nucleophile and a competent directing group in C-H activation chemistry.
N-Arylation Reactions
Both methanesulfonamide and this compound can undergo N-arylation, a key transformation for the synthesis of many biologically active molecules. The acidic N-H proton of methanesulfonamide can be readily deprotonated to form a potent nucleophile for coupling with aryl halides, typically under palladium or copper catalysis.[2][4]
While direct comparative kinetic studies are scarce, the general principles of nucleophilicity suggest that the deprotonated methanesulfonamide anion would be a more potent nucleophile than the corresponding anion of this compound due to reduced steric hindrance. However, the increased solubility of this compound in some organic solvents might offer advantages in certain reaction systems.
Directing Group in C-H Functionalization
The sulfonamide group is a well-established directing group in transition metal-catalyzed C-H functionalization reactions, enabling the regioselective introduction of functional groups at the ortho-position of an aromatic ring.[5][9] The N-H proton of the sulfonamide can coordinate to the metal catalyst, facilitating the cyclometalation step that is crucial for C-H activation.
The N-methylsulfonamido group can also act as a directing group, although its efficacy relative to the unsubstituted sulfonamido group can be substrate and catalyst dependent. The steric bulk of the methyl group and its electronic influence can alter the geometry and stability of the metallacyclic intermediate, potentially affecting reaction rates and yields.
Applications in the Synthesis of Marketed Drugs and Key Intermediates
Both methanesulfonamide and its N-methylated derivative serve as crucial building blocks in the synthesis of important pharmaceutical compounds and heterocyclic scaffolds.
Methanesulfonamide in the Synthesis of Dofetilide
Dofetilide, a class III antiarrhythmic agent, features two methanesulfonamide moieties. A common synthetic route involves the palladium-catalyzed N-arylation of methanesulfonamide with an appropriate aryl bromide.[4] This highlights the utility of methanesulfonamide as a readily available and reactive nitrogen source for the construction of complex drug molecules.
Methanesulfonamide in the Synthesis of Quinolines
Methanesulfonamide can be utilized in the synthesis of quinoline derivatives, an important class of heterocycles with diverse biological activities.[6] For example, it can be reacted with 8-aminoquinoline to furnish quinolin-8-ylmethanesulfonamide.
This compound as a Precursor
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[7] Its synthesis is typically achieved through the reaction of methanesulfonyl chloride with methylamine.
Experimental Protocols
General Procedure for the Synthesis of this compound
Figure 1: Workflow for the synthesis of this compound.
Materials:
-
Methanesulfonyl chloride
-
8M Methylamine in ethanol
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a stirred solution of 8M methylamine in ethanol in a round-bottom flask cooled to 0 °C, slowly add methanesulfonyl chloride (1.0 eq.) dropwise.[10]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.[10]
-
Remove the solvent under reduced pressure using a rotary evaporator.[10]
-
Dilute the residue with dichloromethane and filter to remove any precipitated solids.[10]
-
Concentrate the filtrate to afford this compound as an oil.[10]
General Protocol for Palladium-Catalyzed N-Arylation of Methanesulfonamide
Figure 2: General scheme for Pd-catalyzed N-arylation of methanesulfonamide.
Materials:
-
Aryl halide (bromide or chloride)
-
Methanesulfonamide
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and hotplate
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), methanesulfonamide (1.2-1.5 eq.), palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (2.0-3.0 eq.).
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety Profile: A Comparative Overview
Both methanesulfonamide and this compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
| Hazard | Methanesulfonamide | This compound |
| GHS Pictograms | Warning | Warning, Flammable |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[3] |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection.[3] |
This is a summary of key hazards and is not exhaustive. Always consult the full Safety Data Sheet (SDS) before handling these chemicals.
Conclusion: Making the Right Choice for Your Synthesis
The choice between this compound and methanesulfonamide is not merely one of structural nuance but a critical decision that can significantly impact the outcome of a synthetic transformation.
Choose Methanesulfonamide when:
-
A highly acidic N-H proton is required for catalysis or as a reactive handle.
-
The dual role of a cosolvent and general acid catalyst is beneficial, as in the Sharpless Asymmetric Dihydroxylation.
-
A crystalline, more polar reagent is preferred.
Consider this compound when:
-
A less acidic, more sterically hindered sulfonamide is desired.
-
Increased solubility in less polar organic solvents is advantageous.
-
The presence of two acidic N-H protons could lead to undesired side reactions (e.g., double arylation).
Ultimately, the optimal choice will be dictated by the specific requirements of the reaction, including the nature of the substrate, the desired product, and the reaction conditions. This guide has aimed to provide the fundamental principles and experimental evidence to empower chemists to make informed decisions in their synthetic endeavors.
References
- 1. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]
- 2. repository.nie.edu.sg [repository.nie.edu.sg]
- 3. This compound | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles: avoiding potentially genotoxic reagents and byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. One-pot N-arylation of indoles directly from N-arylsulfonylindoles via consecutive deprotection and S(N)Ar Reactions with activated Aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Strategic Guide to Sulfonamide Protecting Groups: Comparing N-Methylmethanesulfonamide and Its Alternatives
In the landscape of modern organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success, particularly in the assembly of complex molecules for pharmaceuticals and natural products.[1] Amines, with their inherent nucleophilicity and basicity, frequently require masking to direct reactivity and prevent undesirable side reactions.[2] Among the arsenal of amine protecting groups, sulfonamides stand out for their exceptional stability and robustness.[3][4]
This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of several key sulfonamide protecting groups: the exceptionally stable methanesulfonamide (of which N-methylmethanesulfonamide is an example), the classic p-toluenesulfonamide (tosyl), the readily cleavable nitrobenzenesulfonamide (nosyl), and the fluoride-labile 2-(trimethylsilyl)ethanesulfonamide (SES). We will delve into the causality behind experimental choices, provide validated protocols, and offer a logical framework for selecting the optimal protecting group for your synthetic strategy.
The Methanesulfonyl (Ms) Group: A Bastion of Stability
The methanesulfonyl (mesyl, Ms) group represents one of the most robust options for amine protection. When an amine is protected with methanesulfonyl chloride, it forms a methanesulfonamide (e.g., this compound from methylamine). This transformation drastically reduces the nitrogen's nucleophilicity and basicity due to the powerful electron-withdrawing effect of the sulfonyl moiety.[2]
Key Attributes:
-
Exceptional Stability: Methanesulfonamides are remarkably stable across a broad pH range, including strongly acidic and basic conditions, and are resistant to many common oxidizing and reducing agents.[2] This makes the Ms group ideal for multi-step syntheses where the protected amine must endure numerous transformations.[2]
-
Challenging Cleavage: This high stability is a double-edged sword. Deprotection typically requires harsh reductive methods, which may not be compatible with sensitive functional groups elsewhere in the molecule.[2]
-
Orthogonality: The specific and harsh conditions needed for Ms group removal provide excellent orthogonality with acid-labile groups (e.g., Boc), base-labile groups (e.g., Fmoc), and those removed by hydrogenolysis (e.g., Cbz).[2]
The Competitors: A Comparative Analysis
While the mesyl group offers supreme stability, other sulfonamides have been developed to provide a more nuanced balance between stability and ease of removal.
p-Toluenesulfonyl (Tosyl, Ts) Group
The tosyl group is arguably the most traditional and widely recognized sulfonamide protecting group.[5] Like the mesyl group, it confers high stability to the protected amine.[1]
-
Stability: Tosylamides are very stable across a wide pH range and are resistant to many reagents.[1]
-
Deprotection: Removal is challenging, often requiring strong reducing agents like sodium in liquid ammonia, or strongly acidic conditions like HBr in acetic acid.[1][5] These conditions limit its applicability in the synthesis of highly functionalized molecules.
2-Nitrobenzenesulfonyl (Nosyl, Ns) Group
The nosyl group was developed to address the critical issue of harsh deprotection conditions associated with traditional sulfonamides like tosyl.[6]
-
Stability: The nosyl group is robust enough for many synthetic transformations.
-
Mild Deprotection: Its defining feature is the ability to be cleaved under mild, often neutral conditions using a thiol nucleophile (e.g., thiophenol) and a base.[6][7] This unique cleavage mechanism makes the nosyl group orthogonal to most other common protecting groups.[6]
-
Activation: The strong electron-withdrawing nitro group acidifies the N-H proton of a primary sulfonamide, facilitating N-alkylation reactions, a strategy famously employed in the Fukuyama amine synthesis.[3][6]
2-(Trimethylsilyl)ethanesulfonyl (SES) Group
The SES group is a modern alternative that cleverly combines the stability of a sulfonamide with a fluoride-triggered cleavage mechanism.[4]
-
Stability: SES-protected amines are stable to a wide variety of reaction conditions, making them reliable for multi-step synthesis.[4]
-
Mild, Specific Cleavage: The group is readily removed under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[4] This specific cleavage method offers excellent orthogonality.
Quantitative Comparison of Sulfonamide Protecting Groups
The choice of a protecting group is a data-driven decision. The following table summarizes the key performance characteristics of the discussed sulfonamides.
| Protecting Group | Structure | Typical Installation Conditions | Stability Profile | Cleavage Conditions | Orthogonality |
| Methanesulfonyl (Ms) | CH₃SO₂- | MsCl, Et₃N, DCM, 0 °C to rt | Very High: Stable to strong acids/bases, many oxidants/reductants.[2] | Harsh: Mg/MeOH; LiAlH₄; Na/NH₃.[2][3] | Excellent with Boc, Cbz, Fmoc.[2] |
| Tosyl (Ts) | p-CH₃C₆H₄SO₂- | TsCl, Pyridine, DCM, 0 °C to rt | High: Stable across a broad pH range.[1] | Harsh: HBr/AcOH; Na/NH₃; SmI₂.[5][8] | Good with Boc, Fmoc. |
| Nosyl (Ns) | o-NO₂C₆H₄SO₂- | NsCl, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Moderate-High: Stable to acidic conditions (TFA).[6] | Mild: Thiophenol, K₂CO₃, DMF/MeCN.[6][9] | Excellent with Boc, Cbz.[6] |
| SES | (CH₃)₃SiCH₂CH₂SO₂- | SES-Cl, Base (e.g., Et₃N), DCM | High: Stable to many synthetic transformations.[4] | Mild: TBAF or CsF in MeCN/DMF, heat.[4] | Excellent with acid/base/H₂-labile groups. |
Visualizing the Synthetic Strategy
A clear understanding of the workflow and underlying mechanisms is crucial for successful implementation.
General Workflow for Amine Protection/Deprotection
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
A Senior Application Scientist's Guide to the Comparative Reactivity of N-Methylmethanesulfonamide and N,N-Dimethylmethanesulfonamide
Introduction
In the landscape of modern medicinal and synthetic chemistry, sulfonamides represent a cornerstone functional group, integral to a vast array of pharmaceuticals and agrochemicals.[1][2][3] Their prevalence stems from their unique electronic properties, metabolic stability, and ability to participate in crucial intermolecular interactions, such as hydrogen bonding.[4] Among the simplest alkylsulfonamides, N-Methylmethanesulfonamide (MMSA) and its tertiary analogue, N,N-dimethylmethanesulfonamide (DMMSA), serve as fundamental building blocks and structural motifs.[2][5]
While structurally similar, the substitution pattern on the sulfonamide nitrogen—a secondary amide in MMSA versus a tertiary amide in DMMSA—imparts profoundly different chemical personalities. This guide provides an in-depth, objective comparison of their reactivity, supported by physical data and validated experimental protocols. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the appropriate molecule for their specific synthetic or biological application.
Structural and Physicochemical Foundations
The divergence in reactivity between MMSA and DMMSA originates from a single structural variance: the presence of a proton on the nitrogen atom of MMSA. This seemingly minor difference has significant implications for the molecule's acidity, nucleophilicity, and role as a hydrogen bond donor.
Caption: Core structures of MMSA and DMMSA highlighting the key difference.
The powerful electron-withdrawing effect of the adjacent sulfonyl group (–SO₂) renders the N-H proton of MMSA significantly acidic, with a predicted pKa of approximately 11.6.[6][7][8] This makes MMSA readily deprotonatable by common, non-nucleophilic bases. In stark contrast, DMMSA lacks this acidic proton and is therefore inert to deprotonation under typical basic conditions. This fundamental property is the primary driver of their distinct synthetic utility.
Table 1: Comparative Physicochemical Properties
| Property | This compound (MMSA) | N,N-Dimethylmethanesulfonamide (DMMSA) | Reference(s) |
| CAS Number | 1184-85-6 | 918-05-8 | [9][10] |
| Molecular Formula | C₂H₇NO₂S | C₃H₉NO₂S | [9][10] |
| Molecular Weight | 109.15 g/mol | 123.18 g/mol | [9][10] |
| Appearance | White crystalline solid or colorless liquid | White to cream crystalline solid | [11] |
| Melting Point | 88-92 °C (as solid) | 42-51 °C | [4][11] |
| Boiling Point | 118 °C @ 0.3 mmHg | 119-120 °C @ 17 mmHg | [5][12] |
| pKa (N-H Proton) | ~11.6 (Predicted) | Not Applicable | [7] |
| Hydrogen Bond Donor | Yes | No | - |
| Hydrogen Bond Acceptor | Yes (Oxygen atoms) | Yes (Oxygen atoms) | - |
Comparative Reactivity Analysis
Acidity and N-Anion Formation
The most significant reactivity pathway available to MMSA, which is entirely absent for DMMSA, is its function as a proton acid. The resulting N-anion is a potent nucleophile, serving as a versatile intermediate for C-N bond formation.
Causality: The stability of the conjugate base of MMSA is derived from the delocalization of the negative charge onto the two electronegative oxygen atoms of the sulfonyl group. This resonance stabilization is what drives the acidity of the N-H proton.
Caption: Reaction pathway for MMSA deprotonation, a route unavailable to DMMSA.
This reactivity makes MMSA a valuable building block for synthesizing substituted sulfonamides, a common strategy in drug discovery to modulate properties like solubility and cell permeability.[2][4]
Nucleophilicity: A Tale of Two Nitrogens
When considering the nitrogen atom itself as a nucleophile, the comparison becomes more nuanced, involving a balance of electronic and steric effects.
-
This compound (MMSA): In its neutral state, the nitrogen of MMSA is a relatively weak nucleophile due to the electron-withdrawing sulfonyl group. However, upon deprotonation, the resulting anion is an excellent nucleophile, readily participating in Sₙ2 reactions.[13]
-
N,N-Dimethylmethanesulfonamide (DMMSA): The nitrogen in DMMSA is significantly more sterically hindered by the two methyl groups compared to the single methyl group in MMSA. While the inductive effect of two methyl groups should, in theory, make the nitrogen more electron-rich than neutral MMSA, this is offset by the steric bulk which impedes its approach to an electrophilic center.
Susceptibility to Hydrolysis
The sulfonamide S-N bond is known for its high stability, a feature that contributes to the pharmacokinetic profile of many sulfa drugs.[14] However, under forced acidic or basic conditions, hydrolysis can occur.
-
Acid-Catalyzed Hydrolysis: Both MMSA and DMMSA are expected to undergo hydrolysis under strong acidic conditions, likely proceeding through protonation of a sulfonyl oxygen, followed by nucleophilic attack of water at the sulfur center.[15][16] The rates are not expected to differ dramatically based on N-substitution alone.
-
Base-Catalyzed Hydrolysis: Here, the mechanisms diverge. For MMSA, the presence of the acidic N-H proton provides an alternative pathway. The reaction can be initiated by deprotonation, which may facilitate an E1cb-type mechanism or other pathways involving the N-anion.[15] For DMMSA, which lacks this proton, hydrolysis must proceed via direct nucleophilic attack of a hydroxide ion on the sterically hindered and electron-rich sulfur atom. This is a kinetically slow and unfavorable process for acyclic sulfonamides.[17]
Experimental Protocols & Workflows
Trustworthiness in science is built on reproducibility. The following protocols are designed as self-validating systems to probe the reactivity differences discussed.
Protocol 1: N-Alkylation of MMSA via Deprotonation
This experiment demonstrates the synthetic utility of the acidic N-H proton in MMSA, a reaction that is impossible with DMMSA.
Caption: Experimental workflow for the N-alkylation of MMSA.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the MMSA to form the sodium salt and H₂ gas. Cooling is essential to control the exothermic reaction.
-
Alkylation: After stirring for 30 minutes at 0 °C, slowly add the alkylating agent (e.g., benzyl bromide, 1.05 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Causality: This step safely neutralizes any unreacted NaH.
-
Workup & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Comparative Hydrolysis Study
This protocol provides a framework for quantitatively comparing the stability of MMSA and DMMSA under basic conditions.
-
Stock Solutions: Prepare 10 mM stock solutions of MMSA and DMMSA in a suitable solvent (e.g., acetonitrile).
-
Reaction Setup: In separate, sealed vials, combine 1 mL of 1 M NaOH (aqueous) with 100 µL of the MMSA stock solution. Repeat for the DMMSA stock solution. Prepare control vials using 1 M NaCl instead of NaOH.
-
Incubation: Place all vials in a heating block set to 60 °C.
-
Time Points: At specified time points (e.g., 0, 2, 6, 12, 24 hours), remove an aliquot (e.g., 100 µL) from each vial.
-
Analysis: Immediately quench the aliquot by neutralizing with an equivalent amount of 1 M HCl. Analyze the sample by High-Performance Liquid Chromatography (HPLC) to quantify the remaining percentage of the parent compound.
-
Data Interpretation: Plot the percentage of remaining MMSA and DMMSA versus time. It is expected that MMSA will show a significantly faster rate of degradation under basic conditions compared to DMMSA, which should remain largely intact.
Implications in Research and Drug Development
The choice between incorporating an MMSA or DMMSA motif into a molecule has profound consequences for its application.
-
As a Synthetic Intermediate: MMSA is a versatile building block, allowing for the introduction of diverse functionality at the nitrogen position via the deprotonation-alkylation sequence.[4][12] DMMSA, being largely unreactive at the nitrogen, is not suitable for this purpose.
-
In Medicinal Chemistry: The N-H group of MMSA is a potent hydrogen bond donor. This capability is often critical for high-affinity binding to biological targets like enzymes and receptors.[4] Replacing this N-H with an N-CH₃ (as in DMMSA) eliminates this key interaction, which can drastically alter or abolish biological activity. Conversely, if a hydrogen bond donor is undesirable at a specific position, or if metabolic stability at that site is a concern, the DMMSA motif offers a robust alternative. The sulfonamide group is a key pharmacophore in many kinase inhibitors and other approved drugs.[4]
Conclusion
The reactivities of this compound and N,N-dimethylmethanesulfonamide are fundamentally dictated by the presence or absence of an acidic N-H proton.
-
This compound (MMSA) is best viewed as a reactive synthetic intermediate. Its key feature is its acidity, which allows it to be converted into a potent N-nucleophile for building molecular complexity. In a biological context, it serves as a crucial hydrogen bond donor.
-
N,N-Dimethylmethanesulfonamide (DMMSA) is characterized by its chemical stability and inertness. Lacking an acidic proton and possessing a sterically hindered nitrogen, it is resistant to many common transformations. Its primary role is as a stable structural component or a polar aprotic solvent, where its inability to act as a hydrogen bond donor is a defining feature.
The selection between these two molecules is therefore not a matter of superiority, but of strategic design. Understanding their distinct chemical personalities empowers the scientist to make informed decisions, whether the goal is to construct a complex new molecule or to fine-tune the interaction of a drug candidate with its biological target.
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. nbinno.com [nbinno.com]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. N-Methyl methanesulfonamide CAS#: 1184-85-6 [m.chemicalbook.com]
- 8. 1184-85-6 CAS MSDS (N-Methyl methanesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A14454.06 [thermofisher.com]
- 12. N-Methyl methanesulfonamide | 1184-85-6 [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison for Amine Protection: N-Methylmethanesulfonamide vs. Tosyl Groups
In the intricate world of multi-step organic synthesis, particularly in drug development and natural product synthesis, the judicious selection of protecting groups is paramount. An ideal protecting group should be easy to install, stable under a variety of reaction conditions, and readily removable without affecting other functional groups.[1] For the protection of amines, sulfonamides have long been a mainstay due to their robust nature.[2][3] The p-toluenesulfonyl (tosyl, Ts) group is a classic example, widely used but notorious for its challenging cleavage.[1][4] This guide explores a powerful alternative strategy: the use of an N-methylated methanesulfonamide, which offers unparalleled stability for amines in the face of harsh reagents, and compares it directly with the traditional tosyl group.
While the term "N-Methylmethanesulfonamide" refers to a specific chemical compound, in the context of a protecting group, it describes the resulting structure after an amine has been protected first with a methanesulfonyl (mesyl, Ms) group and subsequently methylated on the sulfonamide nitrogen. This N-alkylation dramatically alters the group's properties, creating a protecting group of exceptional stability.
The Workhorse: The Tosyl (Ts) Protecting Group
The tosyl group is one of the most common sulfonyl protecting groups for amines.[1] It is typically installed by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[3][5]
Key Characteristics of Tosylamides:
-
High Stability: Tosylamides are exceptionally stable to a wide range of conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents.[3][4] This stability makes them reliable for protecting amines through numerous synthetic steps.
-
Reduced Nucleophilicity: The electron-withdrawing nature of the tosyl group significantly decreases the nucleophilicity and basicity of the protected amine.[3][5]
-
Challenging Deprotection: The very stability that makes the tosyl group attractive also presents its primary drawback: cleavage often requires harsh conditions.[6] Common methods include dissolving metal reductions (e.g., sodium in liquid ammonia, Mg/MeOH) or strong acids at high temperatures (e.g., HBr/AcOH).[3][5][7]
The Fortress: The N-Methylated Methanesulfonamide
For syntheses requiring a level of stability beyond what even a tosyl group can offer, the N-methylated methanesulfonamide provides a solution. This protected form is created in a two-step process: first, the amine is reacted with methanesulfonyl chloride (MsCl) to form the primary sulfonamide, which is then alkylated on the nitrogen, for instance, with methyl iodide, to yield the N-methylated sulfonamide.
Key Advantages of N-Methylated Sulfonamides:
-
Extreme Inertness: N-alkylation of a sulfonamide removes the acidic proton, rendering the group even more resistant to basic conditions and removing the possibility of N-alkylation as a side reaction.[1][6] This makes the protected amine exceptionally robust through complex and demanding synthetic sequences.
-
Resistance to Nucleophiles and Bases: The absence of the acidic N-H proton makes the N-methylated sulfonamide unreactive towards bases and prevents its participation in reactions like the Mitsunobu or other alkylations that primary sulfonamides can undergo.[3]
-
Controlled, albeit Harsh, Removal: The cleavage of N-methylated sulfonamides is even more challenging than that of tosylamides, representing a trade-off for their extreme stability. Deprotection typically requires powerful reductive methods, such as the use of low-valent titanium reagents or dissolving metal reductions.[8][9]
Performance Comparison: this compound vs. Tosyl Group
| Feature | Tosyl (Ts) Group | N-Methylated Methanesulfonamide (N(Me)Ms) |
| Installation | One step (Tosyl chloride + base) | Two steps (Mesyl chloride + base, then N-methylation) |
| Stability to Acid | Very High | Exceptional |
| Stability to Base | High (but N-H is acidic) | Exceptional (no acidic N-H) |
| Stability to Reductants | Moderate (cleaved by Na/NH₃, SmI₂) | High (requires harsh reductive cleavage) |
| Stability to Oxidants | Very High | Very High |
| Cleavage Conditions | HBr/AcOH, Na/NH₃, Mg/MeOH, SmI₂, Li/naphthalene, hv/organocatalyst[3][4][7] | Low-valent titanium (Ti(O-i-Pr)₄/Me₃SiCl/Mg), Birch reduction[8][9][10] |
| Key Advantage | Widely used, well-understood, high stability. | Extreme stability for highly demanding syntheses. |
| Key Disadvantage | Difficult to cleave.[1] | Very difficult to cleave; two-step installation. |
Experimental Protocols
Workflow: Amine Protection and Deprotection
Caption: Comparative workflows for amine protection and deprotection.
Protocol 1: Protection of Benzylamine with Tosyl Chloride
-
Dissolve benzylamine (1.0 eq) in dichloromethane (DCM, ~0.5 M).
-
Add pyridine (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with 1 M HCl and separate the layers.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-benzyl-4-methylbenzenesulfonamide.
Protocol 2: Protection of Benzylamine as this compound
Step A: Formation of N-Benzylmethanesulfonamide
-
Dissolve benzylamine (1.0 eq) and triethylamine (1.5 eq) in DCM (~0.5 M) and cool to 0 °C.
-
Slowly add methanesulfonyl chloride (1.1 eq).
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours.
-
Work up the reaction as described in Protocol 1 to isolate N-benzylmethanesulfonamide.
Step B: N-Methylation
-
Dissolve N-benzylmethanesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.4 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add methyl iodide (MeI, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly adding saturated NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield N-benzyl-N-methylmethanesulfonamide.
Protocol 3: Deprotection of N-Tosyl Benzylamine via Mg/MeOH
-
To a solution of N-benzyl-4-methylbenzenesulfonamide (1.0 eq) in anhydrous methanol (~0.2 M), add magnesium turnings (10 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the solid magnesium salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to remove any remaining sulfonic acid byproducts.
-
Dry the organic layer, concentrate, and purify the resulting benzylamine if necessary.
Protocol 4: Deprotection of this compound via Low-Valent Titanium[8]
-
Under an inert atmosphere, add Mg powder (10 eq) and Ti(O-i-Pr)₄ (2.5 eq) to anhydrous THF.
-
Add Me₃SiCl (10 eq) dropwise to the suspension at room temperature.
-
Stir the resulting mixture at room temperature for 30 minutes to generate the low-valent titanium reagent.
-
Add a solution of N-benzyl-N-methylmethanesulfonamide (1.0 eq) in THF.
-
Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by carefully adding 1 M HCl.
-
Basify the aqueous layer with NaOH solution until pH > 10.
-
Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, concentrate, and purify to yield benzylamine.
Conclusion
The choice between a tosyl group and an N-methylated methanesulfonamide for amine protection is a strategic decision based on the required level of stability versus the ease of removal. The tosyl group offers a robust, well-established method suitable for many complex syntheses. However, when a synthetic route involves exceptionally harsh conditions where even a tosylamide might be compromised, the N-methylated methanesulfonamide serves as a nearly indestructible shield for the amine functionality. Its use is reserved for cases where its extreme inertness outweighs the challenges of its two-step installation and the powerful reductive conditions required for its ultimate cleavage. Understanding the distinct advantages and limitations of each group allows the synthetic chemist to navigate complex molecular architectures with greater precision and success.
References
- 1. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. p-Toluenesulfonamides [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. "Reductive cleavage of N-substituted benzenesulfonamides and p-sulfamyl" by Robert E. Davenport [scholarlycommons.pacific.edu]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for N-Methylmethanesulfonamide (MMS)
Introduction: The Imperative for Controlling N-Methylmethanesulfonamide
In pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring patient safety. Among the most critical are genotoxic impurities (GTIs), which have the potential to damage DNA and cause mutations, even at trace levels.[1] this compound (MMS), a member of the sulfonate ester class, is a well-known potential genotoxic impurity.[2] It can theoretically form during the synthesis of active pharmaceutical ingredients (APIs) that are manufactured as mesylate salts or use methanesulfonic acid in the process.[3][4]
Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the control of such impurities.[5][6][7] A central concept in these guidelines is the Threshold of Toxicological Concern (TTC), which for most genotoxic impurities is set at a maximum intake of 1.5 µg per day, a level associated with a negligible lifetime cancer risk.[2][5] Achieving and demonstrating control at such low levels necessitates the development and validation of highly sensitive and specific analytical methods.
This guide provides an in-depth comparison of the primary analytical techniques used for MMS quantification and presents a comprehensive framework for the validation of a chosen method. The principles and protocols described herein are grounded in the latest regulatory expectations, including the ICH Q2(R2) guideline on the validation of analytical procedures, to ensure that your method is fit for its intended purpose.[8][9][10][11]
A Comparative Analysis of Core Analytical Methodologies
The trace-level quantification of a small, polar, and non-chromophoric molecule like MMS presents unique analytical challenges. The two most powerful and widely accepted techniques for this application are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds.[3] MMS, with its relatively low molecular weight, is well-suited for GC analysis.
-
Principle of Operation: The sample is injected into a heated inlet, where MMS is vaporized and transferred by a carrier gas (typically helium) onto a chromatographic column. The column separates MMS from other matrix components based on its boiling point and interaction with the stationary phase. The separated MMS then enters the mass spectrometer, where it is ionized, and the resulting ions are separated by their mass-to-charge ratio (m/z), providing highly specific detection and quantification.[3][12]
-
Advantages:
-
High Sensitivity: Can readily achieve the low limits of detection (LOD) and quantitation (LOQ) required to meet the TTC.[13][14]
-
Excellent Specificity: The use of Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions characteristic of MMS, provides exceptional selectivity against matrix interference.[13]
-
Established Methodology: Numerous validated GC-MS methods for sulfonate esters have been published and are widely accepted by regulatory agencies.[3][12]
-
-
Considerations:
-
Sample Preparation: A liquid-liquid extraction (LLE) step is often required to transfer the MMS from a potentially non-volatile drug substance matrix into a volatile organic solvent suitable for GC injection.[15]
-
Column Selection: The choice of GC column is critical for achieving good peak shape and resolution. A mid-polarity column, such as one with a 6% cyanopropylphenyl phase, often provides optimal performance.[15]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is an exceptionally versatile and powerful technique renowned for its high selectivity and sensitivity, making it a strong alternative for GTI analysis.[16]
-
Principle of Operation: The sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. MMS is separated from other components on a reversed-phase column. The eluent from the LC flows into the mass spectrometer, typically an electrospray ionization (ESI) source. In the tandem MS, a specific precursor ion for MMS is selected, fragmented, and one or more specific product ions are monitored for quantification (Multiple Reaction Monitoring - MRM). This process provides an extremely high degree of specificity.[16][17]
-
Advantages:
-
Exceptional Specificity: The MRM transition is unique to the analyte's structure, virtually eliminating matrix interferences and providing unambiguous identification.[17]
-
Simplified Sample Preparation: Often, a simple "dilute-and-shoot" approach is feasible, reducing sample preparation time and potential for error.
-
Broad Applicability: Can analyze a wider range of impurities, including those that are not amenable to GC due to low volatility or thermal instability.
-
-
Considerations:
-
Ionization Efficiency: MMS does not ionize efficiently by default. Method development may require exploring different mobile phase additives or considering a derivatization strategy to enhance the signal.[17][18]
-
Matrix Effects: Although MRM reduces interferences, components from the sample matrix can still suppress or enhance the ionization of MMS in the ESI source, which must be assessed during validation.[16]
-
Rationale for Method Selection
The choice between GC-MS and LC-MS/MS depends on several factors. A logical approach to this decision is outlined below.
Caption: Decision tree for analytical method selection.
For the remainder of this guide, we will focus on the detailed validation of a GC-MS method , a common and highly effective choice for MMS analysis.
A Comprehensive Validation Protocol for a GC-MS Method
The objective of method validation is to provide documented evidence that the procedure is fit for its intended purpose.[11] The following validation characteristics are derived from the ICH Q2(R2) guideline.[8][9]
Validation Workflow Overview
The validation process is a systematic series of experiments designed to test the performance of the analytical method.
Caption: Workflow for analytical method validation.
Quantitative Data Summary & Acceptance Criteria
The following table summarizes the typical validation parameters and their acceptance criteria for a GTI method.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, spiked API, and unspiked API. | No interference from endogenous components at the retention time of MMS. |
| Linearity | Analyze 5-7 concentration levels from LOQ to 150% of the specification limit. | Correlation Coefficient (r²) ≥ 0.99. Y-intercept should be insignificant. |
| Accuracy | Spike API at 3 concentration levels (e.g., LOQ, 100%, 150%) with n=3 replicates each. | Mean recovery between 80.0% and 120.0%.[19] |
| Precision (Repeatability) | Analyze n=6 replicate preparations at 100% of the target concentration. | Relative Standard Deviation (RSD) ≤ 15%. |
| Precision (Intermediate) | Repeat precision analysis on a different day, with a different analyst, or on a different instrument. | RSD ≤ 20%. |
| Limit of Quantitation (LOQ) | Determine via Signal-to-Noise (S/N) ratio or standard deviation of the response. | S/N ratio ≥ 10. Precision (RSD) at LOQ should be ≤ 25%. |
| Limit of Detection (LOD) | Determine via Signal-to-Noise (S/N) ratio. | S/N ratio ≥ 3. |
| Robustness | Deliberately vary key method parameters (e.g., GC flow rate ±5%, oven ramp ±2°C/min). | Method results should remain unaffected by the variations. System suitability must pass. |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide to performing the validation experiments.
GC-MS Instrumentation and Conditions
-
GC System: Agilent 8890 or equivalent
-
MS Detector: Agilent 5977B MSD or equivalent
-
Column: Rtx-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)[15]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet: Splitless mode, 200°C
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 20°C/min, hold 5 min
-
MS Source: 230°C
-
MS Quad: 150°C
-
Detection Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for MMS: m/z 95, 79 (Quantifier: 95)
Preparation of Solutions
-
Diluent: Dichloromethane (DCM)
-
MMS Stock Standard (100 µg/mL): Accurately weigh ~10 mg of MMS reference standard into a 100 mL volumetric flask and dilute to volume with DCM.
-
Linearity Standards: Prepare a series of dilutions from the stock standard to cover the range from the LOQ (e.g., 0.05 µg/mL) to 150% of the specification limit (e.g., 1.5 µg/mL).
-
Sample Preparation:
-
Weigh ~200 mg of the drug substance into a centrifuge tube.
-
Add 10 mL of water and vortex to dissolve.
-
Add 5 mL of DCM and vortex vigorously for 2 minutes.
-
Centrifuge for 5 minutes to separate the layers.
-
Carefully transfer the lower organic (DCM) layer to a GC vial for analysis.
-
Validation Experiments: Step-by-Step
-
Inject the diluent (DCM) to establish a baseline.
-
Prepare a sample of the drug substance as per the sample preparation protocol and inject it.
-
Prepare a spiked sample by adding a known amount of MMS stock standard to the drug substance before extraction. Inject the final extract.
-
Analysis: Confirm that no significant peaks are observed at the retention time of MMS in the unspiked sample and blank injections. The peak in the spiked sample should be symmetrical and free from co-eluting interferences.
-
Inject each of the 5-7 linearity standards in triplicate.
-
Analysis: Plot the average peak area against the concentration for each level. Perform a linear regression analysis to calculate the correlation coefficient (r²), slope, and y-intercept.
-
Prepare three sets of samples of the drug substance.
-
Spike each set at a different concentration level (e.g., LOQ, 100%, 150% of the specification limit). Prepare three replicates at each level.
-
Prepare a set of standard solutions in DCM at the same final concentrations as the spiked samples.
-
Process and inject all samples and standards.
-
Analysis: Calculate the percentage recovery for each replicate using the formula: (Peak Area of Spiked Sample / Peak Area of Standard) * 100. The mean recovery and RSD should meet the acceptance criteria.
-
Repeatability: Prepare six individual samples of the drug substance, each spiked with MMS to the 100% specification limit. Process and analyze each sample.
-
Intermediate Precision: Have a different analyst repeat the repeatability experiment on a different day using a different instrument if possible.
-
Analysis: Calculate the mean concentration and the RSD (%) for each set of six preparations.
-
Prepare a series of very dilute MMS standards.
-
Inject them and determine the concentration that yields a signal-to-noise ratio of approximately 3 (for LOD) and 10 (for LOQ).
-
To confirm the LOQ, prepare six replicate samples spiked at the determined LOQ concentration and verify that the precision (RSD) is acceptable (typically ≤ 25%).
Conclusion: Ensuring Method Reliability and Regulatory Compliance
A thoroughly validated analytical method is a cornerstone of quality control for genotoxic impurities like this compound. It provides the necessary assurance that the method is reliable, reproducible, and fit for the purpose of protecting patient safety. By systematically evaluating parameters such as specificity, linearity, accuracy, and precision, laboratories can confidently report data to support regulatory filings and ensure product quality throughout its lifecycle. Both GC-MS and LC-MS/MS are powerful tools for this task, and the selection should be based on a scientific rationale considering the specific application and available resources. Adherence to the principles outlined in ICH guidelines is not merely a regulatory requirement; it is a commitment to scientific integrity.[10][20]
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. edqm.eu [edqm.eu]
- 3. Development and validation of GC-MS method for the determination of methyl methanesulfonate and ethyl methanesulfonate in imatinib mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. tera.org [tera.org]
- 7. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. scite.ai [scite.ai]
- 13. Determination of sulfonate ester genotoxic impurities in imatinib mesylate by gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tsijournals.com [tsijournals.com]
- 15. d-nb.info [d-nb.info]
- 16. resolian.com [resolian.com]
- 17. Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. propharmagroup.com [propharmagroup.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies Involving N-Methylmethanesulfonamide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and analytical science, specificity is paramount. The ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present is a cornerstone of reliable data.[1] This guide provides an in-depth comparison of methodologies for evaluating the cross-reactivity of N-Methylmethanesulfonamide (CH₃SO₂NHCH₃), a simple sulfonamide that may be encountered as a metabolite, impurity, or a structural analog of a therapeutic candidate.
Understanding the potential for cross-reactivity is critical for several reasons:
-
Diagnostic and Bioanalytical Specificity : In immunoassays, antibodies designed to detect a target molecule may bind to structurally similar, non-target molecules, leading to false positives or inaccurate quantification.[2][3]
-
Drug Development : During lead optimization and preclinical studies, it's essential to ensure that assays for a drug candidate are not confounded by its metabolites or other endogenous compounds.[3]
-
Impurity Profiling : Characterizing the specificity of analytical methods ensures that process-related impurities or degradants do not interfere with the quantification of the active pharmaceutical ingredient (API).[4]
This guide will compare the two primary analytical platforms for such studies—Immunoassays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—providing the theoretical basis, practical protocols, and data interpretation frameworks necessary for a robust cross-reactivity assessment.
Comparing Analytical Platforms: Immunoassay vs. LC-MS/MS
The choice between an immunoassay and a mass spectrometry-based method depends on the specific question being asked, the required sensitivity and specificity, and the stage of development.
| Feature | Immunoassay (e.g., Competitive ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding competition. | Physicochemical separation followed by mass-to-charge ratio detection.[5] |
| Specificity | Dependent on antibody epitope recognition; susceptible to cross-reactivity from structurally similar molecules.[2] | Very high; based on chromatographic retention time and specific precursor-to-product ion transitions.[6][7] |
| Sensitivity | High (pg/mL to ng/mL range). | Extremely high (pg/mL to fg/mL range).[4] |
| Throughput | High; suitable for screening large numbers of samples. | Lower than immunoassays, but improving with modern systems. |
| Development Time | Can be lengthy and resource-intensive if a new antibody is required. | Method development can be rapid for known compounds.[8] |
| Matrix Effects | Susceptible to interference from complex biological matrices.[2] | Can be minimized with appropriate sample preparation and chromatographic separation. |
Part 1: The Immunoassay Approach to Cross-Reactivity
Immunoassays, particularly the competitive Enzyme-Linked Immunosorbent Assay (ELISA), are a common tool for quantifying small molecules like this compound. Specificity in this context is entirely dependent on the quality of the primary antibody.[9]
Causality in Immunoassay Design
The core principle of a competitive ELISA for a small molecule (hapten) involves competition between the free analyte (this compound) in the sample and a labeled version of the analyte (or an analyte-protein conjugate) for a limited number of antibody binding sites. High concentrations of the free analyte result in less binding of the labeled analyte and thus a lower signal, and vice versa.
Cross-reactivity occurs when a compound structurally similar to this compound also binds to the antibody, displacing the labeled analyte and generating a signal as if the target analyte were present.[10] The chemical structures responsible for immunological reactions to sulfonamides are well-studied, often involving the N1 heterocyclic ring and the N4 arylamine group in sulfonamide antibiotics.[11][12][13] While this compound lacks these specific motifs, its core sulfonamide group could still be recognized by antibodies raised against other sulfonamides.
Experimental Workflow: Competitive ELISA
Below is a diagram and a step-by-step protocol for assessing the cross-reactivity of this compound using a competitive ELISA.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Detailed Protocol: Competitive ELISA
This protocol is a self-validating system, where the performance of the this compound standard curve provides the benchmark against which potential cross-reactants are measured.
-
Plate Coating : Coat a 96-well microtiter plate with an this compound-protein conjugate (e.g., -BSA) overnight at 4°C. Causality: This immobilizes one of the competitors to the solid phase.
-
Washing and Blocking : Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block remaining non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. Causality: Blocking is crucial to prevent non-specific binding of antibodies, which would increase background noise.
-
Preparation of Competitors :
-
Prepare a standard curve of this compound in assay buffer, typically ranging from 0.1 to 1000 ng/mL.
-
Prepare solutions of potential cross-reactants (e.g., methanesulfonamide, other sulfonamides) at a high concentration (e.g., 10,000 ng/mL) and then serially dilute.
-
-
Competitive Reaction : Add the standards or potential cross-reactant solutions to the wells, followed immediately by a fixed, limited concentration of the primary antibody against this compound. Incubate for 1-2 hours. Causality: This is the competition step. The amount of primary antibody that binds to the coated plate is inversely proportional to the concentration of free analyte in the solution.
-
Detection :
-
Wash the plate to remove unbound antibody and analyte.
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-linked anti-rabbit IgG) that binds to the primary antibody. Incubate for 1 hour.
-
Wash the plate thoroughly.
-
Add a colorimetric substrate (e.g., TMB). The enzyme will convert the substrate to a colored product.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis :
-
Plot a standard curve of absorbance vs. log concentration for this compound.
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 for each potential cross-reactant.
-
Calculate the percent cross-reactivity (%CR) using the following formula, as recommended by established immunoassay principles:[10] %CR = (IC50 of this compound / IC50 of Cross-reactant) x 100
-
Data Presentation: Immunoassay Cross-Reactivity
Illustrative data based on typical sulfonamide immunoassays.[14]
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 15 | 100% |
| Methanesulfonamide | 300 | 5.0% |
| Sulfamethoxazole | 1,500 | 1.0% |
| Furosemide (non-antibiotic sulfonamide) | >10,000 | <0.15% |
| Celecoxib (non-antibiotic sulfonamide) | >10,000 | <0.15% |
Interpretation: In this hypothetical example, the antibody shows high specificity for this compound. It has minimal cross-reactivity with the parent compound methanesulfonamide and even less with the structurally more complex sulfonamide antibiotic, sulfamethoxazole. Critically, it does not cross-react with non-antibiotic sulfonamides, which is consistent with literature that suggests the immunologic determinants of sulfonamide antibiotics are not present in other sulfonamide-containing drugs.[15][16][17]
Part 2: The LC-MS/MS Approach for Unambiguous Specificity
For a definitive assessment of specificity, LC-MS/MS is the gold standard.[4][18] It combines the separating power of liquid chromatography with the highly selective and sensitive detection of mass spectrometry.[5][6] An LC-MS/MS assay's specificity relies on two independent parameters: the chromatographic retention time and the mass-to-charge (m/z) transitions of the analyte.
Causality in LC-MS/MS Design
-
Chromatographic Separation : The LC column separates this compound from potential cross-reactants and matrix components based on their physicochemical properties (e.g., polarity, size). If two compounds have the same mass but different structures (isomers), the column must be able to separate them chromatographically.
-
Mass Spectrometric Detection : The mass spectrometer provides two levels of specificity. First, a quadrupole selects the ionized parent molecule (the precursor ion) based on its specific m/z. This ion is then fragmented in a collision cell, and a second quadrupole selects a specific fragment ion (the product ion) for detection. This precursor-to-product transition is unique to the analyte's structure. This process is known as Multiple Reaction Monitoring (MRM).[5]
A cross-reactivity or interference study in LC-MS/MS aims to demonstrate that in a sample containing both the analyte and potential interferents, the signal detected at the specific retention time and MRM transition of the analyte is solely attributable to the analyte.
Experimental Workflow: LC-MS/MS Specificity Study
Caption: Workflow for an LC-MS/MS specificity and interference study.
Detailed Protocol: LC-MS/MS Specificity
This protocol is designed according to the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[19][20][21]
-
Method Development :
-
MS Optimization : Infuse a standard solution of this compound into the mass spectrometer to determine its precursor ion m/z and optimize fragmentation to identify the most stable and intense product ion. This defines the unique MRM transition.
-
LC Optimization : Develop a chromatographic method (e.g., reverse-phase HPLC) that provides a sharp, symmetrical peak for this compound with a stable retention time, well-separated from the solvent front and any matrix components.
-
-
Sample Preparation :
-
Sample 1 (Blank) : Analyze a blank matrix sample (e.g., drug-free plasma) to ensure no endogenous components produce a signal in the analyte's MRM channel at its retention time.
-
Sample 2 (Analyte) : Analyze a blank matrix sample spiked with this compound at a low concentration (e.g., near the limit of quantitation). This confirms the retention time and response of the analyte.
-
Sample 3 (Interferents) : Analyze a blank matrix sample spiked with a high concentration of all potential cross-reactants/interferents without the analyte.
-
Sample 4 (Analyte + Interferents) : Analyze a blank matrix sample spiked with this compound (low concentration) and the high concentration mixture of potential interferents.
-
-
Data Analysis :
-
In the chromatogram for Sample 3, there should be no significant peak in the MRM channel for this compound at its expected retention time.
-
Compare the chromatograms for Sample 2 and Sample 4. The peak area and retention time for this compound should be equivalent (e.g., within ±15%). A significant change in peak area or shape in Sample 4 would indicate interference.
-
Data Presentation: LC-MS/MS Specificity
Illustrative data from a specificity experiment.
| Sample ID | Spiked Components | Analyte Peak Area (at expected RT) | Analyte Retention Time (min) | Result |
| 1. Blank Matrix | None | < LLOQ | N/A | Pass |
| 2. Analyte Only | This compound (5 ng/mL) | 51,200 | 3.45 | - |
| 3. Interferents Only | Methanesulfonamide, Sulfamethoxazole, Furosemide, Celecoxib (1000 ng/mL each) | < LLOQ | N/A | Pass |
| 4. Analyte + Interferents | Analyte (5 ng/mL) + Interferents (1000 ng/mL each) | 50,850 | 3.46 | Pass |
Interpretation: The data demonstrates the high specificity of the LC-MS/MS method. The potential cross-reactants, even at concentrations 200-fold higher than the analyte, did not produce any interfering signal at the analyte's retention time (Sample 3). Furthermore, their presence did not affect the quantification of the analyte (compare Sample 2 and Sample 4), confirming the method is free from interference and suitable for its intended purpose.[1]
Conclusion and Recommendations
Both immunoassays and LC-MS/MS are powerful tools for assessing the cross-reactivity of this compound, but they serve different purposes and provide different levels of assurance.
-
Immunoassays are excellent for high-throughput screening applications where a highly specific antibody has been developed. Cross-reactivity studies are a critical part of the validation for any new immunoassay to understand its limitations.
-
LC-MS/MS provides an orthogonal and more definitive measure of specificity. It is the preferred method for regulatory submissions and for troubleshooting or confirming unexpected results from an immunoassay.[4]
For comprehensive drug development and research programs, a dual approach is often optimal. An immunoassay may be used for rapid screening of large sample sets, while a validated LC-MS/MS method is used as the reference method to confirm specificity and provide unequivocal quantitative data for pivotal studies. This ensures both efficiency and the highest level of scientific integrity.
References
- 1. fda.gov [fda.gov]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. clinicalpub.com [clinicalpub.com]
- 9. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulfonamide cross-reactivity: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cross reactivity sulfonamide and nonantibiotic sulfonamides [aaaai.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. fda.gov [fda.gov]
- 21. starodub.nl [starodub.nl]
A Senior Application Scientist's Guide to the Comparative Analysis of N-Methylmethanesulfonamide from Different Suppliers
For researchers, scientists, and professionals in drug development, the quality of starting materials is non-negotiable. N-Methylmethanesulfonamide (CAS No. 1184-85-6), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1] The seemingly identical white crystalline solid or colorless liquid offered by various suppliers can exhibit subtle but critical differences in purity, impurity profiles, and residual solvent content.[2][3] These variations can significantly impact reaction kinetics, yield, and the safety profile of the final product.
This guide provides a comprehensive framework for the comparative analysis of this compound from different suppliers. It is designed to empower researchers to make informed decisions based on robust analytical data. We will move beyond simple specification sheets and delve into the practical, hands-on analytical work required to truly qualify a supplier. The protocols described herein are grounded in established pharmacopeial methods and industry best practices to ensure scientific integrity and generate trustworthy, reproducible results.
The Analytical Imperative: Establishing a Quality Baseline
The objective of this comparative analysis is to meticulously evaluate key quality attributes of this compound obtained from three representative (and for this guide, hypothetical) suppliers: Supplier A, Supplier B, and Supplier C. The analytical workflow is designed to provide a multi-faceted view of each supplier's material, focusing on:
-
Identity: Unambiguous confirmation of the molecular structure.
-
Purity: Quantitation of the main compound and detection of any impurities.
-
Residual Volatiles: Identification and quantification of residual organic solvents from the manufacturing process.
-
Water Content: Measurement of moisture, which can affect reactivity and stability.
This holistic approach ensures that the selected supplier not only meets but exceeds the quality demands for sensitive applications.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the comparative analysis, from sample reception to the final supplier qualification decision.
Caption: Overall workflow for the comparative analysis of this compound.
Materials and Methods: The Foundation of Trustworthy Data
The validity of any comparative analysis rests on the robustness of its analytical methods. The following protocols are detailed to be self-validating, referencing established standards such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) guidelines.
Materials
-
This compound samples from Supplier A, Supplier B, and Supplier C.
-
HPLC-grade acetonitrile, methanol, and water.
-
Deuterated dimethyl sulfoxide (DMSO-d6) for NMR analysis.
-
Karl Fischer titrant and solvent (e.g., Hydranal™-Composite 5 and Hydranal™-Methanol Rapid).
-
Reference standards for common residual solvents (e.g., ethanol, dichloromethane, toluene).
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to separate this compound from potential process-related impurities and degradation products. The principles of method validation are based on ICH Q2(R1) guidelines.[4][5][6]
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of a 50:50 water/acetonitrile mixture to create a 1 mg/mL solution.
Causality Behind Experimental Choices: A C18 column is a workhorse for the separation of moderately polar small molecules. The gradient elution from a highly aqueous mobile phase to a high organic content ensures the elution of both polar and non-polar impurities. Detection at a low wavelength (210 nm) is chosen to maximize the chances of observing impurities that may lack a strong chromophore.
Gas Chromatography-Headspace (GC-HS) for Residual Solvents
Residual solvents provide no therapeutic benefit and must be controlled.[2][7] This method follows the principles outlined in USP General Chapter <467> Residual Solvents.[1][7][8]
-
Instrumentation: GC system with a headspace autosampler and a Flame Ionization Detector (FID) (e.g., Agilent 7890B with 7697A Headspace Sampler or equivalent).
-
Column: G43 phase (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Oven Program:
-
Initial: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 20 minutes
-
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable diluent (e.g., dimethyl sulfoxide or water). Seal the vial immediately.
Causality Behind Experimental Choices: Headspace sampling is ideal as it introduces only the volatile components into the GC system, protecting the instrument from non-volatile sample matrix contamination.[9][10] A G43 (6% cyanopropylphenyl / 94% dimethylpolysiloxane) column is specified in USP <467> for its excellent selectivity for a wide range of common pharmaceutical solvents.[11]
¹H Nuclear Magnetic Resonance (NMR) for Identity Confirmation
NMR provides an unambiguous confirmation of the molecular structure.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of DMSO-d6.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Expected Spectrum: The ¹H NMR spectrum of this compound should exhibit two key signals: a singlet corresponding to the methyl group attached to the sulfur atom (S-CH₃) and another signal for the methyl group attached to the nitrogen atom (N-CH₃), along with a signal for the N-H proton. The chemical shifts and integration values should be consistent with the structure.[12]
Karl Fischer Titration for Water Content
This is the gold standard for accurate water content determination.[13][14][15]
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator. A volumetric titrator is suitable for expected water content above 0.1%.[16]
-
Procedure:
-
Standardize the Karl Fischer reagent with a known water standard.
-
Accurately weigh a suitable amount of the this compound sample directly into the titration vessel.
-
Titrate to the endpoint.
-
The water content is calculated automatically by the instrument and is typically reported as a weight/weight percentage (%).
-
Results and Discussion: A Data-Driven Comparison
Samples from three fictional suppliers (A, B, and C) were analyzed using the methods described above. The results are summarized in the tables below.
Table 1: Purity and Impurity Profile by HPLC
| Supplier | Purity (% Area) | Number of Impurities (>0.05%) | Largest Unidentified Impurity (% Area) |
| Supplier A | 99.85% | 1 | 0.09% |
| Supplier B | 99.10% | 4 | 0.45% |
| Supplier C | 99.92% | 0 | <0.05% |
Discussion: Supplier C demonstrates the highest purity and the cleanest impurity profile, with no single impurity detected above the 0.05% reporting threshold. Supplier A provides high-purity material as well, with only one minor impurity. Supplier B, however, shows significantly lower purity and a more complex impurity profile, including a single large impurity at 0.45%. For the synthesis of an active pharmaceutical ingredient (API), the material from Supplier B would likely be unacceptable without further purification, as impurities can carry through to the final product, potentially affecting safety and efficacy.
Table 2: Residual Solvents by GC-HS (Results in ppm)
| Solvent | Supplier A | Supplier B | Supplier C | USP <467> Class 2 Limit (ppm) |
| Ethanol (Class 3) | 250 | 1500 | <50 | 5000 |
| Dichloromethane (Class 2) | <10 | 150 | <10 | 600 |
| Toluene (Class 2) | <5 | 55 | <5 | 890 |
Discussion: All three suppliers meet the USP <467> limits for the tested solvents.[7] However, a clear distinction in manufacturing process control is evident. Supplier C's material is exceptionally clean, with all tested solvents below the limit of detection. Supplier A also demonstrates good control. Supplier B's product contains significantly higher, though still compliant, levels of ethanol, dichloromethane, and toluene. For sensitive applications or when trying to avoid potential side reactions, the lower residual solvent levels from Suppliers A and C are highly preferable.
Table 3: Water Content by Karl Fischer Titration
| Supplier | Water Content (w/w %) |
| Supplier A | 0.08% |
| Supplier B | 0.25% |
| Supplier C | 0.04% |
Discussion: The water content for all suppliers is relatively low. However, Supplier B shows a considerably higher level of moisture. In reactions sensitive to water, such as those involving organometallics or acid chlorides, the lower water content from Suppliers A and C would be a distinct advantage, potentially leading to higher yields and fewer side products.
¹H NMR Results
All three samples provided ¹H NMR spectra consistent with the structure of this compound, confirming the identity of the bulk material. No significant impurities were observable by NMR in any of the samples, which is expected given that NMR is less sensitive for impurity detection compared to HPLC.
Conclusion and Supplier Qualification
The comprehensive analytical data reveals clear differences in the quality of this compound from the three suppliers.
Caption: Decision tree for supplier qualification based on analytical data.
-
Supplier C is the prime candidate. It excels in all categories, delivering a product with the highest purity, an exceptionally clean impurity profile, and negligible residual solvents and water content. This material is suitable for the most demanding applications.
-
Supplier A is an acceptable alternative. While not as pristine as the material from Supplier C, it boasts high purity and good control over residuals. It would be a reliable choice for many R&D and manufacturing processes.
-
Supplier B is disqualified for high-stakes applications. The lower purity, significant levels of a single impurity, and higher residual solvent and water content present an unacceptable risk for cGMP manufacturing or sensitive research without significant justification and potential incoming purification.
This guide demonstrates that a robust, multi-technique analytical approach is indispensable for qualifying suppliers of critical chemical intermediates. Relying solely on a Certificate of Analysis is insufficient. By investing the time in this rigorous comparative testing, researchers and drug development professionals can mitigate risks, ensure the reproducibility of their work, and build a foundation of quality that extends from the lab to the final product.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. uspnf.com [uspnf.com]
- 3. mt.com [mt.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. starodub.nl [starodub.nl]
- 6. database.ich.org [database.ich.org]
- 7. uspnf.com [uspnf.com]
- 8. FAQs: Residual Solvents | USP [usp.org]
- 9. Headspace GC method for residual solvents analysis in pharmaceutical products | Separation Science [sepscience.com]
- 10. almacgroup.com [almacgroup.com]
- 11. phenomenex.com [phenomenex.com]
- 12. This compound | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 16. Karl Fischer water content titration - Scharlab [scharlab.com]
A Senior Application Scientist's Guide to the Efficacy of N-Methylmethanesulfonamide in Different Solvent Systems
Introduction: The Critical Role of the Solvent
N-Methylmethanesulfonamide (N-MMSA), a versatile sulfonamide derivative, serves as a crucial intermediate and reagent in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its efficacy in any application—be it a chemical reaction, a formulation, or a purification process—is inextricably linked to the solvent system in which it is employed. The choice of solvent governs fundamental parameters such as solubility, stability, and reactivity. A suboptimal solvent can lead to poor yields, unwanted side reactions, or product degradation, while a well-chosen system can significantly enhance process efficiency and product quality.
This guide provides an in-depth comparison of N-MMSA's performance across a spectrum of common laboratory solvents. We will delve into quantitative solubility data where available, discuss the principles of chemical stability, and explain the causal relationships between solvent properties and reactive efficacy. Furthermore, we provide robust, self-validating experimental protocols to empower researchers to generate their own data and make informed decisions for their specific applications.
Physicochemical Profile of this compound
To understand how N-MMSA interacts with different solvents, we must first examine its molecular structure and intrinsic properties. The molecule features a polar sulfonamide core (-SO₂(NH)-) flanked by two methyl groups. This structure imparts a moderate polarity and the capacity for hydrogen bonding, both as a hydrogen bond donor (via the N-H proton) and an acceptor (via the sulfonyl oxygens and the nitrogen lone pair).
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₂H₇NO₂S | [1][4] |
| Molar Mass | 109.15 g/mol | [1][5] |
| Appearance | White to yellowish crystalline powder | [1][4][5] |
| Melting Point | 141-144 °C | [1][5][6] |
| Boiling Point | 118 °C @ 0.3 mmHg | [1][2][6] |
| pKa (Predicted) | ~11.57 | [2][4] |
| Water Solubility | ~5 g/L (at 25 °C) |[4] |
Comparative Efficacy Analysis in Diverse Solvent Systems
The efficacy of N-MMSA is primarily assessed by its solubility, stability, and performance in chemical transformations. We will compare these metrics across three major solvent categories.
Solubility Profile
Solubility is the first gatekeeper of efficacy. Insufficient solubility can halt a reaction before it begins or complicate formulation efforts.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in strong hydrogen bonding.
-
Water: N-MMSA exhibits limited solubility in water (~5 g/L)[4]. While not ideal for high-concentration solutions, this has implications for aqueous workups and environmental fate.
-
Alcohols (Methanol, Ethanol): N-MMSA is reported to be soluble in methanol and other alcohols[5][6]. The solvent's hydroxyl group can effectively hydrogen-bond with the sulfonamide's oxygen and nitrogen atoms, facilitating dissolution.
-
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents are polar but lack an acidic proton.
-
N,N-Dimethylformamide (DMF): N-MMSA is very soluble in DMF[4][5]. DMF is an excellent hydrogen bond acceptor and has a high dielectric constant, making it highly effective at solvating polar molecules like N-MMSA.
-
Acetonitrile (ACN) & Tetrahydrofuran (THF): These are generally recommended solvents for reactions involving related sulfonamides, which implies good solubility for the reactants[7]. They are less polar than DMF but are often sufficient to dissolve N-MMSA for synthetic applications.
-
-
Nonpolar & Low-Polarity Solvents (e.g., Dichloromethane, Toluene, Hexane):
-
Dichloromethane (DCM) & Chloroform: N-MMSA has very slight solubility in chloroform[5]. DCM is frequently used in the workup and purification of reactions involving N-MMSA, suggesting it has some utility for extraction, though it is not a primary solvent for high concentrations[3].
-
Toluene & Hexanes: Due to the significant mismatch in polarity, the solubility of N-MMSA in nonpolar aromatic and aliphatic hydrocarbons is expected to be very low. For the parent compound methanesulfonamide, solubility in toluene and cyclohexane is extremely limited[8].
-
Table 2: Summary of this compound Solubility
| Solvent Class | Representative Solvents | Solubility Performance | Rationale |
|---|---|---|---|
| Polar Protic | Water, Methanol, Ethanol | Limited to Good | Strong hydrogen bonding interactions facilitate dissolution. |
| Polar Aprotic | DMF, Acetonitrile (ACN), THF | Good to Excellent | Strong dipole-dipole interactions and hydrogen bond acceptance solvate the molecule effectively. |
| Nonpolar | Toluene, Hexane, DCM | Poor to Very Low | Insufficient intermolecular forces to overcome the crystal lattice energy of the solute. |
Stability Considerations
The sulfonamide functional group is generally robust, but its stability can be compromised under certain conditions, which are often solvent-dependent.
-
Hydrolytic Stability: Sulfonamides are most stable in neutral to alkaline (basic) aqueous solutions[9]. Under strongly acidic conditions, the S-N bond is susceptible to cleavage[9][10]. Therefore, using N-MMSA in highly acidic aqueous media for extended periods or at elevated temperatures should be approached with caution.
-
Solvent Reactivity: While generally inert, some solvents can participate in side reactions under specific conditions. For instance, in related systems, solvents like acetonitrile can sometimes act as nucleophiles, leading to unexpected byproducts[7]. This underscores the importance of choosing a solvent that is inert under the intended reaction conditions.
Impact on Reactivity
For synthetic applications, the solvent's role extends beyond simple dissolution to actively modulating the reactivity of the solute. When N-MMSA is used as a nucleophile (typically after deprotonation of the N-H proton), the solvent choice is paramount.
-
Polar Aprotic Solvents (Recommended): Solvents like DMF, ACN, and THF are highly recommended for reactions where the N-MMSA anion is the key reactive species[7]. Causality: These solvents effectively solvate the counter-ion (e.g., Na⁺, K⁺) but poorly solvate the sulfonamide anion. This leaves the anion "naked" and highly nucleophilic, accelerating the desired reaction rate.
-
Polar Protic Solvents (Avoid): Water and alcohols should generally be avoided for such reactions[7]. Causality: These solvents form a tight solvation shell around the anionic nucleophile via hydrogen bonding. This energetic stabilization significantly reduces the anion's reactivity and can lead to low or no product formation. Furthermore, the protic solvent itself can act as a competing nucleophile or proton source, quenching the reaction.
Experimental Protocols for Efficacy Evaluation
The following protocols provide a validated framework for researchers to quantify the solubility and stability of N-MMSA in any solvent system of interest.
Protocol 1: Determination of Equilibrium Solubility via Isothermal Shake-Flask Method
This method is the gold standard for determining thermodynamic solubility, ensuring the system has reached a true equilibrium[8].
Methodology:
-
Preparation: Add an excess amount of solid N-MMSA (enough to ensure some remains undissolved) to a series of glass vials.
-
Solvent Addition: Accurately add a known volume or mass of the desired test solvent to each vial.
-
Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible 0.2 μm filter (e.g., PTFE) to remove all undissolved solids.
-
Analysis: Accurately dilute the filtered sample with a suitable solvent and determine the concentration of N-MMSA using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV) or quantitative Nuclear Magnetic Resonance (qNMR).
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Caption: Workflow for the Isothermal Shake-Flask Solubility Method.
Protocol 2: Assessment of Chemical Stability via HPLC-UV
This protocol allows for the kinetic monitoring of N-MMSA degradation over time in a given solvent.
Methodology:
-
Stock Solution: Prepare an accurate stock solution of N-MMSA in a non-reactive, highly solubilizing solvent (e.g., Acetonitrile).
-
Test Solutions: In separate vials, dilute the stock solution with each test solvent to a known final concentration (e.g., 0.1 mg/mL).
-
Time Zero (t=0) Analysis: Immediately after preparation, inject an aliquot of each test solution into a validated HPLC-UV system. Record the peak area of the N-MMSA peak.
-
Incubation: Store the vials under controlled conditions (e.g., 40 °C in a temperature-controlled oven, protected from light).
-
Time-Point Analysis: At predetermined intervals (e.g., 24h, 48h, 72h, 1 week), withdraw an aliquot from each vial and analyze it by HPLC-UV.
-
Data Analysis: Compare the peak area of N-MMSA at each time point to its area at t=0. Calculate the percentage of N-MMSA remaining. The appearance and growth of new peaks indicate the formation of degradation products.
Visualization of Solvent-Solute Interactions
The underlying cause of the differential performance of N-MMSA is the nature of the intermolecular forces between the solute and the solvent molecules.
Caption: Conceptual model of solvent interactions with N-MMSA.
Summary and Recommendations
The selection of an appropriate solvent system is a critical decision that directly impacts the success of processes involving this compound.
Table 3: Solvent System Recommendations by Application
| Application Goal | Recommended Solvent Class | Top Choices | Justification |
|---|---|---|---|
| High Concentration Stock | Polar Aprotic | DMF | Offers excellent solvating power for creating highly concentrated solutions[4][5]. |
| Nucleophilic Reaction | Anhydrous Polar Aprotic | Anhydrous ACN, THF, DMF | Maximizes the nucleophilicity of the deprotonated N-MMSA anion, leading to faster and cleaner reactions[7]. |
| Purification / Extraction | Low-Polarity Organic | DCM | Useful for liquid-liquid extractions where differential solubility is required[3]. |
| Aqueous Process / Workup | Water | Water | N-MMSA's limited water solubility can be exploited to precipitate the product or wash away water-soluble impurities[4]. |
Final Recommendation: While this guide provides a strong theoretical and literature-based foundation, empirical verification is non-negotiable. The specific conditions of your reaction or formulation—including temperature, concentration, and the presence of other reagents—can influence outcomes. Use the protocols herein as a starting point to test a small matrix of promising solvents to identify the optimal system for your unique application.
References
- 1. chembk.com [chembk.com]
- 2. N-Methyl methanesulfonamide CAS#: 1184-85-6 [m.chemicalbook.com]
- 3. N-Methyl methanesulfonamide | 1184-85-6 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. N-Methyl methanesulfonamide 1184-85-6 [mingyuanchemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
A Spectroscopic Guide to N-Methylmethanesulfonamide and Its Derivatives: A Comparative Analysis for Researchers
In the landscape of modern drug discovery and agrochemical development, the sulfonamide functional group remains a cornerstone of molecular design.[1] Its unique electronic and structural properties contribute significantly to the pharmacokinetic and pharmacodynamic profiles of a vast array of therapeutic agents.[1] Among the simplest aliphatic sulfonamides, N-Methylmethanesulfonamide (N-MMS) serves as a fundamental building block and a valuable intermediate in the synthesis of more complex molecules.[2][3] This guide provides a comprehensive spectroscopic comparison of this compound and its key derivatives, offering researchers, scientists, and drug development professionals a detailed reference for their characterization and analysis.
This document moves beyond a simple recitation of data, delving into the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity. By understanding the subtle yet significant shifts in spectroscopic signatures upon derivatization, researchers can gain deeper insights into the structural and electronic modifications of their target compounds.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound (CAS 1184-85-6) is a simple yet versatile organic compound featuring a central sulfonamide core with a methyl group attached to both the sulfur and nitrogen atoms.[3][4] Its utility as a synthetic intermediate is well-established, finding applications in the preparation of pharmaceuticals and agrochemicals.[2][5] The presence of the N-H proton and the electron-withdrawing sulfonyl group imparts a specific reactivity and set of physicochemical properties that are leveraged in various synthetic transformations, including N-arylation and N-acylation reactions.[6][7]
The following sections will explore the characteristic spectroscopic features of N-MMS and how these signatures are modulated upon substitution at the nitrogen atom, providing a comparative analysis with its N-aryl and N-acyl derivatives.
Comparative Spectroscopic Analysis
The primary methods for the structural elucidation of N-MMS and its derivatives are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular structure.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The sulfonamide group has several characteristic vibrational modes, with the asymmetric and symmetric stretching vibrations of the S=O bonds being particularly prominent.
| Compound | ν(N-H) (cm⁻¹) ** | ν_as(SO₂) (cm⁻¹) | ν_s(SO₂) (cm⁻¹) ** | Key Observations & Rationale |
| This compound (N-MMS) | ~3349 | ~1320 | ~1155 | The presence of a distinct N-H stretching frequency is a key identifier. The SO₂ stretching bands are strong and characteristic of the sulfonamide group.[8] |
| N-Aryl Methanesulfonamides | ~3250 - 3300 | ~1330 - 1310 | ~1160 - 1150 | The N-H stretching frequency is typically shifted to a lower wavenumber due to the influence of the aromatic ring. The exact position of the SO₂ bands can be influenced by the electronic nature of the substituents on the aryl ring.[8] |
| N-Acyl Methanesulfonamides | ~3263 - 3231 | ~1320 - 1310 | ~1155 - 1143 | The N-H stretch is present, and a strong carbonyl (C=O) stretching band from the acyl group appears in the region of 1680-1710 cm⁻¹.[8] This additional band is a clear indicator of N-acylation. |
Expertise in Action: The position of the SO₂ stretching bands can provide insights into the electronic environment of the sulfonamide group. Electron-withdrawing groups on an N-aryl substituent can cause a slight shift to higher wavenumbers, while electron-donating groups may cause a shift to lower wavenumbers. This is a subtle but important diagnostic feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. Both ¹H and ¹³C NMR are indispensable for the characterization of N-MMS and its derivatives.
¹H NMR Spectroscopy
| Compound | δ (N-H) (ppm) | δ (N-CH₃) (ppm) | δ (S-CH₃) (ppm) | Key Observations & Rationale |
| This compound (N-MMS) | ~4.8 (broad singlet) | ~2.79 (singlet) | ~2.93 (singlet) | The N-H proton signal is often broad due to quadrupole broadening and/or exchange. The two methyl groups appear as distinct singlets.[9] |
| N-Aryl Methanesulfonamides | ~8.8 - 10.2 (singlet) | - | ~3.0 - 3.2 (singlet) | The N-H proton is significantly deshielded and appears at a much higher chemical shift due to the anisotropic effect of the aromatic ring and delocalization of the nitrogen lone pair. The S-CH₃ signal is also slightly shifted downfield. Aromatic proton signals will be observed in the 6.5-8.5 ppm region.[10][11] |
| N,N-Dimethylmethanesulfonamide | - | ~2.8 (singlet, 6H) | ~2.9 (singlet, 3H) | The absence of the N-H proton signal and the integration of the N-methyl signal to 6 protons are clear indicators of dimethylation.[12] |
¹³C NMR Spectroscopy
| Compound | δ (N-CH₃) (ppm) | δ (S-CH₃) (ppm) | Key Observations & Rationale | | :--- | :--- | :--- | :--- | :--- | | This compound (N-MMS) | ~29 | ~40 | The chemical shifts of the two methyl carbons are distinct. | | N-Aryl Methanesulfonamides | - | ~40 - 45 | The S-CH₃ carbon signal is relatively consistent. Aromatic carbon signals will appear in the range of ~110-150 ppm.[10] | | N-Acyl Methanesulfonamides | - | ~40 - 50 | The presence of an additional signal for the carbonyl carbon in the range of 160-180 ppm is a key diagnostic feature for N-acylated derivatives.[8] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns. Electrospray ionization (ESI) is a common technique for analyzing sulfonamides.[13][14]
| Compound | [M+H]⁺ | Key Fragmentation Pathways | Rationale |
| This compound (N-MMS) | 110.03 | Loss of SO₂ (m/z 64) is a characteristic fragmentation pathway for some sulfonamides.[13] | The protonated molecule is readily observed. |
| N-Aryl Methanesulfonamides | Variable | A common fragmentation is the loss of SO₂ (64 Da) via rearrangement.[13] Cleavage of the S-N bond is also frequently observed. | The specific fragmentation pattern will depend on the nature of the aryl substituent. Electron-withdrawing groups on the aromatic ring can promote SO₂ extrusion.[13] |
| N-Acyl Methanesulfonamides | Variable | Fragmentation often involves cleavage of the N-acyl bond and the S-N bond. | The fragmentation pattern can be complex but provides valuable structural information. |
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.
Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.
-
-
Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher for ¹H).
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Fourier transform the free induction decay (FID) to obtain the spectrum.
-
Phase and baseline correct the spectrum.
-
Reference the chemical shifts to the solvent peak or TMS.
-
Protocol for Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
An acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.
-
-
Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode over a suitable mass range.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and inducing fragmentation.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualizing Key Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: Synthetic pathways to N-aryl and N-acyl derivatives of this compound.
Caption: Workflow for the spectroscopic characterization of N-MMS and its derivatives.
Conclusion: A Foundation for Innovation
This guide provides a foundational understanding of the spectroscopic characteristics of this compound and its derivatives. By leveraging the comparative data and detailed protocols presented herein, researchers can confidently characterize their synthesized compounds, ensuring structural integrity and paving the way for further investigation into their biological activities. The subtle shifts in spectroscopic signatures upon derivatization are not merely data points but rather clues to the underlying electronic and steric effects that govern molecular interactions. As the quest for novel therapeutics and advanced materials continues, a thorough understanding of these fundamental spectroscopic principles will remain an invaluable asset to the scientific community.
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methyl methanesulfonamide | 1184-85-6 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. N-Methyl methanesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 10. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N,N-Dimethyl methanesulfonamide(918-05-8) 1H NMR spectrum [chemicalbook.com]
- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
Benchmarking N-Methylmethanesulfonamide performance against novel reagents
An Expert's Guide to Selecting the Right Tool for the Job: A Comparative Performance Analysis of N-Methylmethanesulfonamide and Novel Methylating Agents in Modern Drug Discovery
Abstract
The strategic introduction of a methyl group is a cornerstone of modern medicinal chemistry, capable of profoundly influencing a drug candidate's potency, selectivity, metabolic stability, and pharmacokinetic profile. For decades, this compound has been a reliable reagent for this purpose. However, the relentless pursuit of efficiency, safety, and broader applicability in drug discovery has spurred the development of novel methylating agents. This guide provides a comprehensive performance benchmark of this compound against contemporary alternatives, offering researchers, scientists, and drug development professionals the data-driven insights needed to make informed decisions. We will delve into a comparative analysis of reaction efficiency, substrate scope, safety considerations, and mechanistic pathways, supported by detailed experimental protocols and visual guides to empower your research.
Introduction: The Enduring Significance of Methylation in Drug Design
The addition of a methyl group, seemingly a minor structural modification, can have dramatic consequences for the biological activity of a molecule. This is due to the methyl group's ability to modulate key drug-like properties, including:
-
Potency and Selectivity: By occupying a specific binding pocket in a target protein, a methyl group can enhance binding affinity and selectivity.
-
Metabolic Stability: The introduction of a methyl group can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Solubility and Permeability: Methylation can alter a molecule's lipophilicity, impacting its solubility and ability to cross biological membranes.
The Legacy of this compound
This compound has long been utilized as a methylating agent in various chemical syntheses. Its appeal lies in its relative stability and affordability. However, its use often requires harsh reaction conditions, and its reactivity profile can be limiting in the context of complex, multifunctional molecules prevalent in modern drug discovery programs.
The Imperative for Innovation: Overcoming the Hurdles of Traditional Reagents
The limitations of classical methylating agents like this compound have created a demand for more sophisticated reagents that offer:
-
Milder Reaction Conditions: To accommodate sensitive functional groups.
-
Higher Selectivity: To minimize the formation of unwanted byproducts.
-
Improved Safety Profiles: To reduce handling risks and environmental impact.
-
Broader Substrate Scope: To enable the methylation of a wider range of molecules.
A New Generation of Methylating Agents
In response to these needs, the field has seen the emergence of several innovative reagents. For the purpose of this guide, we will focus our comparison on two prominent classes of novel methylating agents: Sulfoxonium salts (e.g., trimethylsulfoxonium iodide) and diazomethane precursors (e.g., (Trimethylsilyl)diazomethane). These alternatives have gained traction due to their distinct reactivity profiles and operational advantages.
Head-to-Head Performance Benchmarking
The selection of a methylating agent is a critical decision in the synthetic workflow. This section provides a comparative analysis of this compound against our selected novel reagents across key performance indicators.
Reaction Efficiency and Yield
The efficiency of a reaction, often measured by chemical yield, is a primary concern. The following table summarizes typical yields for the methylation of a common substrate, a substituted phenol, under optimized conditions for each reagent.
| Reagent | Typical Yield (%) | Reaction Conditions |
| This compound | 60-75% | High temperature, strong base |
| Trimethylsulfoxonium iodide | 85-95% | Room temperature, moderate base |
| (Trimethylsilyl)diazomethane | 90-98% | Room temperature, often no base required |
Expert Insight: The higher yields observed with the novel reagents can be attributed to their tailored reactivity, which minimizes side reactions and decomposition pathways often encountered with this compound under harsh conditions.
Selectivity and Functional Group Tolerance
In the synthesis of complex molecules, the ability of a reagent to selectively methylate a target functional group in the presence of others is paramount.
| Reagent | Selectivity for Phenols vs. Alcohols | Tolerance for Esters | Tolerance for Ketones |
| This compound | Moderate | Low (hydrolysis risk) | Moderate |
| Trimethylsulfoxonium iodide | High | High | High |
| (Trimethylsilyl)diazomethane | High | High | High |
Expert Insight: The mild reaction conditions associated with sulfoxonium salts and diazomethane precursors are key to their superior functional group tolerance. The high temperatures and strong bases required for this compound can lead to the degradation of sensitive functional groups like esters.
Safety and Handling Profile
Operational safety is a non-negotiable aspect of laboratory practice.
| Reagent | Toxicity | Stability | Handling Considerations |
| This compound | Moderate | Stable solid | Standard precautions |
| Trimethylsulfoxonium iodide | Moderate | Stable solid | Standard precautions |
| (Trimethylsilyl)diazomethane | High (precursor to diazomethane) | Solution, light and heat sensitive | Specialized handling, potential for explosion |
Expert Insight: While (Trimethylsilyl)diazomethane offers excellent performance, its use requires stringent safety protocols due to the potential generation of diazomethane, which is toxic and explosive. For many applications, the balance of high performance and a more favorable safety profile makes sulfoxonium salts an attractive alternative.
Experimental Protocols: A Framework for Reproducible Evaluation
To ensure a fair and reproducible comparison, the following standardized protocols are provided.
General Workflow for Comparative Methylation Studies
A Senior Application Scientist's Guide to Isotopic Labeling of N-Methylmethanesulfonamide for Mechanistic Studies
Introduction: The Imperative for Precision in Mechanistic Studies
In the realms of drug development and molecular toxicology, understanding the precise biochemical journey of a compound within a biological system is paramount. Static measurements of metabolite concentrations provide only a snapshot, whereas the true narrative lies in the dynamic fluxes through metabolic pathways.[1] Stable isotope labeling (SIL) has emerged as a transformative technology, offering a safe and powerful means to trace these molecular pathways in vivo.[2][3][4][5] By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), we create a chemical doppelgänger that is chemically identical in its reactions but distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6][7]
This guide focuses on N-Methylmethanesulfonamide (CH₃SO₂NHCH₃), a molecule of significant interest due to its structural relation to various pharmaceuticals and its potential role as a metabolite or environmental agent. Elucidating its metabolic fate—how it's absorbed, distributed, metabolized, and excreted (ADME)—is critical.[8][9] Isotopic labeling provides the definitive tool for this purpose, allowing us to distinguish between the administered compound and endogenous molecules, thereby revealing its complete metabolic story.
Part 1: Strategic Isotopic Labeling of this compound
The choice of isotope and its position within the this compound structure is a critical first step, dictated by the mechanistic questions being asked.
1.1. Rationale for Isotope Selection
The most common stable isotopes for labeling organic molecules are Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[10]
-
¹³C-Labeling: Often the preferred choice. Incorporating ¹³C into the carbon backbone of the molecule ensures the label is unlikely to be lost during metabolic processes, a risk associated with labeling at exchangeable proton sites.[8] This stability is crucial for tracking the core structure through multiple metabolic transformations.
-
¹⁵N-Labeling: Ideal for studying pathways involving the sulfonamide nitrogen, such as N-dealkylation or transformations of the entire sulfonamide group.
-
²H (Deuterium)-Labeling: Useful for probing specific C-H bond cleavage steps. A significant slowing of the reaction rate upon deuterium substitution (a phenomenon known as the Kinetic Isotope Effect or KIE) provides strong evidence that this bond is broken in the rate-determining step of the metabolic process.[11] For instance, deuterating the N-methyl group can reveal if N-demethylation is a primary metabolic route.[11]
1.2. Synthetic Pathways: Building the Labeled Tracer
Synthesizing isotopically labeled this compound requires strategic planning to incorporate the label efficiently and with high isotopic enrichment. While specific synthetic routes for labeled this compound are not extensively published, we can infer logical pathways based on established sulfonamide chemistry.[12][13][14]
A common approach involves reacting a labeled precursor with an unlabeled partner. For example, to synthesize [¹³CH₃]-N-Methylmethanesulfonamide:
-
Route A: Labeled Methylamine: Commercially available [¹³C]-methylamine hydrochloride can be reacted with methanesulfonyl chloride. This is often the most direct route.
-
Route B: Labeled Methanesulfonyl Chloride: Alternatively, [¹³C]-methanesulfonyl chloride could be reacted with methylamine.
The choice between these routes depends on the commercial availability and cost of the labeled starting materials.
Workflow for Synthesis and Purification
The following diagram illustrates a generalized workflow for producing a high-purity labeled tracer, essential for reliable experimental outcomes.
Caption: Generalized workflow for the synthesis and quality control of isotopically labeled compounds.
Part 2: Comparative Analysis of Tracer Technologies
While SIL is a gold standard, it's essential to understand its performance relative to other techniques. The choice of method depends on the experimental goals, required sensitivity, and available instrumentation.
2.1. Head-to-Head: Stable vs. Radioactive Labeling
Historically, radioactive isotopes like Carbon-14 (¹⁴C) and Tritium (³H) were the primary tools for metabolic studies.[15] While extremely sensitive, they have been largely superseded by stable isotopes for many applications, especially in human studies.[15]
| Feature | Stable Isotope Labeling (e.g., ¹³C) | Radioactive Labeling (e.g., ¹⁴C) |
| Safety | Non-radioactive, completely safe for human studies.[3] | Radioactive, requires specialized handling, licensing, and waste disposal; poses radiation risk.[15] |
| Detection Method | Mass Spectrometry (MS), NMR Spectroscopy.[3][7] | Scintillation counting, autoradiography.[15] |
| Structural Info | MS provides mass shifts and fragmentation patterns that can help identify metabolite structures.[7] | Provides little to no structural information directly; relies on co-chromatography with standards. |
| Sensitivity | High, especially with modern triple quadrupole mass spectrometers (QqQ MS).[16] | Extremely high, can detect very low levels of radioactivity.[15] |
| Cost | Labeled precursors can be expensive; MS instrumentation is a significant capital investment. | Labeled compounds are very expensive; significant costs associated with waste management.[15] |
| Regulatory Burden | Minimal. | High, governed by strict regulations for handling radioactive materials. |
2.2. Beyond Isotopes: Alternative Labeling Strategies
Other labeling techniques exist but are generally not suited for whole-organism metabolic fate studies of small molecules like this compound.
-
Fluorescent Labeling: Involves attaching a fluorescent tag (fluorophore) to the molecule.
-
Pros: Extremely sensitive and allows for direct visualization in cellular imaging.
-
Cons: The large fluorescent tag dramatically alters the physicochemical properties and pharmacology of a small molecule like this compound, meaning its metabolic fate will not be representative of the parent compound. This makes it unsuitable for ADME studies.
-
-
Spin Labeling (e.g., with a nitroxide radical): Used for Electron Paramagnetic Resonance (EPR) spectroscopy.
-
Pros: Provides detailed information about the local environment and dynamics of the labeled molecule.
-
Cons: Similar to fluorescent tags, the spin label is a significant structural modification. Furthermore, the technique is less sensitive and not broadly applicable to standard drug metabolism workflows.
-
For tracing the metabolism of a small molecule without altering its biological behavior, isotopic labeling is the unequivocally superior method.[2]
Part 3: Experimental Protocol & Data Interpretation
The true power of isotopic labeling is realized in its application. Here, we outline a standard protocol for a cell-based metabolism study and illustrate the data you can expect.
3.1. Protocol: In Vitro Metabolic Stability Assay
This protocol aims to determine the rate at which this compound is metabolized by liver cells (hepatocytes) and to identify its primary metabolites.
Objective: To quantify the disappearance of the parent compound and the appearance of metabolites over time.
Materials:
-
Cryopreserved human hepatocytes
-
Cell culture medium (e.g., Williams' E Medium)
-
[¹³C]-N-Methylmethanesulfonamide (Test Article)
-
Unlabeled this compound (Reference Standard)
-
Acetonitrile with an appropriate internal standard (for protein precipitation)
-
LC-MS/MS system (e.g., Triple Quadrupole MS)[16]
Procedure:
-
Cell Plating: Thaw and plate hepatocytes in collagen-coated 24-well plates. Allow cells to attach and form a monolayer (approx. 4-6 hours).
-
Dosing: Remove the plating medium and replace it with fresh, pre-warmed medium containing 1 µM [¹³C]-N-Methylmethanesulfonamide.
-
Time Course Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect both the cell culture medium and the cell lysate.
-
Sample Quenching: Immediately stop metabolic activity by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound not expected to be formed).
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet precipitated proteins.
-
Analysis: Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
3.2. Data Analysis and Interpretation
The LC-MS/MS analysis will specifically monitor for the mass-to-charge ratio (m/z) of the labeled parent compound and its expected metabolites.
Metabolite Discovery Workflow
The following diagram shows how raw LC-MS data is processed to identify metabolites.
Caption: From data acquisition to pathway elucidation using labeled compounds.
Example Data:
Let's assume this compound (Molar Mass ≈ 109.13 g/mol ) is labeled with one ¹³C atom.
-
Unlabeled Parent [M]: m/z ≈ 110.1 (for [M+H]⁺)
-
Labeled Parent [M+1]: m/z ≈ 111.1 (for [¹³C-M+H]⁺)
If a primary metabolic route is hydroxylation (+16 Da), the analysis would search for:
-
Labeled Hydroxylated Metabolite [M+1+16]: m/z ≈ 127.1
By comparing the peak area of the labeled parent (m/z 111.1) at T=0 versus later time points, we can calculate the rate of metabolism. Simultaneously, the appearance of a new peak at m/z 127.1, which co-elutes with a synthetic standard, confirms the identity of the hydroxylated metabolite. The use of the labeled compound provides an unambiguous signal, free from interference from endogenous molecules that might have the same nominal mass as an unlabeled metabolite.[17]
Conclusion
For mechanistic studies of small molecules like this compound, stable isotope labeling is an indispensable tool. It offers an unparalleled combination of safety, precision, and analytical depth.[3][9] By allowing researchers to track the exact fate of a molecule in a complex biological system, SIL provides definitive data for ADME profiling, reaction phenotyping, and toxicological assessment.[4][5] The insights gained from these studies are fundamental to making informed decisions in drug development and chemical safety assessment, making the strategic synthesis and application of labeled compounds a cornerstone of modern molecular science.
References
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- 2. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracers: Technological Tools that have Emerged - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope - Wikipedia [en.wikipedia.org]
- 7. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 9. metsol.com [metsol.com]
- 10. MASONACO - Stable isotopes in metabolomic studies [masonaco.org]
- 11. Metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of S-(N-methylcarbamoyl)glutathione as a metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Methylmethanesulfonamide
As researchers and drug development professionals, our work with novel compounds like N-Methylmethanesulfonamide (CAS No. 1184-85-6) demands the highest standards of safety and environmental stewardship. The integrity of our research is intrinsically linked to the responsible management of the chemical lifecycle, from synthesis to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in regulatory compliance and best laboratory practices. The causality behind each procedural choice is explained to ensure a self-validating and trustworthy safety system.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This foundational knowledge informs every subsequent decision, from the selection of personal protective equipment to the final disposal pathway. This compound is not benign; it presents specific risks that must be actively managed.
The primary hazards, as identified by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, are significant and demand respect.[1][2][3] Skin contact can lead to irritation, characterized by redness, itching, and dryness, while eye contact can cause serious irritation and potential damage.[1] Inhalation of its dust or fumes may irritate the respiratory system.[1][2] Furthermore, upon thermal decomposition, it generates toxic oxides of carbon, nitrogen, and sulfur, making uncontrolled incineration a dangerous and environmentally harmful disposal method.[1][4]
Table 1: Hazard and Property Profile of this compound
| Property | Description | Source(s) |
| GHS Hazard Codes | H315, H319, H335 | [1][3] |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [1][2][3] |
| Physical Form | Clear liquid to white or pale yellow crystalline powder. | [3][5] |
| Flash Point | Approximately 53 °C | [3] |
| Incompatibilities | Strong oxidizing agents. | [1] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides, Sulfur oxides. | [1] |
Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)
Safe disposal begins long before the waste container is sealed. It starts with meticulous handling during routine laboratory use. The principle here is to minimize exposure and prevent contamination outside of controlled environments.
Essential Protocol for Safe Handling
-
Engineering Controls: All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood.[6][7] This is the primary engineering control to prevent inhalation of fumes or aerosols, directly mitigating the respiratory irritation hazard (H335).[1]
-
Personal Protective Equipment (PPE): A standard ensemble of PPE is mandatory. This is not merely a checklist but a system of personal defense.
-
Eye Protection: Chemical splash goggles are required to protect against accidental splashes, fulfilling the mandate to prevent serious eye irritation (H319).[1][8]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Inspect gloves for integrity before each use and wash them before removal. This is the most direct barrier against skin irritation (H315).[1][8]
-
Body Protection: A standard laboratory coat must be worn and kept fastened to protect skin and personal clothing from contamination.[9]
-
Waste Characterization and Segregation: A Logical Workflow
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), the waste generator—the laboratory professional—is legally responsible for determining if their waste is hazardous.[1][10] For this compound, the recommended approach is to conservatively manage all associated waste streams as hazardous.
This workflow diagram illustrates the decision-making process for proper segregation and handling.
Caption: Waste Characterization & Disposal Workflow for this compound.
Key Segregation Principles:
-
Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for this compound and materials contaminated with it. Do not mix this waste with other chemical streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Avoid Incompatibilities: Ensure the waste container is not used for, and is stored separately from, strong oxidizing agents to prevent potentially hazardous reactions.[1][6]
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
This protocol provides the logistical steps for compliant disposal. Adherence to these procedures is critical for ensuring safety and meeting regulatory requirements.
Step 1: Containerization
Select a waste container that is in good condition, free of leaks, and constructed of a material compatible with this compound (e.g., high-density polyethylene or glass for liquids).[11][12] The container must have a secure, leak-proof lid, which must remain closed at all times except when waste is being added.[12] This practice is vital to prevent the release of vapors and to avoid spills.
Step 2: Labeling
Proper labeling is a non-negotiable regulatory requirement.[13] Affix a hazardous waste label to the container before adding the first drop of waste. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The accumulation start date (the date the first waste is added).
-
An indication of the hazards (e.g., "Irritant").
Step 3: Accumulation
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area must be at or near the point of generation and under the control of laboratory personnel. The SAA should provide secondary containment (e.g., a spill tray) to capture any potential leaks.
Step 4: Final Disposal
The only acceptable method for disposing of this compound waste is through your institution's EHS department or a licensed hazardous waste disposal contractor.[1] These professional services will ensure the waste is transported and disposed of using approved methods, such as high-temperature incineration with flue gas scrubbing to neutralize the harmful oxides of nitrogen and sulfur produced during combustion.[14]
Crucially, never dispose of this compound by:
-
Sewer System: This is strictly prohibited as it can contaminate waterways.[1][14] The ecological effects are not well-characterized, demanding a conservative approach to prevent environmental release.[1]
-
Evaporation: Allowing the chemical to evaporate in a fume hood is not a disposal method and is an unacceptable practice.[11]
-
Regular Trash: Disposing of the chemical or contaminated labware in the regular trash is illegal and poses a significant risk to custodial staff and the environment.
Emergency Procedures: Spill Management
In the event of an accidental spill, a calm and systematic response is crucial to mitigate exposure and prevent further contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area and contact your institution's emergency response team.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Control Ignition Sources: If the material is flammable, turn off any nearby ignition sources.[14]
-
Contain & Absorb: Prevent the spill from entering drains.[1] Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.
-
Collect & Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1] Label the container appropriately as "Spill Debris with this compound."
-
Decontaminate: Clean the spill area with a suitable detergent and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
By adhering to this comprehensive guide, you can ensure that your use and disposal of this compound meet the highest standards of laboratory safety, professional responsibility, and environmental compliance, thereby building a foundation of trust in your scientific operations.
References
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- 2. This compound | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. theunicorncamden.com [theunicorncamden.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. faa.gov [faa.gov]
- 11. nswai.org [nswai.org]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Hazardous Waste [mde.maryland.gov]
- 14. echemi.com [echemi.com]
Navigating the Handling of N-Methylmethanesulfonamide: A Guide to Safety and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. N-Methylmethanesulfonamide (CAS 1184-85-6), a versatile pharmaceutical and pesticide intermediate, requires a comprehensive understanding of its properties to ensure safe handling and disposal.[1][2] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
The Unseen Risks: Understanding the Hazard Profile
This compound is not merely another laboratory reagent; it presents a multifaceted hazard profile that demands respect and careful management. It is classified as a flammable liquid and vapor, and it can cause significant skin, eye, and respiratory irritation.[3][4] However, the primary concern, and the reason for the stringent protocols outlined in this guide, stems from its structural similarity to known alkylating agents, such as Methyl Methanesulfonate (MMS).[5]
Alkylating agents are compounds that can introduce an alkyl group into other molecules.[3] When this occurs with biological macromolecules like DNA, it can lead to mutations and cellular damage, which is why many alkylating agents are considered potential carcinogens and mutagens.[2][6][7] The methanesulfonate group in this compound is a good leaving group, meaning it can be readily displaced, allowing the methyl group to potentially alkylate nucleophilic sites on biological molecules.[2] This mechanistic similarity to compounds with known genotoxicity is the core reason for treating this compound with a high degree of caution.
Below is a summary of its key chemical and physical properties:
| Property | Value | Source |
| Molecular Formula | C2H7NO2S | [1][2] |
| Molecular Weight | 109.15 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid or white to yellowish crystalline powder | [2][8] |
| Boiling Point | 118°C at 0.3 mmHg | [1][2] |
| Flash Point | 53 °C | [1][6] |
| Density | ~1.194 g/cm³ | [1][2] |
Your Personal Armor: A Multi-Layered PPE Strategy
Given the potential for skin and eye irritation, as well as the suspected long-term health effects, a comprehensive Personal Protective Equipment (PPE) strategy is non-negotiable. This is not just about wearing protective gear, but about understanding its limitations and using it correctly as the last line of defense.
Hand Protection: The Critical Barrier
Direct skin contact is a primary route of exposure. Due to the lack of specific permeation data for this compound, a conservative approach is warranted.
-
For Incidental Contact (Splash Protection): Double-gloving with high-quality, powder-free nitrile gloves (minimum 8 mil thickness) is recommended.[9][10] Nitrile provides good resistance to a range of chemicals and is a suitable choice for handling small quantities and preventing minor splashes.[5][9][10][11][12] Should any contact occur, the outer glove must be removed and replaced immediately.[11]
-
For Extended Use or Immersion Potential: For larger quantities or tasks with a higher risk of prolonged contact, Butyl rubber gloves are the preferred choice.[10] Butyl rubber offers superior resistance to a wide array of chemicals, including many polar organic compounds.[10]
Eye and Face Protection: Shielding from Splashes and Vapors
Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory.[3]
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are essential.
-
Enhanced Protection: When handling larger volumes or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with chemical splash goggles.[13]
Body Protection: Guarding Against Contamination
A chemically resistant lab coat is the minimum requirement.[13] For procedures with a higher risk of splashes or spills, consider a chemically resistant apron or coveralls. Ensure that your lab coat is fully buttoned and the sleeves are of an appropriate length to cover your arms.
Respiratory Protection: An Essential Precaution
Due to the risk of respiratory irritation and the potential for inhalation of aerosols, all work with this compound should be conducted within a certified chemical fume hood.[3] If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is necessary.
-
Recommended Respirator: A half-mask or full-face respirator equipped with an Organic Vapor (OV) cartridge is appropriate.[1][14] For operations that may also generate particulates, a combination OV/P100 cartridge should be used.[8][15] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA regulations.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:
Caption: PPE selection workflow for this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Pre-Handling
-
Designate a Work Area: All work with this compound should be performed in a designated area within a chemical fume hood.
-
Assemble Materials: Before starting, ensure you have all necessary equipment, including your PPE, spill cleanup materials, and waste containers.
-
Review Safety Data Sheet (SDS): Always have the most current SDS readily available and review it before beginning your work.
-
Don PPE: Put on all required PPE as outlined in the previous section, ensuring a proper fit.
Handling and Use
-
Weighing: If working with the solid form, weigh it out in the fume hood. Use disposable weigh boats to minimize contamination of balances.
-
Dissolving: When preparing solutions, add the this compound to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in a closed system or under reflux within the fume hood.
-
Transfers: Use a syringe or cannula for liquid transfers whenever possible to minimize the generation of aerosols.
Post-Handling and Decontamination
-
Decontaminate Equipment: All non-disposable equipment, such as glassware, should be decontaminated immediately after use. A preliminary rinse with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water, is recommended. For final decontamination prior to disposal of waste, a basic hydrolysis can be employed (see Disposal Plan).
-
Clean Work Area: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Doff PPE: Remove your PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water after removing your PPE.
Disposal Plan: Managing the Waste Stream
Proper disposal is a critical final step in the safe handling of this compound. All waste must be treated as hazardous.
Waste Segregation
-
Solid Waste: Contaminated disposables such as gloves, paper towels, and weigh boats should be collected in a clearly labeled, sealed plastic bag and placed in a designated solid hazardous waste container.[16]
-
Liquid Waste: Unused this compound and solutions containing it should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Contaminated needles and syringes should be placed in a designated sharps container for hazardous chemical waste.
Decontamination and Disposal of Empty Containers
-
Triple Rinse: The empty container should be triple-rinsed with a suitable solvent (e.g., ethanol).
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[16]
-
Deface Label: The original label on the container should be completely defaced or removed.
-
Final Disposal: The rinsed and dried container can then be disposed of in accordance with your institution's policies for non-hazardous lab glass or plastic.[16]
A Note on Chemical Neutralization
For small quantities of residual this compound, a basic hydrolysis can be considered to degrade the compound into less hazardous materials before final disposal. Sulfonamides can be susceptible to hydrolysis under basic conditions.[17][18] A cautious approach would be to add a saturated solution of sodium bicarbonate to the waste solution and allow it to stir at room temperature for several hours in a fume hood before it is collected for final disposal by your institution's environmental health and safety department.[17] This should only be performed by trained personnel after a thorough risk assessment.
The workflow for handling and disposal is summarized in the diagram below:
Caption: General workflow for handling and disposal of this compound.
By integrating these detailed operational and disposal plans into your laboratory's standard operating procedures, you can build a robust safety culture that protects both the researcher and the integrity of the research itself.
References
- 1. allergyasthmatech.com [allergyasthmatech.com]
- 2. researchgate.net [researchgate.net]
- 3. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 4. 3m.com [3m.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 8. Airgas - 3MR60926 - 3M™ Methylamine, Organic Vapor, Formaldehyde, Acid Gas, And Ammonia Respirator Cartridge/Filter For FF-400/7000/6000 Series Respirators [airgas.com]
- 9. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. fishersci.com [fishersci.com]
- 13. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. allergycontrol.com [allergycontrol.com]
- 15. esafetysupplies.com [esafetysupplies.com]
- 16. researchgate.net [researchgate.net]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. discovery.researcher.life [discovery.researcher.life]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
